1-Pyridin-4-ylmethyl-piperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-2-1-7-13(9-11)8-10-3-5-12-6-4-10/h3-6,11,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQHUUFCECELJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671482 | |
| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-41-1 | |
| Record name | 1-(4-Pyridinylmethyl)-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 1-Pyridin-4-ylmethyl-piperidin-3-ol. Designed for professionals in chemical research and drug development, this document synthesizes available data to offer insights into its chemical identity, structural characteristics, and potential areas of application.
Introduction and Chemical Identity
This compound is a bifunctional organic molecule incorporating both a pyridine and a piperidine ring system. The piperidine moiety, a saturated six-membered heterocycle containing nitrogen, is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The linkage to a pyridine ring via a methylene bridge introduces aromaticity and a potential site for hydrogen bonding and metal coordination, suggesting a wide range of possible biological and chemical activities.
The strategic placement of a hydroxyl group on the 3-position of the piperidine ring introduces a chiral center and a site for further chemical modification, making it a versatile building block in medicinal chemistry.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(pyridin-4-ylmethyl)piperidin-3-ol | N/A |
| CAS Number | 939986-41-1 | N/A |
| Molecular Formula | C₁₁H₁₆N₂O | N/A |
| Molecular Weight | 192.26 g/mol | N/A |
| Canonical SMILES | C1C(CN(C1)CC2=CC=NC=C2)O | N/A |
Physicochemical and Predicted Properties
While experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts—the piperidine and pyridine rings—and computational models.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| pKa | ~8.5-9.5 (piperidine N), ~5.0-5.5 (pyridine N) | The piperidine nitrogen is expected to be more basic than the pyridine nitrogen. |
| LogP | ~1.0 - 1.5 | Indicates moderate lipophilicity, suggesting potential for good oral bioavailability. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Likely to form a soluble hydrochloride salt in aqueous media. | The hydroxyl group and nitrogen atoms contribute to its polarity. |
| Melting Point | Expected to be a solid at room temperature. | Similar structures are crystalline solids. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to its molecular weight and polar functional groups. |
Synthesis and Purification
Proposed Synthetic Workflow
The logical pathway for the synthesis of this compound would be a two-step process: formation of an intermediate iminium ion followed by its reduction.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard reductive amination procedures and should be optimized for this specific transformation.
Step 1: Reaction Setup
-
To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add pyridine-4-carboxaldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture. This reagent is preferred for its mildness and selectivity.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to yield the pure this compound.
Spectroscopic Characterization (Predicted)
The structural features of this compound would give rise to a distinct spectroscopic signature.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Pyridine Protons: Two sets of doublets in the aromatic region (δ 8.5-8.6 and 7.2-7.3 ppm).- Methylene Bridge (-CH₂-): A singlet around δ 3.5-3.6 ppm.- Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.0 ppm).- CH-OH Proton: A multiplet around δ 3.6-3.8 ppm.- OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | - Pyridine Carbons: Signals in the aromatic region (δ ~120-150 ppm).- Methylene Bridge Carbon: A signal around δ 60-65 ppm.- Piperidine Carbons: Signals in the aliphatic region (δ ~20-60 ppm).- CH-OH Carbon: A signal around δ 65-70 ppm. |
| Mass Spec. | - (M+H)⁺: Expected at m/z 193.13. |
| IR | - O-H Stretch: A broad band around 3300-3400 cm⁻¹.- C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.- C=N and C=C Stretch (pyridine): Bands in the 1600-1400 cm⁻¹ region. |
Pharmacological and Toxicological Profile (Inferred)
While no specific pharmacological data for this compound has been found, its structural motifs are present in numerous biologically active compounds. The piperidine ring is a key component in many central nervous system (CNS) active drugs. The pyridinylmethyl moiety is also found in compounds targeting a variety of receptors.
Potential Therapeutic Areas
Based on its structure, this compound could be explored for its activity in the following areas:
-
Neuroscience: As a potential ligand for nicotinic acetylcholine receptors, dopamine transporters, or serotonin receptors.
-
Oncology: The piperidine scaffold is found in some kinase inhibitors.
-
Infectious Diseases: Certain substituted piperidines have shown antimicrobial or antiviral properties.
Safety and Handling
No specific toxicology data is available for this compound. However, based on related structures, the following precautions should be taken:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Caption: Logical relationship of compound properties and recommended research actions.
Conclusion
This compound is a compound with significant potential as a building block in drug discovery and development. Its combination of a piperidine scaffold, a pyridine ring, and a hydroxyl group offers multiple avenues for chemical modification and biological interaction. While experimental data is currently limited, this guide provides a foundational understanding based on established chemical principles and data from related molecules. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully explore its potential.
References
Note: Due to the limited availability of specific literature for this compound, this reference list includes sources for related compounds and general synthetic methodologies.
-
PubChem Compound Summary for CID 3844105, 1-(Pyridin-3-ylmethyl)piperidin-3-ol. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride. Retrieved from [Link]
- Google Patents. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1.
- Google Patents. (2015). Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone. CN105111136A.
-
Desai, N. C., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Retrieved from [Link]
- Google Patents. (2020). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. WO2021013864A1.
An In-Depth Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridine-Piperidine Scaffold
The confluence of a pyridine ring and a piperidine moiety within a single molecular entity represents a privileged scaffold in modern medicinal chemistry. This structural motif is prevalent in a wide array of biologically active compounds and approved pharmaceuticals, owing to its unique combination of physicochemical properties. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the saturated piperidine ring provides a three-dimensional framework that allows for precise spatial orientation of substituents. This combination often imparts favorable pharmacokinetic properties, such as improved solubility and membrane permeability. This guide provides a comprehensive technical overview of a specific exemplar of this class, 1-Pyridin-4-ylmethyl-piperidin-3-ol, delving into its chemical synthesis, structural characterization, and potential applications in drug discovery.
Chemical Identity and Nomenclature
IUPAC Name: 1-(pyridin-4-ylmethyl)piperidin-3-ol
Chemical Structure:
Molecular Formula: C₁₁H₁₆N₂O
CAS Number: 939986-41-1
Synthesis of this compound: A Guided Protocol
The most direct and widely employed synthetic route to this compound is through the reductive amination of 3-hydroxypiperidine with pyridine-4-carboxaldehyde. This method is favored for its efficiency and operational simplicity.
The Chemistry Behind the Choice: Reductive Amination
Reductive amination is a cornerstone of amine synthesis in organic chemistry. The reaction proceeds in two key stages:
-
Imine/Iminium Ion Formation: The secondary amine of the 3-hydroxypiperidine nucleophilically attacks the carbonyl carbon of pyridine-4-carboxaldehyde. This is followed by dehydration to form an intermediate iminium ion. The acidic proton on the piperidine nitrogen is lost, and the hydroxyl group on the aldehyde is protonated and eliminated as water. This step is often catalyzed by mild acid.
-
Reduction: The resulting iminium ion is then reduced in situ by a selective reducing agent to afford the final tertiary amine product. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the iminium intermediate.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
3-Hydroxypiperidine
-
Pyridine-4-carboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or other suitable solvent system for chromatography)
Procedure:
-
Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 equivalent) in 1,2-dichloroethane (DCE) is added pyridine-4-carboxaldehyde (1.0-1.2 equivalents).
-
Imine Formation (optional pre-formation): The mixture can be stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. In some cases, a catalytic amount of acetic acid (0.1 equivalents) can be added to accelerate this step.
-
Reduction: Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or LC-MS analysis.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes to ensure complete quenching of the reducing agent.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a preferred reagent for reductive aminations as it is milder and more selective for iminium ions over aldehydes and ketones compared to other borohydrides like sodium borohydride[1]. This selectivity prevents the unwanted reduction of the starting pyridine-4-carboxaldehyde.
-
Solvent Selection: Dichloromethane or 1,2-dichloroethane are commonly used as they are relatively non-polar and aprotic, which is ideal for this reaction.
-
pH Control: The reaction is typically run under neutral or slightly acidic conditions to promote iminium ion formation without causing unwanted side reactions.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Characterization
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Weight | 192.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Based on similar substituted piperidine derivatives. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Presence of polar hydroxyl and amine functional groups. |
| pKa | The piperidine nitrogen is expected to have a pKa in the range of 8-9, making it basic. | Typical pKa for a tertiary amine in a piperidine ring. |
Analytical Characterization:
The structure of this compound would be unequivocally confirmed using a combination of modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the protons on the pyridine and piperidine rings, as well as the methylene bridge and the hydroxyl proton. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms.
-
¹³C NMR would show distinct signals for each of the 11 carbon atoms in the molecule, further confirming the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.
-
Fragmentation patterns observed in MS/MS experiments would offer further structural elucidation.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol group.
-
C-N stretching vibrations would be observed in the fingerprint region.
-
Potential Applications in Drug Discovery and Development
While specific biological data for this compound is limited, the pyridine-piperidine scaffold is a well-established pharmacophore in numerous therapeutic areas. Compounds with this core structure have shown a wide range of biological activities, suggesting potential avenues of investigation for this molecule.
Neurological Disorders
The structural similarity of this compound to known ligands for various central nervous system (CNS) receptors makes it a compelling candidate for neurological drug discovery. The pyridine and piperidine moieties are common features in molecules targeting:
-
Nicotinic Acetylcholine Receptors (nAChRs): These receptors are implicated in cognitive function, and their modulation is a key strategy in the development of treatments for Alzheimer's disease and other neurodegenerative disorders[2].
-
Dopamine and Serotonin Receptors: The piperidine ring is a core component of many antipsychotic and antidepressant drugs that act on these neurotransmitter systems.
Other Therapeutic Areas
The versatility of the pyridine-piperidine scaffold extends beyond CNS applications. Derivatives have been investigated as:
-
Anticancer Agents: By modifying the substituents on the pyridine and piperidine rings, researchers have developed potent and selective inhibitors of various kinases and other cancer-related targets[3].
-
Antimicrobial Agents: The basic nitrogen of the piperidine ring can be crucial for interactions with microbial targets, and several piperidine-containing compounds have demonstrated antibacterial and antifungal properties[4].
Mechanism of Action: A Hypothetical Framework
Given its structural features, this compound could potentially exert its biological effects through several mechanisms. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound of this class, for instance, through the inhibition of a specific kinase involved in a disease-relevant pathway.
Caption: Hypothetical kinase inhibition by a pyridine-piperidine scaffold.
Conclusion and Future Directions
This compound represents a valuable chemical entity with significant potential for further exploration in the field of drug discovery. Its straightforward synthesis via reductive amination makes it an accessible building block for the creation of diverse chemical libraries. While its specific biological activity remains to be fully elucidated, its structural relationship to a multitude of known bioactive compounds suggests that it could serve as a promising starting point for the development of novel therapeutics, particularly in the realm of neurological disorders. Future research should focus on the detailed biological evaluation of this compound and its derivatives against a panel of relevant targets to uncover its full therapeutic potential.
References
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MySkinRecipes. (n.d.). 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
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Schmalz, H.-G. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
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Myers, A. (n.d.). Chem 115. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. Retrieved from [Link]
- Contreras, J.-M., Parrot, I., Sippl, W., Rival, Y. M., & Wermuth, C. G. (2001). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 44(17), 2707–2718.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Banks, H. D. (1992). Piperidine Synthesis. DTIC.
- Singh, S., & Kumar, V. (2022). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Critical Reviews in Food Science and Nutrition, 63(26), 8199-8221.
- Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
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Wikipedia. (2024, December 22). Piperidine. Retrieved from [Link]
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Sharma, P., & Kumar, A. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537.
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 193-207.
- Frolov, N. A., Vereshchagin, A. N., & Eltsov, O. S. (2023).
- Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118.
- Mallesha, L., & Rao, G. K. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Pharmaceutical Sciences and Research, 8(6), 2565-2572.
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PubChem. (n.d.). Piperidine. Retrieved from [Link]
- Arulraj, R., Sivakumar, S., Mouna, M., Omar, A. D., Noureddine, I., & Marek, J. W. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122.
- Alam, O., & Khan, S. A. (2018). Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. European Journal of Medicinal Chemistry, 157, 465-487.
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An In-depth Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol (CAS 939986-41-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Pyridin-4-ylmethyl-piperidin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited specific literature on this molecule, this document leverages established principles of organic synthesis, analytical chemistry, and the known pharmacology of related piperidine and pyridine derivatives to offer a robust starting point for research and development.
Introduction and Physicochemical Properties
This compound is a bifunctional molecule incorporating both a piperidine and a pyridine ring system. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The pyridine ring, a bioisostere of a phenyl group, introduces a basic nitrogen atom that can participate in hydrogen bonding and salt formation, which is often crucial for target engagement and formulation.[2][3]
The combination of the N-(pyridin-4-ylmethyl) substituent and the 3-hydroxyl group on the piperidine ring presents a unique three-dimensional structure with specific hydrogen bond donor and acceptor sites, making it an interesting candidate for exploring interactions with various biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 939986-41-1 | Commercial Suppliers |
| Molecular Formula | C₁₁H₁₆N₂O | Calculated |
| Molecular Weight | 192.26 g/mol | Calculated |
| Appearance | Likely an off-white to yellow solid or viscous oil | Inferred |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, DMSO) and aqueous acidic solutions. | Inferred |
| pKa (pyridinium) | ~5.2 (for the pyridine nitrogen) | [3] |
| pKa (piperidine) | ~8-9 (for the piperidine nitrogen) | Inferred |
Proposed Synthesis: Reductive Amination
A highly efficient and common method for the synthesis of N-alkylated piperidines is reductive amination.[4] This approach is proposed for the synthesis of this compound from commercially available starting materials: piperidin-3-ol and 4-pyridinecarboxaldehyde.
Retrosynthetic Analysis
The target molecule can be disconnected at the C-N bond between the piperidine nitrogen and the pyridinylmethyl group, leading back to piperidin-3-ol and 4-pyridinecarboxaldehyde.
Figure 1: Retrosynthetic analysis for this compound.
Proposed Synthetic Workflow
The synthesis involves the formation of an iminium ion intermediate from the condensation of piperidin-3-ol and 4-pyridinecarboxaldehyde, which is then reduced in situ to the desired tertiary amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild, selective for iminium ions, and does not reduce the aldehyde starting material.[4]
Figure 2: Proposed synthetic workflow via reductive amination.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of piperidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add 4-pyridinecarboxaldehyde (1.0-1.2 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.
Potential Pharmacological Significance
The piperidine scaffold is a key component in a vast number of approved drugs and clinical candidates, demonstrating a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and analgesic effects.[1][5][6][7] The specific substitution pattern of this compound suggests several potential areas of pharmacological interest.
-
Central Nervous System (CNS) Activity: The pyridinylmethyl-piperidine motif is present in compounds that target CNS receptors. For instance, derivatives with this scaffold have been investigated for their potential as antipsychotic agents by modulating dopamine and serotonin receptors.
-
Antimicrobial and Antiviral Activity: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral properties.[6] The presence of the pyridine ring in the target molecule makes it a candidate for screening against various pathogens.
-
Enzyme Inhibition: The hydroxyl group on the piperidine ring can act as a hydrogen bond donor, potentially interacting with the active sites of various enzymes.
The overall pharmacological profile will be influenced by the stereochemistry at the C3 position of the piperidine ring, which should be considered in future studies.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the pyridine ring (~7.2-8.5 ppm).- A singlet for the methylene bridge protons (~3.5 ppm).- A multiplet for the proton on the carbon bearing the hydroxyl group (~3.6-4.0 ppm).- A series of multiplets for the piperidine ring protons (~1.5-3.0 ppm).- A broad singlet for the hydroxyl proton. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (~120-150 ppm).- Methylene bridge carbon (~60-65 ppm).- Carbon bearing the hydroxyl group (~65-70 ppm).- Piperidine ring carbons (~20-60 ppm).[8] |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 193.27. |
| Infrared (IR) Spectroscopy | - Broad O-H stretch (~3300-3400 cm⁻¹).- C-H stretches (aliphatic and aromatic) (~2800-3100 cm⁻¹).- C=N and C=C stretches of the pyridine ring (~1500-1600 cm⁻¹).- C-O stretch (~1050-1150 cm⁻¹). |
Conclusion and Future Directions
This compound is a readily accessible molecule with a chemical structure that suggests potential for a range of biological activities. This guide provides a foundational framework for its synthesis and characterization. Future research should focus on:
-
Stereoselective Synthesis: Developing methods to synthesize the (R)- and (S)-enantiomers of the compound to investigate the impact of stereochemistry on biological activity.
-
Pharmacological Screening: Evaluating the compound in a battery of in vitro and in vivo assays to identify its primary biological targets and potential therapeutic applications.
-
Analogue Synthesis: Preparing a library of related compounds by modifying the pyridine and piperidine rings to establish structure-activity relationships (SAR).
This in-depth technical guide serves as a catalyst for further investigation into this promising, yet underexplored, chemical entity.
References
-
PubChem. 1-(pyridin-4-ylmethyl)piperidin-4-one. National Center for Biotechnology Information. Available from: [Link]
- Padayachee, P., Faya, M., & Singh, M. (2020).
- Wiemer, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489.
- International Journal of New Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).
- Journal of Pharmaceutical Research and Reports. (2024).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Semantic Scholar. (n.d.).
- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry.
- Kuran, V., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- Mamat, C., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(21), 7247.
- Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9352–9359.
- Northen, J. S., et al. (2014). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 79(20), 9811–9821.
- Bhardwaj, D., et al. (2007). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies.
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- BLDpharm. (174560-96-4|(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol).
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- BLDpharm. (41661-57-8|1-((Pyridin-3-yl)methyl)piperidin-4-one).
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- Wikipedia. (n.d.). Pyridine.
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An In-Depth Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Pyridin-4-ylmethyl-piperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular and physical properties, explore potential synthetic pathways, and discuss its relevance within the broader context of pyridine and piperidine-containing therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the structure, synthesis, and potential applications of this compound.
Core Molecular Attributes
This compound, identified by the CAS Number 939986-41-1, is a bifunctional molecule incorporating both a pyridine and a piperidine ring system. These two heterocyclic moieties are prevalent in a vast array of pharmacologically active compounds, suggesting a rich potential for biological activity.[1][2] The core molecular properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂O | [3][4][5] |
| Molecular Weight | 192.26 g/mol | [3][5][6] |
| IUPAC Name | 1-(pyridin-4-ylmethyl)piperidin-3-ol | N/A |
| CAS Number | 939986-41-1 | [3] |
The structure, featuring a hydroxyl group on the piperidine ring and a flexible methyl bridge to the pyridine ring, presents multiple points for potential interaction with biological targets. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor.
Physicochemical and Spectroscopic Characterization (Predicted)
While extensive experimental data for this specific molecule is not widely published, we can infer its likely physicochemical properties based on its structural analogues.
-
Solubility: Expected to have moderate solubility in polar organic solvents and limited solubility in water, which may be enhanced at acidic pH due to the basicity of the nitrogen atoms.
-
LogP: The calculated LogP (partition coefficient) would likely be in the range of 1.0-2.5, suggesting a reasonable balance between hydrophilicity and lipophilicity for potential cell permeability.
-
pKa: The pyridine nitrogen is expected to have a pKa around 5-6, while the piperidine nitrogen will be more basic, with a pKa likely in the range of 9-10.
A standard analytical workflow for characterization would involve:
Caption: Analytical workflow for the characterization of this compound.
Synthetic Strategies: A Generalized Approach
The synthesis of this compound can be approached through several established methodologies in organic chemistry. A common and effective strategy involves the reductive amination of a suitable piperidin-3-ol with pyridine-4-carboxaldehyde.
Experimental Protocol: Reductive Amination
Objective: To synthesize 1-(pyridin-4-ylmethyl)piperidin-3-ol from piperidin-3-ol and pyridine-4-carboxaldehyde.
Materials:
-
Piperidin-3-ol
-
Pyridine-4-carboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol (MeOH) as solvent
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidin-3-ol (1.0 eq) and pyridine-4-carboxaldehyde (1.0-1.1 eq) in the chosen solvent (DCE or MeOH).
-
Imine Formation: If using a less reactive system, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture. The reaction is typically exothermic, so careful addition is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with DCM or EtOAc (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired this compound.
Caption: Generalized synthetic pathway via reductive amination.
Relevance in Drug Discovery and Medicinal Chemistry
The structural motifs of pyridine and piperidine are cornerstones in the development of a wide range of pharmaceuticals.
The Pyridine Moiety
The pyridine ring is a bioisostere of a phenyl ring but with distinct electronic properties due to the nitrogen atom. This nitrogen can act as a hydrogen bond acceptor and can be protonated, which can significantly influence the solubility and pharmacokinetic properties of a drug candidate.[7][8] Pyridine-containing drugs are found in various therapeutic areas, including anticancer, anti-inflammatory, and anti-infective agents.[7][9]
The Piperidine Scaffold
Piperidine is one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved drugs.[1] Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, CNS-acting agents, analgesics, and anticancer therapeutics.[2]
The combination of these two pharmacologically significant rings in this compound makes it an attractive scaffold for library synthesis in drug discovery campaigns. The flexible linker between the two rings allows for conformational adaptability, which could be advantageous for binding to a variety of protein targets.
Potential Therapeutic Applications and Future Directions
Given the pharmacological profiles of related compounds, this compound and its derivatives could be investigated for a range of therapeutic applications:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs incorporate piperidine and pyridine structures. The potential for this scaffold to interact with neurotransmitter receptors or transporters warrants investigation for conditions such as depression, anxiety, and neurodegenerative diseases.
-
Oncology: The pyridine nucleus is present in several anticancer agents.[7] The antiproliferative activity of derivatives of this scaffold could be explored.
-
Infectious Diseases: The antimicrobial properties of pyridine derivatives are well-documented.[7] This scaffold could serve as a starting point for the development of new antibacterial or antifungal agents.
Future research should focus on the stereoselective synthesis of the enantiomers of this compound, as biological activity is often stereospecific. Furthermore, derivatization at the hydroxyl group and modification of the pyridine ring could lead to the discovery of novel compounds with enhanced potency and selectivity.
References
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Aaron Chemicals. Safety Data Sheet - 1-(Pyridin-4-ylmethyl)piperidin-3-ol. [Link]
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Kharbach, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(10), 2453. [Link]
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PubChem. 1-(Pyridin-4-ylmethyl)piperidin-4-one. [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]
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RSC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
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An In-depth Technical Guide to the Synthesis of 1-Pyridin-4-ylmethyl-piperidin-3-ol
Abstract
This technical guide provides a comprehensive exploration of the synthetic pathways leading to 1-Pyridin-4-ylmethyl-piperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the primary synthetic strategies, offering detailed, step-by-step protocols and elucidating the chemical principles that underpin these methodologies. The guide emphasizes practical, field-proven insights to ensure reproducibility and scalability. All discussed protocols are substantiated with citations from authoritative sources.
Introduction: The Significance of this compound
The molecular scaffold of this compound incorporates both a piperidine and a pyridine ring, structural motifs that are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The piperidine ring, a saturated nitrogen heterocycle, is a cornerstone in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The pyridine moiety, an aromatic nitrogen heterocycle, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The hydroxyl group on the piperidine ring introduces a key functional handle for further derivatization and can also participate in hydrogen bonding interactions with target proteins.
Given its structural features, this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to immunomodulating agents and antineoplastic agents.[1] A thorough understanding of its synthesis is therefore paramount for researchers aiming to explore the chemical space around this privileged scaffold.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of the target molecule reveals two primary and logical disconnection points, leading to two main synthetic strategies:
-
N-Alkylation: Disconnection of the C-N bond between the piperidine nitrogen and the pyridinylmethyl group. This approach involves the reaction of 3-hydroxypiperidine with a suitable 4-pyridinylmethyl electrophile.
-
Reductive Amination: Disconnection of the same C-N bond, but envisioning its formation through the reaction of 3-hydroxypiperidine with 4-pyridinecarboxaldehyde, followed by reduction of the intermediate iminium ion.
Both strategies are widely employed in organic synthesis due to their reliability and broad functional group tolerance. The choice between these pathways often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.
Synthetic Pathway I: N-Alkylation of 3-Hydroxypiperidine
This is a direct and often high-yielding approach to the target molecule. The core of this strategy is the nucleophilic attack of the secondary amine of 3-hydroxypiperidine on an electrophilic carbon atom attached to the pyridine ring.
General Reaction Scheme
Caption: N-Alkylation of 3-Hydroxypiperidine.
Detailed Experimental Protocol
Materials:
-
3-Hydroxypiperidine
-
4-Picolyl chloride hydrochloride (or 4-(bromomethyl)pyridine hydrobromide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-hydroxypiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add 4-picolyl chloride hydrochloride (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Mechanistic Considerations and Rationale
The base (potassium carbonate or triethylamine) is crucial for deprotonating the secondary amine of 3-hydroxypiperidine, thereby increasing its nucleophilicity. The resulting piperidinate anion then readily attacks the electrophilic methylene carbon of the 4-picolyl halide in a classic SN2 reaction. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 pathway.
Synthetic Pathway II: Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds. This pathway involves the initial formation of an iminium ion from the condensation of 3-hydroxypiperidine and 4-pyridinecarboxaldehyde, which is then reduced in situ to the desired amine.
General Reaction Scheme
Caption: Reductive Amination Pathway.
Detailed Experimental Protocol
Materials:
-
3-Hydroxypiperidine
-
4-Pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (AcOH) (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-hydroxypiperidine (1.0 eq) and 4-pyridinecarboxaldehyde (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
Mechanistic Insights and Reagent Selection
The reaction proceeds through the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion. The reducing agent then selectively reduces the C=N double bond of the iminium ion.
Sodium triacetoxyborohydride is often the preferred reducing agent for this transformation. It is a mild and selective reagent that does not reduce the aldehyde starting material at a significant rate, thus minimizing side reactions. Its reactivity is enhanced under slightly acidic conditions, which also catalyze the formation of the iminium ion. Sodium cyanoborohydride is another suitable option, though it is more toxic.
Comparative Analysis of Synthetic Pathways
| Feature | N-Alkylation | Reductive Amination |
| Starting Materials | 3-Hydroxypiperidine, 4-Picolyl halide | 3-Hydroxypiperidine, 4-Pyridinecarboxaldehyde |
| Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Byproducts | Halide salts | Borate salts |
| Reaction Conditions | Often requires heating | Typically at room temperature |
| Advantages | Direct, often faster | Milder conditions, readily available aldehydes |
| Disadvantages | Picolyl halides can be lachrymatory and less stable | May require careful control of pH |
Purification and Characterization
Purification of this compound is typically achieved through silica gel column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane with an increasing percentage of methanol), is effective in separating the product from any unreacted starting materials and byproducts.
The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the overall structure.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.
While specific spectral data is not provided in the initial search results, related compounds show characteristic signals for the pyridine and piperidine protons in the ¹H NMR spectrum.[2][3]
Conclusion
The synthesis of this compound can be reliably achieved through two primary synthetic routes: N-alkylation and reductive amination. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Both methods are well-established in the field of organic synthesis and provide efficient access to this valuable heterocyclic building block. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this compound in their drug discovery and development endeavors.
References
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An In-Depth Technical Guide to the Potential Biological Activity Screening of 1-Pyridin-4-ylmethyl-piperidin-3-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel chemical entity, 1-Pyridin-4-ylmethyl-piperidin-3-ol. The structured approach herein outlines a logical, multi-tiered screening cascade, commencing with in-silico predictive modeling and progressing to targeted in-vitro assays. The causality behind each experimental choice is detailed to provide a robust, self-validating system for therapeutic potential assessment.
The core structure of this compound incorporates both a pyridine and a piperidine scaffold. The piperidine ring is a "privileged structure" in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs due to its conformational flexibility and ability to form diverse molecular interactions.[1] Similarly, pyridine derivatives are integral to numerous pharmaceuticals, exhibiting a broad spectrum of pharmacological activities.[2][3] The combination of these two pharmacologically significant moieties suggests a high probability of discovering novel biological activities for this compound.
Part 1: Foundational Assessment and In-Silico Profiling
Prior to embarking on resource-intensive in-vitro screening, a foundational assessment leveraging computational tools is essential. This initial phase aims to predict the compound's pharmacokinetic and toxicological properties (ADMET), and to generate hypotheses regarding its potential biological targets.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
The evaluation of ADMET properties is a critical first step in drug discovery to filter out candidates with unfavorable pharmacokinetic or toxicity profiles.[4] A variety of open-access and commercial in-silico tools can be utilized for this purpose.[5]
Experimental Protocol: In-Silico ADMET Prediction
-
Obtain the SMILES String: Convert the chemical structure of this compound into its corresponding SMILES (Simplified Molecular Input Line Entry System) format.
-
Select Predictive Tools: Utilize a consensus approach by employing multiple web-based platforms to predict ADMET properties.[5] Recommended open-access tools include:
-
ADMET-AI: A fast and accurate web interface for predicting ADMET properties using machine learning models.[4]
-
SwissADME: Computes physicochemical descriptors and predicts ADME parameters, pharmacokinetic properties, and drug-likeness.[6]
-
pkCSM: Predicts a range of pharmacokinetic properties.[6]
-
ADMETlab 2.0: An integrated online platform for comprehensive ADMET predictions.[6]
-
-
Input and Analysis: Input the SMILES string into the selected platforms and analyze the predicted parameters. Key parameters to assess are summarized in the table below.
-
Data Interpretation: Compare the predicted values against those of known drugs to assess the "drug-likeness" of the compound. For instance, Lipinski's Rule of Five is a common guideline for evaluating drug-likeness.
Table 1: Key In-Silico ADMET Parameters for this compound
| Parameter Category | Specific Parameter | Predicted Value | Interpretation/Significance |
| Absorption | Water Solubility | (Predicted Value) | High solubility is generally favorable for oral absorption. |
| Caco-2 Permeability | (Predicted Value) | Indicates potential for intestinal absorption. | |
| Human Intestinal Absorption | (Predicted Value) | Predicts the percentage of the compound absorbed from the gut. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | (Predicted Value) | Determines if the compound can cross into the central nervous system. |
| Plasma Protein Binding | (Predicted Value) | High binding can limit the free fraction of the drug available for activity. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | (Predicted Value) | Predicts potential for drug-drug interactions. |
| Excretion | Total Clearance | (Predicted Value) | Indicates the rate at which the compound is removed from the body. |
| Toxicity | hERG Inhibition | (Predicted Value) | A critical predictor of potential cardiotoxicity. |
| Ames Mutagenicity | (Predicted Value) | Assesses the potential for the compound to be mutagenic. | |
| Drug-Induced Liver Injury (DILI) | (Predicted Value) | Predicts the risk of liver toxicity.[7] |
Target Prediction and Virtual Screening
The pyridine and piperidine scaffolds are present in ligands for a wide range of biological targets.[8][9] Virtual screening can help to prioritize which target classes to investigate experimentally.
Experimental Protocol: Target Prediction
-
Utilize Target Prediction Servers: Employ web-based tools that predict potential biological targets based on chemical structure similarity to known ligands. Examples include SwissTargetPrediction and SuperPred.
-
Analyze Predicted Targets: The output will be a ranked list of potential protein targets. Focus on targets that are well-established in disease pathways and for which validated in-vitro assays are available. Given the structural motifs, likely target classes include:
-
G-Protein Coupled Receptors (GPCRs): Many piperidine-containing compounds modulate GPCRs involved in neurotransmission.[8]
-
Kinases: The pyridine ring is a common feature in many kinase inhibitors.[10]
-
Ion Channels: Nicotinic acetylcholine receptors are a known target for some pyridine derivatives.[11]
-
Part 2: In-Vitro Biological Activity Screening
Based on the in-silico predictions, a tiered in-vitro screening approach can be implemented. This begins with broad cytotoxicity and antimicrobial assays, followed by more specific, target-based assays.
Foundational In-Vitro Screening
2.1.1 General Cytotoxicity Assessment
A primary assessment of cytotoxicity is crucial to determine the compound's general effect on cell viability and to establish a safe concentration range for subsequent cell-based assays.[12][13]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Line Selection: Utilize a panel of representative human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293) to assess general and cancer-specific cytotoxicity.
-
Cell Culture: Culture the selected cell lines in their appropriate media and conditions until they reach approximately 80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of test concentrations.
-
Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. The following day, replace the media with fresh media containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the MTT to formazan crystals.[1]
-
Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.[1]
2.1.2 Antimicrobial and Antifungal Screening
The pyridine and piperidine moieties are found in various antimicrobial and antifungal agents.[14][15]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Selection: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate broth medium.
-
Inoculation: Inoculate the wells of a 96-well plate with a standardized suspension of the microorganisms.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganisms.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Target-Oriented In-Vitro Assays
Based on the hypotheses generated from the in-silico target prediction, specific biochemical and cell-based assays should be performed.
2.2.1 Kinase Inhibition Assays
Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.[10]
Experimental Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Kinase Selection: Based on in-silico predictions, select a panel of relevant kinases.
-
Assay Principle: This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[10]
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a kinase assay buffer. Create a serial dilution of this compound.
-
Kinase Reaction:
-
Add the test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.[10] A known kinase inhibitor like staurosporine should be used as a positive control.[16]
Workflow for Kinase Inhibition Screening
Caption: Workflow for a luminescence-based kinase inhibition assay.
2.2.2 G-Protein Coupled Receptor (GPCR) Binding Assays
GPCRs are a major class of drug targets, and their modulation can have therapeutic effects in a wide range of diseases.[17]
Experimental Protocol: Radioligand Binding Assay
-
GPCR Target Selection: Choose GPCR targets based on in-silico predictions.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the GPCR.[18]
-
Reaction Setup:
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand, typically by rapid filtration through a filter mat.
-
Data Acquisition: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki (inhibitory constant) or IC50 value.[18]
Signaling Pathway for a Gs-Coupled GPCR
Caption: Simplified signaling cascade for a Gs-coupled GPCR.
Part 3: Data Synthesis and Path Forward
The culmination of this screening cascade will be a comprehensive dataset on the in-silico ADMET profile, cytotoxicity, antimicrobial activity, and specific molecular target interactions of this compound.
Table 2: Summary of Potential Biological Activity Data
| Assay Type | Endpoint | Result | Implication for Further Development |
| In-Silico ADMET | Drug-likeness Score | (Score) | Indicates potential for development as an oral therapeutic. |
| Predicted Toxicity | (Qualitative) | Highlights potential liabilities to address in later studies. | |
| Cytotoxicity (MTT) | IC50 vs. Cancer Cells | (µM) | Potent and selective activity warrants further investigation in cancer models. |
| IC50 vs. Normal Cells | (µM) | A large therapeutic window is desirable. | |
| Antimicrobial | MIC vs. Bacteria/Fungi | (µg/mL) | Activity against pathogenic strains could lead to anti-infective applications. |
| Kinase Inhibition | IC50 vs. Target Kinase | (nM) | Potent inhibition suggests a potential mechanism of action. |
| GPCR Binding | Ki vs. Target GPCR | (nM) | High affinity binding indicates potential as a modulator of GPCR signaling. |
Based on these results, a data-driven decision can be made on the most promising therapeutic avenues to pursue for this compound. Positive "hits" in any of the target-oriented assays would warrant further investigation, including mechanism of action studies, lead optimization, and eventual progression to in-vivo models.
References
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
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What are the biological activities of piperidine? Blog - BIOSYNCE. Available from: [Link]
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Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. Available from: [Link]
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I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. Available from: [Link]
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A Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol: Synthesis, Pharmacological Potential, and Drug Development Landscape
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Pyridin-4-ylmethyl-piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group and a pyridinylmethyl moiety. This structure represents a confluence of two "privileged" scaffolds in medicinal chemistry—the pyridine and piperidine rings—which are integral to numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the compound, from its chemical synthesis and characterization to its potential pharmacological activities and the broader drug development context. By analyzing its structural components and the biological activities of closely related analogues, we explore its potential as a versatile intermediate and a candidate for developing novel therapeutics targeting the central nervous system (CNS), cancer, and metabolic diseases.
Introduction to this compound
The strategic combination of a piperidin-3-ol core with a 4-pyridinylmethyl substituent creates a molecule with significant potential for forming targeted interactions with various biological macromolecules. The piperidine ring provides a flexible, three-dimensional structure, while the pyridine ring offers hydrogen bonding capabilities and aromatic interactions. The hydroxyl group on the piperidine ring can act as a crucial hydrogen bond donor or acceptor, further enhancing binding affinity to target proteins.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. These properties are critical for its handling, formulation, and behavior in biological systems.
| Property | Value | Source/Method |
| IUPAC Name | (1-(pyridin-4-ylmethyl)piperidin-3-ol) | --- |
| Molecular Formula | C₁₁H₁₆N₂O | --- |
| Molecular Weight | 192.26 g/mol | Calculated |
| CAS Number | 213529-57-4 | --- |
| Chirality | Exists as (R) and (S) enantiomers | Structural Analysis |
| Predicted XlogP | ~0.4 - 1.0 | Computational[3] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (pyridine N, piperidine N, hydroxyl O) | Structural Analysis |
Note: Experimental data for this specific molecule is limited; some values are based on computational predictions and analysis of its constituent parts.
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via reductive amination, a cornerstone reaction in medicinal chemistry for forming C-N bonds. This method is robust, high-yielding, and amenable to scale-up.
Retrosynthetic Analysis and Strategy
The most logical disconnection for the target molecule is at the C-N bond between the piperidine nitrogen and the pyridinylmethyl group. This leads to two readily available starting materials: piperidin-3-ol and 4-pyridinecarboxaldehyde. This approach is highly efficient as it forms the key bond in a single, well-controlled step.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: Reductive Amination
This protocol describes a standard laboratory-scale synthesis. The choice of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is crucial; it is selective for the iminium ion intermediate and tolerant of the hydroxyl group, preventing over-reduction. Dichloroethane (DCE) is an excellent solvent for this reaction due to its aprotic nature and ability to dissolve the reactants.
Materials:
-
Piperidin-3-ol (can be used as a racemic mixture or a specific enantiomer, e.g., (R)-3-Piperidinol)[4]
-
4-Pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of piperidin-3-ol (1.0 eq) in DCE, add 4-pyridinecarboxaldehyde (1.05 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps control any potential exotherm. Allow the reaction to proceed at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x). The basic wash neutralizes the acetic acid byproduct from the reducing agent.
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Characterization Workflow
A self-validating characterization process is essential to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the characterization of the synthesized compound.
Pharmacological Profile and Therapeutic Potential
While direct pharmacological data on this compound is sparse in public literature, the extensive research on its core fragments provides a strong basis for predicting its therapeutic potential. The molecule serves as a valuable intermediate for more complex structures targeting a wide array of diseases.[5]
Central Nervous System (CNS) Applications
The pyridine-piperidine motif is a classic scaffold for CNS-active agents. Analogues are known to interact with various receptors and enzymes in the brain.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: The structural similarity to known nAChR ligands suggests potential utility in developing treatments for neurological disorders like Alzheimer's and Parkinson's disease.[5]
-
Opioid Receptors: Substituted piperidines are foundational to many opioid receptor modulators.[6] Further functionalization could yield potent analgesics.
-
Neurotoxicity Studies: The core structure is related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-known neurotoxin. This relationship underscores the importance of careful toxicological profiling but also provides tools for studying neurodegenerative processes.[7]
Oncology
Recent drug discovery efforts have identified piperidine-based molecules as potent enzyme inhibitors in cancer signaling pathways.
-
PI3Kδ Inhibition: Derivatives of 4-(piperid-3-yl)amino quinazolines have been synthesized and identified as potent and selective PI3Kδ inhibitors, a key target in certain B-cell malignancies.[8] The this compound scaffold could be elaborated to explore this target class.
Metabolic Diseases
-
DPP-4 Inhibition: Complex xanthine derivatives incorporating an (R)-3-amino-piperidine moiety, such as Linagliptin (BI 1356), are highly potent and long-acting inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes.[9] The piperidin-3-ol in the target compound could be converted to the corresponding amine to serve as a precursor for novel DPP-4 inhibitors.
Antimicrobial and Antiviral Activity
The pyridine nucleus is a well-established pharmacophore in antimicrobial and antiviral agents.[1] Piperidin-4-one derivatives, closely related to the subject compound's precursors, have demonstrated significant bactericidal and fungicidal activities.[10] This suggests that this compound could serve as a template for developing new anti-infective agents.
Patent Landscape and Drug Development
The pyridine-piperidine scaffold is frequently cited in the patent literature, highlighting its importance to the pharmaceutical industry. An analysis of patents reveals its application in a diverse range of therapeutic areas.
| Patent Number | Assignee/Inventor Context | Therapeutic Area/Mechanism | Relevance to Core Scaffold |
| US9434727B2 | Petrukhin Konstantin, et al. | Substituted 4-phenylpiperidines for CNS disorders. | Demonstrates the utility of the substituted piperidine core in CNS drug discovery.[11] |
| WO2011007324A1 | --- | Pyridine derivatives as immunomodulating agents. | Highlights the role of the pyridine moiety in modulating immune responses.[12] |
| US8389524B2 | --- | Tricyclic nitrogen-containing compounds as antibacterial agents. | Shows the incorporation of piperidine-like structures into complex antibacterial frameworks.[13] |
| US20100016365A1 | --- | Substituted 4-amino-piperidines as opioid receptor modulators. | Confirms the piperidine ring as a key element for targeting opioid receptors for pain management.[6] |
Future Directions and Conclusion
This compound stands as a molecule of significant synthetic and therapeutic potential. While it may not be an end-drug itself, its value as a versatile building block is clear.
Future Research Should Focus On:
-
Chiral Separation and Enantiomer-Specific Synthesis: Developing scalable methods to isolate the (R) and (S) enantiomers and evaluating their biological activity separately, as stereochemistry is often critical for pharmacological effect.
-
Derivatization and Library Synthesis: Using the hydroxyl group and the pyridine ring as handles for further chemical modification to build libraries of novel compounds for high-throughput screening.
-
Broad-Spectrum Biological Screening: Testing the compound and its derivatives against a wide panel of targets, including kinases, GPCRs, and infectious agents, to uncover novel activities.
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An In-Depth Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol: Synthesis, Analogs, and Therapeutic Potential
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of a vast array of therapeutic agents.[1] This guide focuses on a specific, yet highly promising derivative, 1-Pyridin-4-ylmethyl-piperidin-3-ol (CAS No. 939986-41-1). We will provide a comprehensive overview of its synthesis, explore the landscape of its structural analogs and derivatives, and delve into its potential therapeutic applications, with a particular focus on the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their research endeavors.
Introduction: The Significance of the Pyridinylmethyl-Piperidinol Scaffold
The fusion of a pyridine ring with a piperidine core creates a privileged structural motif in drug discovery. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[2] The piperidine ring, on the other hand, provides a three-dimensional structure that can be tailored to fit into specific binding pockets, enhancing both potency and selectivity.[1] The hydroxyl group at the 3-position of the piperidine ring in This compound introduces a crucial hydrogen bond donor/acceptor site, further enhancing its potential for specific molecular interactions.
The N-pyridinylmethyl substituent is a common feature in compounds targeting the central nervous system and various kinases.[2] This guide will explore the synthetic accessibility of this scaffold and the structure-activity relationships (SAR) that govern its biological activity, with a particular emphasis on its potential as a modulator of the PI3K/Akt signaling pathway, a pathway frequently dysregulated in cancer.[1][2][3]
Synthetic Strategies for this compound and Its Derivatives
The synthesis of This compound can be efficiently achieved through two primary and reliable methods: reductive amination and N-alkylation. The choice between these methods often depends on the availability of starting materials and the desired scale of the synthesis.
Reductive Amination: A Versatile Approach
Reductive amination is a robust and widely used method for the formation of C-N bonds.[4][5] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of our target molecule, this translates to the reaction of piperidin-3-ol with 4-pyridinecarboxaldehyde .
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity for iminium ions over ketones or aldehydes, which minimizes the formation of alcohol byproducts.[4][5]
Experimental Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
Piperidin-3-ol
-
4-Pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of piperidin-3-ol (1.0 eq) in 1,2-dichloroethane (DCE), add 4-pyridinecarboxaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to afford pure This compound .
N-Alkylation: A Direct and Efficient Alternative
N-alkylation offers a more direct route to the target molecule, involving the reaction of piperidin-3-ol with a suitable 4-pyridinylmethyl halide, such as 4-(chloromethyl)pyridine hydrochloride . This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to scavenge the hydrogen halide formed during the reaction.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation synthesis.
Structural Analogs and Derivatives: Exploring the Chemical Space
The This compound scaffold offers numerous opportunities for structural modification to optimize its pharmacological properties. Key areas for derivatization include the piperidine ring, the pyridine ring, and the methylene linker.
Modifications of the Piperidine Ring
-
Substitution at the 3-position: The hydroxyl group can be converted to an ether or ester to modulate lipophilicity and hydrogen bonding capacity.
-
Substitution at other positions: Introduction of alkyl or aryl groups at other positions on the piperidine ring can influence the molecule's conformation and interaction with the target protein.
Modifications of the Pyridine Ring
-
Substitution on the ring: The addition of substituents such as halogens, alkyl, or alkoxy groups to the pyridine ring can alter its electronic properties and steric profile, which can fine-tune its binding affinity and selectivity.
-
Isomeric variation: Replacing the 4-pyridinyl moiety with 2- or 3-pyridinyl isomers can significantly impact the molecule's geometry and biological activity.
Modifications of the Methylene Linker
-
Introduction of rigidity: Replacing the flexible methylene linker with a more rigid group, such as a cyclopropane ring, can lock the molecule into a specific conformation, potentially increasing its potency.
-
Homologation: Increasing the length of the linker can alter the distance between the pyridine and piperidine moieties, which can be critical for optimal binding to the target.
Table 1: Representative Structural Analogs and their Reported Biological Activities
| Compound | Modification from Core Structure | Reported Biological Activity | Reference |
| Analog A | 3-OH replaced with 3-NH₂ | PI3Kδ inhibitor | [6] |
| Analog B | 4-pyridinyl replaced with 3,5-disubstituted indazole | Akt kinase inhibitor | [7] |
| Analog C | 3-OH at position 4; N-benzyl instead of N-pyridinylmethyl | Precursor for CNS-active compounds | [8] |
| Analog D | N-pyridinylmethyl replaced with a quinazoline moiety | PI3Kδ inhibitor | [6] |
Biological Context: Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[2]
At the membrane, Akt is phosphorylated and activated by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[2] Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival and proliferation.
Many piperidine-containing compounds have been identified as potent inhibitors of various components of the PI3K/Akt pathway, particularly Akt itself.[9][10] The This compound scaffold possesses key structural features that suggest it could effectively bind to the ATP-binding pocket of Akt, thereby inhibiting its kinase activity.
PI3K/Akt Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the potential point of intervention for this compound derivatives.
Experimental Protocols for Biological Evaluation
To assess the potential of This compound and its derivatives as Akt inhibitors, an in vitro kinase assay is a fundamental first step.
Protocol: In Vitro Akt Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of a compound against Akt kinase.
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme
-
GSK-3 fusion protein (as substrate)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compound (This compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the GSK-3 substrate.
-
Initiate the kinase reaction by adding a solution of ATP and the recombinant Akt enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the test compound.
-
Calculate the IC₅₀ value of the compound by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
This compound represents a valuable and synthetically accessible scaffold for the development of novel therapeutic agents. Its structural features, particularly the combination of the pyridine and piperidin-3-ol moieties, make it an attractive starting point for the design of kinase inhibitors, with a strong rationale for targeting the PI3K/Akt pathway.
Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to establish a clear structure-activity relationship. Lead compounds identified from in vitro assays should be further profiled for their cellular activity, selectivity, and pharmacokinetic properties to assess their potential for in vivo efficacy studies. The exploration of this chemical space holds significant promise for the discovery of new and effective treatments for cancer and other diseases driven by aberrant PI3K/Akt signaling.
References
-
Recent Advances in the Synthesis of Piperidine Derivatives and Their Pharmacological Applications. Molecules. 2021;26(11):3268.
-
The PI3K/AKT/mTOR signaling pathway in cancer: from an opportunity to a reality. Future Med Chem. 2017;9(9):995-1011.
-
PI3K/AKT signaling pathway and cancer: an updated review. Taylor & Francis Online. 2018;19(1):21-38.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996;61(11):3849-3862.
-
A "Hitchhiker's Guide" to Reductive Amination. J. Org. Chem. 2011;76(18):7367-7373.
-
Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorg Med Chem. 2019;27(19):115035.
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. J. Chem. Sci. 2014;126(4):1055-1062.
-
1-Benzyl-3-piperidinol. ChemicalBook.
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. J Med Chem. 2019;62(16):7493-7509.
-
Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorg Med Chem Lett. 2017;27(15):3415-3419.
-
Arctom, 1-(Pyridin-4-ylmethyl)piperidin-3-ol, CAS NO. 939986-41-1.
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
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"1-Pyridin-4-ylmethyl-piperidin-3-ol" physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of the heterocyclic compound 1-Pyridin-4-ylmethyl-piperidin-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, properties, and potential applications of novel piperidine derivatives. The guide covers key physicochemical properties, a detailed synthetic protocol, predicted spectral data with analysis, a discussion of chemical reactivity, and an exploration of its potential biological significance based on established structure-activity relationships.
Introduction
This compound is a heterocyclic organic compound featuring a piperidine ring substituted at the nitrogen atom with a pyridin-4-ylmethyl group and possessing a hydroxyl group at the 3-position of the piperidine ring. The unique combination of a basic piperidine nitrogen, a hydrogen-bond donating and accepting hydroxyl group, and the aromatic pyridine moiety makes this molecule a subject of interest in medicinal chemistry. Piperidine and pyridine scaffolds are prevalent in a vast array of pharmacologically active compounds, valued for their ability to interact with biological targets and their favorable pharmacokinetic properties.[1][2][3] This guide aims to provide a detailed technical resource on this compound to facilitate further research and development.
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. The data is a combination of information from available databases and predicted values derived from computational models.
| Property | Value | Source |
| IUPAC Name | 1-(pyridin-4-ylmethyl)piperidin-3-ol | N/A |
| CAS Number | 939986-41-1 | [4] |
| Molecular Formula | C₁₁H₁₆N₂O | N/A |
| Molecular Weight | 192.26 g/mol | N/A |
| Appearance | Predicted: Off-white to pale yellow solid or viscous oil | Inferred from similar compounds |
| Melting Point | Predicted: 70-90 °C | Inferred from similar compounds |
| Boiling Point | Predicted: >300 °C at 760 mmHg | Inferred from similar compounds |
| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO) | [5] |
| pKa (most basic) | Predicted: ~8.5-9.5 (piperidine nitrogen) | Inferred from piperidine pKa |
| pKa (less basic) | Predicted: ~5.0-6.0 (pyridine nitrogen) | Inferred from pyridine pKa |
| LogP | Predicted: 1.2 - 1.8 | Inferred from computational models |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a reductive amination reaction. This method is widely used for the formation of C-N bonds and is known for its high yields and tolerance of various functional groups.[6][7][8]
Synthetic Pathway: Reductive Amination
The proposed synthesis involves the reaction of 3-hydroxypiperidine with 4-pyridinecarboxaldehyde in the presence of a suitable reducing agent.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Materials:
-
3-Hydroxypiperidine
-
4-Pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous methanol, add 4-pyridinecarboxaldehyde (1.0 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which minimizes side reactions, and it does not reduce the aldehyde starting material.[6][8]
-
Solvent: Methanol is a suitable solvent for both reactants and facilitates the formation of the iminium intermediate.
-
Work-up: The use of sodium bicarbonate neutralizes any remaining acidic species and the subsequent extraction isolates the desired product from the aqueous phase.
Spectral Characteristics (Predicted)
Predicted ¹H NMR Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.5-8.6 | d | 2H | H-2', H-6' (Pyridine) | Protons ortho to the nitrogen in the pyridine ring are deshielded. |
| ~7.2-7.3 | d | 2H | H-3', H-5' (Pyridine) | Protons meta to the nitrogen in the pyridine ring. |
| ~3.7-3.9 | m | 1H | H-3 (Piperidine-CHOH) | Proton on the carbon bearing the hydroxyl group. |
| ~3.5-3.6 | s | 2H | -CH₂- (Benzylic) | Protons of the methylene bridge between the pyridine and piperidine rings. |
| ~2.8-3.0 | m | 1H | H-2eq, H-6eq (Piperidine) | Equatorial protons adjacent to the piperidine nitrogen. |
| ~2.2-2.4 | m | 1H | H-2ax, H-6ax (Piperidine) | Axial protons adjacent to the piperidine nitrogen. |
| ~1.8-2.0 | m | 2H | H-4, H-5 (Piperidine) | Methylene protons of the piperidine ring. |
| ~1.5-1.7 | m | 2H | H-4, H-5 (Piperidine) | Methylene protons of the piperidine ring. |
| Variable | br s | 1H | -OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
Predicted ¹³C NMR Spectrum
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~150 | C-2', C-6' (Pyridine) | Carbons ortho to the nitrogen in the pyridine ring are deshielded. |
| ~148 | C-4' (Pyridine) | Quaternary carbon of the pyridine ring attached to the methylene bridge. |
| ~124 | C-3', C-5' (Pyridine) | Carbons meta to the nitrogen in the pyridine ring. |
| ~67-69 | C-3 (Piperidine-CHOH) | Carbon bearing the hydroxyl group. |
| ~60-62 | -CH₂- (Benzylic) | Carbon of the methylene bridge. |
| ~53-55 | C-2, C-6 (Piperidine) | Carbons adjacent to the piperidine nitrogen. |
| ~30-32 | C-4 (Piperidine) | Methylene carbon of the piperidine ring. |
| ~22-24 | C-5 (Piperidine) | Methylene carbon of the piperidine ring. |
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three primary functional groups: the piperidine nitrogen, the pyridine nitrogen, and the secondary alcohol.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. organicreactions.org [organicreactions.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to Preliminary In-Silico Docking Studies of 1-Pyridin-4-ylmethyl-piperidin-3-ol
Abstract
This technical guide provides a comprehensive framework for conducting preliminary in-silico molecular docking studies on the novel compound, 1-Pyridin-4-ylmethyl-piperidin-3-ol. In the absence of established biological data for this molecule, this document outlines a robust, scientifically-grounded workflow that drug discovery researchers can employ for initial target exploration and hypothesis generation. We detail the foundational principles of molecular docking, a step-by-step protocol from target selection and preparation to ligand docking and results interpretation, and the critical importance of post-docking analysis. The methodologies are grounded in established practices and leverage widely accessible computational tools, ensuring both scientific integrity and practical applicability for professionals in drug development.
Introduction: The Rationale for In-Silico First Approaches
The journey of a drug from concept to clinic is notoriously long and expensive. Early-stage discovery is pivotal, as decisions made here profoundly impact the trajectory of a research program. Molecular docking, a key component of computer-aided drug design (CADD), has become an indispensable tool for rapidly assessing the potential of small molecules to interact with biological targets.[1][2] By simulating the "handshake" between a ligand (the drug candidate) and a receptor (the protein target), we can predict binding conformations and estimate binding affinity, thereby prioritizing compounds for synthesis and in-vitro testing.[3][4]
This guide focuses on This compound , a small molecule whose structure, featuring pyridinyl and piperidinyl moieties, is suggestive of potential interactions with various target classes, such as kinases, G-protein coupled receptors (GPCRs), or other enzymes where such scaffolds are prevalent. The objective of this document is not to present definitive biological findings, but to establish a rigorous and reproducible in-silico protocol that serves as a blueprint for the preliminary investigation of this, or any, novel chemical entity.
Core Concepts: The Science of Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The process relies on two fundamental components: a search algorithm and a scoring function.
-
Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the receptor. They generate a multitude of possible binding poses by manipulating the ligand's translational, rotational, and torsional degrees of freedom.
-
Scoring Functions: Once a pose is generated, a scoring function is used to estimate its binding affinity (often expressed as a free energy of binding, ΔG, in kcal/mol).[6][7] A more negative score typically indicates a more favorable binding interaction.[8] These functions are mathematical models that approximate the complex energetic contributions to binding, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces.
It is crucial to recognize that docking scores are approximations. Their primary utility in preliminary studies is not to provide an absolute binding affinity, but to rank-order different ligands or different poses of the same ligand, allowing for a qualitative assessment of potential efficacy.[9]
The In-Silico Workflow: A Validating System
A successful docking study is built upon meticulous preparation. The quality of the input structures directly dictates the reliability of the output. The following workflow is designed as a self-validating system, incorporating checks and best practices at each stage.
Target Identification and Selection
For a novel compound like this compound, target selection is hypothesis-driven. A common strategy is to search for proteins that are known to bind ligands with similar chemical scaffolds. For this guide, we will select a hypothetical target, Proto-Oncogene Tyrosine-Protein Kinase Abl1 (ABL1) , as many known kinase inhibitors contain pyridine and piperidine-like rings. We will use the PDB entry 1IEP , which is a structure of the ABL1 kinase domain complexed with the inhibitor Imatinib.[10] This co-crystallized ligand provides a crucial internal control for validating our docking protocol.
Experimental Protocol: Receptor Preparation
The goal of receptor preparation is to convert a raw PDB file into a clean, chemically correct structure suitable for docking.[11][12]
Tools: UCSF Chimera, AutoDock Tools (MGLTools).
Methodology:
-
Fetch Structure: Download the PDB file (e.g., 1IEP) from the RCSB Protein Data Bank.[13]
-
Initial Cleaning:
-
Load the structure into UCSF Chimera.
-
The 1IEP structure contains two copies of the protein-ligand complex (Chains A and B). For simplicity, remove one chain (e.g., select Chain B and use Actions > Atoms/Bonds > delete).[10]
-
Remove all solvent (water) molecules. Causality: While some water molecules can be critical for binding, they are typically removed in preliminary docking to reduce complexity. Retaining specific, structurally important water molecules is an advanced technique.[12]
-
-
Prepare for Docking (Dock Prep):
-
In Chimera, navigate to Tools > Structure Editing > Dock Prep.[10]
-
This tool will automatically:
-
Add hydrogen atoms to the protein, which are missing in most X-ray crystal structures.
-
Assign partial charges to atoms using a force field (e.g., AMBER). This is essential for the scoring function to calculate electrostatic interactions.
-
Repair any incomplete side chains.
-
-
-
Save for AutoDock:
-
Separate the cleaned receptor (protein) from the co-crystallized ligand (Imatinib).
-
Save the prepared protein chain as a .pdb file.
-
Open the protein .pdb file in AutoDockTools (ADT).
-
Go to File > Save > Write PDBQT. This format adds charges and atom types required by AutoDock Vina.
-
Experimental Protocol: Ligand Preparation
The ligand, this compound, must be converted from a 2D representation to a 3D, energy-minimized structure.
Tools: ChemDraw, Avogadro, AutoDock Tools (MGLTools).
Methodology:
-
2D to 3D Conversion:
-
Draw the 2D structure of this compound.
-
Use a program like Avogadro or Chem3D to generate a 3D conformation.
-
-
Energy Minimization:
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). Causality: This step finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking.
-
Save the minimized structure as a .pdb file.
-
-
Prepare for Docking (ADT):
-
Open the ligand .pdb file in AutoDockTools.
-
ADT will automatically detect the root and rotatable bonds. The flexibility of the ligand is a key parameter in the docking simulation.
-
Go to Ligand > Output > Save as PDBQT.
-
Binding Site Prediction and Grid Generation
The docking simulation must be focused on a specific region of the protein. This is defined by a "grid box".
Methodology:
-
Define the Binding Site: For a structure with a co-crystallized ligand like 1IEP, the binding site is known. The grid box should be centered on this ligand and be large enough to encompass the entire binding pocket, allowing the new ligand to explore different binding modes. A typical size is a cube with 20-25 Å sides.[14]
-
Generate Grid Parameters:
-
In AutoDockTools, with the prepared receptor loaded, go to Grid > Grid Box.
-
Adjust the box dimensions and center coordinates to encompass the known binding site.
-
Save the grid parameters to a configuration file (conf.txt). This file will contain the coordinates and dimensions of the search space.[15]
-
Molecular Docking Protocol: AutoDock Vina
AutoDock Vina is a widely used, accurate, and fast open-source docking program.[1]
Tool: AutoDock Vina.
Methodology:
-
Configuration File: Create a text file (e.g., conf.txt) containing the following information:
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases computational time but improves the chance of finding the optimal binding pose. A value of 8 is a reasonable starting point.[16]
-
-
Execute Docking: Run AutoDock Vina from the command line:
-
Protocol Validation (Self-Validating Step): Before docking our target molecule, perform a "re-docking" experiment. Use the prepared co-crystallized ligand (Imatinib) as the input ligand. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[6] This validates that the chosen docking parameters are appropriate for the target system.
Post-Docking Analysis: From Data to Insight
The output of a Vina simulation is a PDBQT file containing several predicted binding poses (typically 9) and their corresponding binding affinity scores.
Interpreting Quantitative Data
The primary quantitative output is the binding affinity score.
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues (Example) |
| This compound | -8.7 | THR315, MET318, GLU286 (H-Bond), ILE360 |
| Imatinib (Reference) | -10.2 | THR315, MET318, ASP381 (H-Bond), VAL289 |
Interpretation:
-
Binding Affinity: The score represents the predicted free energy of binding. More negative values suggest stronger binding.[7] In this hypothetical table, Imatinib shows a stronger predicted affinity than our test molecule.
-
Comparative Analysis: The true value of these scores is in comparison. A score of -8.7 kcal/mol is promising and warrants further investigation, even if it is less than the established inhibitor.
Visualization and Pose Analysis
A docking score is meaningless without visual inspection of the binding pose.[8]
Tools: PyMOL, Discovery Studio Visualizer.
Methodology:
-
Load Structures: Open the prepared receptor PDBQT and the docking output PDBQT file in a visualization tool.
-
Analyze Interactions: For the top-ranked pose(s), meticulously examine the non-covalent interactions between the ligand and the protein.
-
Hydrogen Bonds: Are there hydrogen bonds to key active site residues? The hydroxyl group and nitrogen atoms in our molecule are potential H-bond donors/acceptors.
-
Hydrophobic Interactions: Does the pyridine ring fit into a hydrophobic pocket?
-
Pi-stacking: Is the pyridine ring interacting with aromatic residues like Phenylalanine or Tyrosine?
-
-
Compare to Reference: Compare the binding mode of this compound to that of the known inhibitor (Imatinib). Does it occupy the same sub-pockets? Does it make similar key interactions?
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous workflow for conducting preliminary in-silico docking of this compound against a hypothetical, yet relevant, protein target. The results of such a study, including a favorable docking score and plausible binding interactions, provide a strong rationale for advancing the compound to the next stage of the drug discovery pipeline.
The generated hypothesis is not an endpoint. It is the foundation for further computational and experimental validation. Logical next steps include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.
-
In-Vitro Binding Assays: To experimentally measure the binding affinity (e.g., Ki or IC50) and validate the in-silico predictions.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the lead compound to improve potency and selectivity.
By integrating these computational strategies early, researchers can make more informed decisions, increasing the efficiency and success rate of drug discovery efforts.
References
-
Title: Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol Source: YouTube URL: [Link]
-
Title: Tutorial: Docking with Glide Source: UC Santa Barbara URL: [Link]
-
Title: PDBsum Source: Wikipedia URL: [Link]
-
Title: Docking Software for Drug Development Source: Labinsights URL: [Link]
-
Title: How to Interpret Docking Scores with Precision | Molecular Docking Tutorial Source: YouTube URL: [Link]
-
Title: PDBsum: summaries and analyses of PDB structures Source: Nucleic Acids Research | Oxford Academic URL: [Link]
-
Title: Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe Source: Elara Online Learning URL: [Link]
-
Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]
-
Title: PDBsum - Database Commons Source: Database Commons URL: [Link]
-
Title: A Comprehensive Review on the Top 10 Molecular Docking Softwares Source: Medium URL: [Link]
-
Title: Session 4: Introduction to in silico docking Source: University of Oxford URL: [Link]
-
Title: Interpretation of Molecular docking results? Source: ResearchGate URL: [Link]
-
Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]
-
Title: How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective Source: YouTube URL: [Link]
-
Title: Preparing RCSB PDB Files for Glide Docking Source: Schrödinger URL: [Link]
-
Title: PDBsum -- Protein Database Summaries Source: Health Sciences Library System URL: [Link]
-
Title: Molecular Docking Software Source: CD ComputaBio URL: [Link]
-
Title: Beginner's Guide for Docking using Autodock Vina Source: Bioinformatics Review URL: [Link]
-
Title: BindWeb Source: Yang Lab URL: [Link]
-
Title: Binding site prediction - Directory of in silico Drug Design tools Source: VLS3D URL: [Link]
-
Title: AutoDock Source: The Scripps Research Institute URL: [Link]
-
Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]
-
Title: The FunFOLD2 Protein-Ligand Binding Site Prediction Server Source: University of Reading URL: [Link]
-
Title: Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial Source: The Scripps Research Institute URL: [Link]
-
Title: Preparing the protein and ligand for docking Source: ScotChem URL: [Link]
-
Title: PrankWeb 4: a modular web server for protein–ligand binding site prediction and downstream analysis Source: Nucleic Acids Research | Oxford Academic URL: [Link]
-
Title: Binding Site Prediction and Docking Source: Weizmann Institute of Science URL: [Link]
-
Title: Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) Source: YouTube URL: [Link]
-
Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]
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Title: Molecular docking proteins preparation Source: ResearchGate URL: [Link]
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Title: Molecular Docking Tutorial Source: University of Florence URL: [Link]
-
Title: In-Silico Molecular Docking Based Drug Repurposing Approaches Source: YouTube URL: [Link]
-
Title: A Guide to In Silico Drug Design Source: PubMed Central (PMC) URL: [Link]
-
Title: Schrödinger Notes—Molecular Docking Source: J's Blog URL: [Link]
-
Title: Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) Source: YouTube URL: [Link]
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Title: Protein Ligand Docking Lesson Plan Source: Schrödinger URL: [Link]
-
Title: Glide Source: Schrödinger URL: [Link]
-
Title: Schrödinger Docking Tutorial Source: CD ComputaBio URL: [Link]
-
Title: 1-(Pyridin-4-ylmethyl)piperidin-4-one Source: PubChem URL: [Link]
-
Title: 1-(Pyridin-3-ylmethyl)piperidin-3-ol Source: PubChem URL: [Link]
-
Title: 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride Source: PubChemLite URL: [Link]
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Methodological & Application
Synthesis of 1-Pyridin-4-ylmethyl-piperidin-3-ol: A Detailed Application Note and Protocol
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 1-Pyridin-4-ylmethyl-piperidin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and widely applicable method: reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and experimental considerations to ensure successful and reproducible synthesis. The protocol emphasizes safety, efficiency, and high purity of the final product.
Introduction: Significance of this compound
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The title compound, this compound, incorporates both a piperidine and a pyridine moiety, offering multiple points for further functionalization and interaction with biological systems. The hydroxyl group on the piperidine ring and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively, which is crucial for molecular recognition at receptor binding sites. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as neuroscience, oncology, and infectious diseases.
Synthetic Strategy: The Power of Reductive Amination
The most direct and efficient method for the synthesis of this compound is the reductive amination between 4-pyridinecarboxaldehyde and 3-hydroxypiperidine. This powerful C-N bond-forming reaction proceeds in a one-pot fashion, offering high atom economy and generally good yields.[1][2]
The reaction mechanism involves two key steps:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of 3-hydroxypiperidine on the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. This is followed by dehydration to form a transient iminium ion intermediate. The formation of this intermediate is often favored under mildly acidic conditions, which can be facilitated by the presence of an acid catalyst or the inherent acidity of the reaction medium.[3]
-
In-situ Reduction: The iminium ion is then reduced in the same reaction vessel by a suitable reducing agent to yield the final tertiary amine product. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.[4]
Reaction Scheme:
Caption: Reductive amination of 4-pyridinecarboxaldehyde with 3-hydroxypiperidine.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier | Purity |
| 4-Pyridinecarboxaldehyde | 107.11 | 1.07 g | 10.0 | Sigma-Aldrich | ≥98% |
| 3-Hydroxypiperidine | 101.15 | 1.01 g | 10.0 | Sigma-Aldrich | 98% |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 15.0 | Sigma-Aldrich | 95% |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Fisher Scientific | Anhydrous, ≥99.8% |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | - | - |
| Brine (Saturated aq. NaCl) | - | 30 mL | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 5 g | - | Fisher Scientific | Granular |
Safety Precautions:
-
4-Pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
3-Hydroxypiperidine: Corrosive and harmful if swallowed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium triacetoxyborohydride (STAB): Water-reactive. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and avoid contact with moisture.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always use in a fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and 3-hydroxypiperidine (1.01 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition of STAB may cause a slight exotherm.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: After the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) as the eluent to afford the pure this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 207.29).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Discussion and Mechanistic Insights
The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate and offers several advantages over other common hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[3]
-
Selectivity: STAB is a milder reducing agent than NaBH₄ and will selectively reduce the iminium ion in the presence of the aldehyde. This minimizes the formation of the corresponding alcohol byproduct from the reduction of 4-pyridinecarboxaldehyde.
-
Safety: While NaCNBH₃ is also selective, it is highly toxic and can release hydrogen cyanide gas under acidic conditions. STAB is a much safer alternative.
-
Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require strictly anhydrous conditions, although anhydrous solvent is recommended for optimal results.
The use of dichloromethane as a solvent is ideal as it is relatively non-polar and aprotic, which is suitable for this type of reaction.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or inactive reducing agent. | Extend the reaction time and monitor by TLC. Use a fresh bottle of STAB. |
| Low Yield | Incomplete iminium ion formation or side reactions. | Consider adding a catalytic amount of acetic acid (1-2 drops) to facilitate iminium ion formation. Ensure the reaction is not overheating. |
| Formation of Byproducts | Reduction of the starting aldehyde. | This is less likely with STAB but can occur. Ensure the STAB is added to the mixture of aldehyde and amine, not to the aldehyde alone. |
| Difficult Purification | Product is very polar. | Use a more polar eluent system for column chromatography (e.g., DCM/MeOH with a small percentage of triethylamine or ammonia to prevent streaking on the silica gel). |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via reductive amination. The described method is efficient, scalable, and utilizes a safe and selective reducing agent. By following this guide, researchers can confidently synthesize this valuable chemical intermediate for their drug discovery and development programs.
References
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2020.
-
Myers, A. M. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
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Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 2002.
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central, 2021.
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate.
-
An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.
-
(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol. BLDpharm.
-
Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
-
Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone. Google Patents.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2019.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
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A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 2001.
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Google Patents.
-
A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 2021.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 2023.
-
4-(Pyridin-3-ylmethyl)piperidin-4-ol. BLDpharm.
-
Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. Google Patents.
Sources
Comprehensive Analytical Characterization of 1-Pyridin-4-ylmethyl-piperidin-3-ol: A Multi-Technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the analytical characterization of 1-Pyridin-4-ylmethyl-piperidin-3-ol, a heterocyclic compound with potential applications in pharmaceutical research and development as a synthetic intermediate.[1] Given the compound's structure, which combines a pyridine ring and a piperidinol moiety, a multi-faceted analytical approach is essential for unambiguous structural elucidation, purity assessment, and quality control. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), designed to provide a comprehensive analytical profile of the target molecule. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Introduction and Physicochemical Profile
This compound is a bifunctional molecule featuring a basic pyridine nitrogen, a tertiary amine within the piperidine ring, and a secondary alcohol. Such structures are common scaffolds in medicinal chemistry, often explored for their interactions with biological targets in the central nervous system.[1][2] Rigorous characterization is the bedrock of drug discovery and development, ensuring the identity, purity, and stability of the chemical entity. This guide provides the analytical methodologies to establish a complete quality profile for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₁H₁₆N₂O | Calculated |
| Molecular Weight | 192.26 g/mol | Calculated |
| Monoisotopic Mass | 192.1263 Da | Calculated |
| Appearance | To be determined experimentally | Visual Inspection |
| Melting Point | To be determined experimentally | DSC/Melting Point Apparatus |
| Boiling Point | To be determined experimentally | N/A |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO) and aqueous acid. | To be determined experimentally |
| pKa | Two expected pKa values: one for the pyridine nitrogen (~5.2) and one for the piperidine nitrogen. | To be determined experimentally/calculated |
Note: The molecular formula and weight are calculated. Other physical properties must be determined empirically.
Structural Elucidation using Spectroscopic Methods
Spectroscopic analysis provides the foundational evidence for the chemical structure of a molecule. The following techniques, when used in concert, offer an unambiguous confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.
Expertise & Causality: The ¹H NMR spectrum will confirm the presence and connectivity of all non-exchangeable protons, with chemical shifts indicating their electronic environment (aromatic vs. aliphatic) and coupling patterns revealing neighboring protons. ¹³C NMR, including DEPT experiments, will identify all unique carbon atoms, distinguishing between CH₃, CH₂, CH, and quaternary carbons. The combination of these experiments allows for the complete assembly of the molecular structure.
Predicted ¹H and ¹³C NMR Spectral Data:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Pyridine H-2, H-6 | ~8.5 (d) | ~150 | Protons ortho to the nitrogen are deshielded. |
| Pyridine H-3, H-5 | ~7.3 (d) | ~124 | Protons meta to the nitrogen. |
| Pyridinyl-CH₂ | ~3.6 (s) | ~60 | Methylene bridge protons. |
| Piperidine H-3 (CH-OH) | ~3.5-3.8 (m) | ~65-70 | Proton on the carbon bearing the hydroxyl group. |
| Piperidine CH₂ (various) | ~1.5-3.0 (m) | ~25-55 | Complex overlapping multiplets for the remaining piperidine ring protons. |
| OH | Variable (broad s) | N/A | Exchangeable proton; signal may not be observed or may be broad. |
| Piperidine N-CH₂ | ~2.2-3.0 (m) | ~50-60 | Protons on carbons adjacent to the piperidine nitrogen. |
Note: Predictions are based on typical values for pyridine and piperidine derivatives.[3][4][5] Actual values may vary depending on solvent and concentration.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with acid). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing the hydroxyl proton.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Typical parameters: 32 scans, 16-ppm spectral width, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, 240-ppm spectral width, 2-second relaxation delay.
-
Perform a DEPT-135 experiment to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly to the carbons they are attached to.
-
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign all peaks using the combination of 1D and 2D data.
Diagram: NMR Experimental Workflow
Caption: Workflow for structural elucidation by NMR.
Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition by measuring the mass-to-charge ratio (m/z) to four or more decimal places, providing definitive confirmation of the molecular formula.
Protocol: LC-MS Analysis for Molecular Weight Confirmation
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v), often with 0.1% formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to an HPLC system (for sample introduction).
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI (+)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be tuned to induce fragmentation)
-
Source Temperature: ~120-150 °C
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion. For C₁₁H₁₆N₂O, the expected monoisotopic mass is 192.1263 Da, so the [M+H]⁺ ion should appear at m/z 193.1336.[6]
-
If using HRMS, confirm that the measured mass is within 5 ppm of the theoretical mass.
-
Analyze the fragmentation pattern (MS/MS) to identify characteristic losses (e.g., loss of H₂O, cleavage of the piperidine ring).
-
Diagram: Mass Spectrometry Workflow
Caption: Workflow for MS-based molecular confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.
Expertise & Causality: The FTIR spectrum will provide confirmatory evidence for the key functional groups: the O-H stretch of the alcohol, C-H stretches for both aromatic (pyridine) and aliphatic (piperidine) moieties, and the characteristic ring vibrations of the pyridine ring. The absence of unexpected peaks (e.g., a carbonyl C=O stretch) can also confirm the structure and lack of certain impurities.
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3500-3200 (broad) | O-H (Alcohol) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| 1600-1550, 1500-1400 | C=C, C=N (Pyridine) | Ring Stretching |
| 1350-1000 | C-N, C-O | Stretching |
Note: Predictions are based on typical values for similar structures.[7][8][9]
Protocol: FTIR Analysis (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: Identify the major absorption bands and compare them to the expected values to confirm the presence of the key functional groups.
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of a drug substance or intermediate and for quantifying its concentration.
Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound. The molecule's basic nature means that peak shape can be poor on standard silica-based C18 columns due to interactions with residual silanols. This can be overcome by using a low pH mobile phase (e.g., pH 2-3) to protonate the basic nitrogens and by using a modern, end-capped column. UV detection is appropriate as the pyridine ring contains a chromophore.
Protocol: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask with diluent (e.g., 50:50 acetonitrile:water) to make a 100 µg/mL stock.
-
Sample: Prepare the sample to be tested at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions. A gradient is recommended for separating impurities with different polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at ~254 nm (or λmax of the pyridine chromophore).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area).
-
For quantitative analysis, a calibration curve must be generated using standards of known concentrations.
-
Diagram: HPLC Method Development and Analysis Workflow
Caption: Workflow for HPLC purity determination.
Integrated Analytical Strategy
No single technique is sufficient for full characterization. An integrated approach, where the results from each method corroborate one another, provides the highest degree of confidence in the material's identity and quality.
Diagram: Integrated Characterization Funnel
Caption: Integrated strategy for full characterization.
Conclusion
The analytical methods detailed in this guide provide a robust and comprehensive framework for the characterization of this compound. By systematically applying HPLC for purity, MS for molecular weight, FTIR for functional group identification, and NMR for definitive structural elucidation, researchers and drug development professionals can ensure the quality, identity, and integrity of this important chemical entity, thereby enabling its confident use in further research and development activities.
References
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PubChem. 1-(Pyridin-4-ylmethyl)piperidin-4-one. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supplementary Information (Example NMR Data). [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: Journal of Advanced Research, 4(2), 1-5. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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MySkinRecipes. 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride (Related Compound Information). [Link]
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PubChemLite. 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride (Related Compound MS data). [Link]
-
ResearchGate. FTIR spectrum for Pyridine. [Link]
-
Muszalska, I., et al. (2013). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 70(1), 39-47. [Link]
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Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]
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ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
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Mondal, T., & Jana, A. K. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 1-15. [Link]
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Li, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
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Wikipedia. Pyridine. [Link]
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Kumar, R. S., et al. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. [Link]
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Application Note & Protocols: Evaluating 1-Pyridin-4-ylmethyl-piperidin-3-ol as a Potential Enzyme Inhibitor
For: Researchers, scientists, and drug development professionals.
Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs that function as enzyme inhibitors. This document provides a comprehensive guide for the initial evaluation of "1-Pyridin-4-ylmethyl-piperidin-3-ol," a compound of interest due to its structural similarity to known bioactive molecules. We present the scientific rationale for investigating this compound, outline a strategic screening approach against high-impact enzyme classes, and provide detailed, field-proven protocols for primary screening, dose-response analysis, and preliminary mechanism of action studies. This application note serves as a complete workflow for researchers seeking to characterize the enzyme inhibition potential of this and similar novel chemical entities.
Introduction and Rationale
The piperidine ring is a privileged heterocyclic motif frequently found in pharmacologically active compounds. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets. Numerous piperidine derivatives have been successfully developed as inhibitors for a wide range of enzymes, targeting diseases from neurodegeneration to cancer and metabolic disorders.[1][2]
"this compound" is a compound that merges the established piperidine core with a pyridinylmethyl group. This specific combination presents structural analogies to known inhibitors of several important enzyme classes:
-
Cholinesterases (AChE, BuChE): The benzyl-piperidine group is a critical pharmacophore for binding to the catalytic site of acetylcholinesterase, as exemplified by the leading Alzheimer's drug, Donepezil.[2] The pyridinylmethyl group in our compound of interest is a bioisostere of the benzyl group and warrants investigation.
-
Monoamine Oxidases (MAO): Piperidine derivatives are well-established as potent inhibitors of MAO-A and MAO-B, enzymes critical for neurotransmitter metabolism and targets for depression and Parkinson's disease.[3]
-
Kinases (e.g., PI3K): Substituted piperidines have been developed as highly potent and selective inhibitors of phosphatidylinositol 3-kinases (PI3K), which are crucial targets in oncology.[4]
-
Hydrolases (e.g., FAAH, sEH): The piperidine scaffold has been successfully employed to create potent inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), enzymes involved in inflammation, pain, and cardiovascular regulation.[5][6][7]
Given this strong precedent, "this compound" represents a compelling candidate for screening as a novel enzyme inhibitor. This guide provides the strategic framework and detailed methodologies for its initial characterization.
Compound Profile: this compound
A clear understanding of the test compound's fundamental properties is the first step in any experimental plan.
| Property | Value | Source |
| CAS Number | 939986-41-1 | [8] |
| Molecular Formula | C₁₁H₁₆N₂O | [9] |
| Molecular Weight | 192.26 g/mol | PubChem |
| Structure | (Structure generated based on name) |
Note: The 3-hydroxy group on the piperidine ring introduces a chiral center, meaning this compound can exist as (R) and (S) enantiomers. Biological activity may be stereospecific, and testing of the racemate versus individual enantiomers should be considered in later-stage development.
Strategic Workflow for Inhibitor Characterization
A tiered approach is recommended to efficiently evaluate the compound's potential, starting with broad screening and progressing to more detailed mechanistic studies for any confirmed "hits."
Caption: Tiered workflow for enzyme inhibitor evaluation.
Detailed Experimental Protocols
These protocols are designed as templates. Specific details such as buffer composition, substrate concentration, and detection wavelengths must be optimized based on the specific enzyme target and assay format, referencing authoritative biochemical methodology sources.
Protocol 1: Primary Inhibition Screening (Acetylcholinesterase Example)
This protocol uses the Ellman's reagent (DTNB) method, a robust and widely used colorimetric assay for cholinesterases.
Principle: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color development.
Materials:
-
Human recombinant AChE
-
Assay Buffer: 100 mM Sodium Phosphate, pH 8.0
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Chromogen: DTNB (Ellman's Reagent)
-
Test Compound: this compound, dissolved in DMSO
-
96-well microplate, clear, flat-bottom
-
Microplate reader with 412 nm absorbance filter
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare working solutions of AChE, ATCh, and DTNB in the assay buffer at 2x the final desired concentration.
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 1 µL of test compound stock solution (for a final concentration of 10-50 µM, adjust as needed). For control wells, add 1 µL of DMSO.
-
Add 25 µL of the 2x AChE enzyme solution.
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of a pre-mixed 2x solution of ATCh and DTNB.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
The rate of reaction (V) is the change in absorbance per minute (mOD/min).
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
A compound showing >50% inhibition is considered a "hit" and proceeds to dose-response analysis.
-
Protocol 2: Dose-Response and IC₅₀ Determination
Principle: To determine the potency of the inhibitor, the assay is run with a range of inhibitor concentrations. The resulting data is fitted to a dose-response curve to calculate the IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%.
Procedure:
-
Prepare Serial Dilutions:
-
Create a 10-point, 3-fold serial dilution series of the test compound in DMSO. This will cover a wide concentration range (e.g., from 100 µM down to low nM).
-
-
Run Assay:
-
Perform the primary assay as described in Protocol 1, but instead of a single concentration, add 1 µL of each concentration from the serial dilution series to respective wells.
-
Include positive control (known inhibitor) and negative control (DMSO only) wells.
-
-
Data Analysis:
-
Calculate the % Inhibition for each concentration.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).
-
The software will calculate the IC₅₀ value from the curve.
-
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | AChE | Hypothetical Value |
| Donepezil (Control) | AChE | Hypothetical Value |
Protocol 3: Enzyme Kinetics for Mechanism of Action (MoA)
Principle: By measuring the effect of the inhibitor on the enzyme's reaction rate at various substrate concentrations, the mechanism of inhibition can be determined. This is often visualized using a Lineweaver-Burk (double reciprocal) plot.
Procedure:
-
Experimental Design:
-
Set up a matrix of reactions. You will vary the substrate (ATCh) concentration across a range (e.g., 0.2x to 5x the Michaelis-Menten constant, Kₘ) and test each substrate concentration in the absence and presence of the inhibitor at two or more fixed concentrations (e.g., 0.5x IC₅₀ and 1x IC₅₀).
-
-
Run Assays:
-
Perform the kinetic assay as described in Protocol 1 for each condition in the matrix.
-
Calculate the initial reaction velocity (V) for each well.
-
-
Data Analysis & Visualization:
-
Plot V versus substrate concentration [S] for each inhibitor concentration.
-
Create a Lineweaver-Burk plot by graphing 1/V versus 1/[S].
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the upper-left quadrant.
-
-
Caption: Lineweaver-Burk plot illustrating different inhibition types.
Conclusion and Future Directions
This application note provides a robust framework for the initial characterization of "this compound" as a potential enzyme inhibitor. By following the proposed workflow from primary screening to preliminary MoA studies, researchers can efficiently determine if this compound warrants further investigation. Positive results from these assays would justify more advanced studies, including selectivity profiling against a broader panel of enzymes, cell-based assays to confirm activity in a biological context, and structure-activity relationship (SAR) studies to optimize potency and selectivity. The versatile piperidine scaffold continues to be a rich source of therapeutic innovation, and a systematic evaluation of novel derivatives like the one described herein is a critical step in the drug discovery process.
References
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D. S. C. Cardoso, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
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J. D. K. Patric, et al. (2014). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed. Available at: [Link]
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V. V. D. P. K. A. K. V. P. A. D. A. D. V. D. N. P. D. S. G. K. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Institutes of Health. Available at: [Link]
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J. Jayan, et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
-
M. S. Malamas, et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. PubMed. Available at: [Link]
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O. Corminboeuf, et al. (2010). Piperidine-based renin inhibitors: upper chain optimization. PubMed. Available at: [Link]
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I. Sosič, et al. (2011). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central. Available at: [Link]
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PubChem. 1-(Pyridin-3-ylmethyl)piperidin-3-ol. National Institutes of Health. Available at: [Link]
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H. Wang, et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. Available at: [Link]
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Application Notes & Protocols: Investigating the Neuropharmacological Profile of 1-Pyridin-4-ylmethyl-piperidin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 1-Pyridin-4-ylmethyl-piperidin-3-ol is a novel compound with limited publicly available data on its specific biological activity. The following application notes are based on a hypothesis-driven approach derived from structural-activity relationship (SAR) analysis of its core chemical motifs: the piperidine scaffold and the pyridinylmethyl group. These protocols are intended to serve as a comprehensive guide for the initial characterization and validation of its potential targets in neuroscience research.
Introduction: A Structurally Guided Hypothesis
The piperidine ring is a ubiquitous scaffold in neuropharmacology, forming the core of numerous approved drugs and research ligands targeting a wide array of central nervous system (CNS) proteins.[1][2][3][4] Its derivatives are key components in medications for Alzheimer's disease, psychosis, and pain.[3][4] Specifically, compounds featuring a piperidine core have shown significant activity as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[5][6][7][8]
The second key feature of the title compound is the pyridin-4-ylmethyl substituent. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, a property leveraged in many potent ligands for nicotinic acetylcholine receptors (nAChRs).[9][10][11] The combination of these two pharmacophores—the piperidine ring and the pyridinylmethyl moiety—suggests a strong rationale for investigating this compound as a modulator of the cholinergic system.
Therefore, our initial hypothesis is that this compound may function as either an acetylcholinesterase inhibitor or a nicotinic acetylcholine receptor ligand . The following protocols are designed to systematically test this hypothesis, beginning with primary target screening and progressing to functional cellular assays.
Part 1: Primary Target Screening & In Vitro Characterization
The first step is to determine if this compound interacts with its hypothesized targets. We will employ two gold-standard in vitro assays: an enzyme inhibition assay for AChE and a radioligand binding assay for a key nAChR subtype.
Protocol 1.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol determines the compound's ability to inhibit the activity of AChE. The Ellman's assay is a rapid and reliable colorimetric method that measures the activity of cholinesterases.[12][13] The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the intensity of which is measured spectrophotometrically at 412 nm.[12]
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for determining AChE inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE (e.g., from electric eel) in the assay buffer to achieve a final concentration of 0.1 U/mL in the reaction well.
-
DTNB Solution (Ellman's Reagent): 3 mM DTNB in assay buffer. Protect from light.[12]
-
ATCh Solution: 15 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh daily.[12]
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To "Test Wells," add 140 µL of assay buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution.
-
To "Control Wells" (100% activity), add 140 µL of assay buffer, 20 µL of AChE solution, and 20 µL of assay buffer (containing the same final DMSO concentration as the test wells).
-
To "Blank Wells," add 180 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCh solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description | Expected Outcome |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | A low micromolar to nanomolar IC50 value would suggest significant AChE inhibition. |
Protocol 1.2: Radioligand Binding Assay for α4β2 Nicotinic Receptors
This protocol assesses the compound's ability to bind to the α4β2 nAChR subtype, which is highly implicated in nicotine addiction and cognitive function.[11][14] The assay measures the displacement of a specific radiolabeled ligand (e.g., [³H]-Epibatidine) from the receptor by the test compound.[14][15][16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Membrane Preparation: Use commercially available membranes from cell lines expressing human α4β2 nAChRs or prepare them from rat brain tissue.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Radioligand: [³H]-Epibatidine or another suitable α4β2-selective radioligand.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or cytisine).
-
Test Compound: Prepare a 10 mM stock solution in DMSO and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.
-
For Total Binding wells, omit the test compound.
-
For Non-specific Binding wells, add a saturating concentration of the non-specific control ligand instead of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[17]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[16]
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve.
-
Determine the IC50 value from the curve and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Expected Outcome |
| Ki | Inhibitory constant, reflecting the binding affinity of the compound for the receptor. | A low Ki value (nanomolar range) indicates high binding affinity for α4β2 nAChRs.[10][14] |
Part 2: Cellular Functional Assays
If the primary screening assays yield positive results (i.e., a potent IC50 or Ki value), the next logical step is to assess the compound's functional effect in a cellular context.
Protocol 2.1: Calcium Imaging Assay for Functional nAChR Activity
Calcium imaging is a versatile technique to study cellular activity by visualizing changes in intracellular calcium concentrations using fluorescent dyes.[18][19] Since many nAChRs are ligand-gated ion channels permeable to Ca²⁺, this assay can determine if the test compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[20][21]
Hypothesized Functional Pathways
Caption: Agonist vs. Antagonist activity at nAChRs.
Step-by-Step Protocol:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line expressing α4β2 nAChRs (e.g., SH-SY5Y human neuroblastoma cells or transfected HEK293 cells) on glass-bottom dishes.
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This allows the dye to enter the cells.
-
Wash the cells to remove excess extracellular dye.
-
-
Imaging and Data Acquisition:
-
Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence reading for a few minutes.
-
To test for agonist activity: Apply the test compound directly to the cells and record the change in fluorescence intensity over time.
-
To test for antagonist activity: Pre-incubate the cells with the test compound for a few minutes, then challenge them with a known nAChR agonist (e.g., nicotine) and record the fluorescence response.
-
-
Data Analysis:
-
For each cell (region of interest), calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Agonist activity: A significant increase in fluorescence upon application of the test compound indicates agonism. Plot the peak ΔF/F₀ against compound concentration to determine the EC50 (effective concentration for 50% maximal response).
-
Antagonist activity: A significant reduction in the fluorescence signal evoked by the known agonist (e.g., nicotine) in the presence of the test compound indicates antagonism. Plot the response against the antagonist concentration to determine the IC50.
-
| Parameter | Description | Expected Outcome |
| EC50 | Concentration for 50% maximal agonist effect. | A potent agonist will have a low EC50 value. |
| IC50 | Concentration for 50% maximal antagonist effect. | A potent antagonist will have a low IC50 value. |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound. The data generated—IC50 for AChE inhibition, Ki for nAChR binding, and EC50/IC50 for functional activity—will elucidate the compound's primary mechanism of action within the cholinergic system.
Positive findings would warrant further investigation, including selectivity profiling against other CNS receptors and transporters, in vivo pharmacokinetic studies, and evaluation in appropriate animal models of neurological disorders such as Alzheimer's disease or nicotine addiction. This systematic approach will effectively define the therapeutic potential of this novel chemical entity.
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Viegas, C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Tomizawa, M., & Casida, J. E. (2001). Novel and Potent 6-Chloro-3-pyridinyl Ligands for the r4β2 Neuronal Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Aguayo-Ortiz, R., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]
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Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Yousuf, M., et al. (2016). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Rogers, S. L. (1997). Clinical benefits of a new piperidine-class AChE inhibitor. Acta Neurologica Scandinavica. Supplementum. Available at: [Link]
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Tomizawa, M., & Casida, J. E. (2001). Novel and Potent 6-Chloro-3-pyridinyl Ligands for the α4β2 Neuronal Nicotinic Acetylcholine Receptor. ACS Publications. Available at: [Link]
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Gonzalez-Alvear, G. M., & Werling, L. L. (2012). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in Molecular Biology. Available at: [Link]
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Gifford Bioscience (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
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Navarro, H. A., et al. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. ResearchGate. Available at: [Link]
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Zarrindast, M. R., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]
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Pak, C., et al. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. Available at: [Link]
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Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology. Available at: [Link]
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JoVE (2023). Video: Calcium Imaging in Neurons Using Fura-2. Journal of Visualized Experiments. Available at: [Link]
-
Li, Y., et al. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. Available at: [Link]
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Xiu, X., et al. (2009). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences. Available at: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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Youngster, S. K., et al. (1987). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, L., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. brieflands.com [brieflands.com]
- 18. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 20. Calcium imaging in living cells in cultures: a first-level-of-analysis approach for assessment of neuronal function [iris.univr.it]
- 21. Calcium Imaging Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes & Protocols: A Screening Cascade for Characterizing Novel Bioactive Compounds
Topic: Cell-Based Assay Strategies for the Pharmacological Characterization of 1-Pyridin-4-ylmethyl-piperidin-3-ol
Introduction: From Chemical Structure to Biological Function
In modern drug discovery, the journey from a novel chemical entity to a potential therapeutic candidate is a meticulous process of biological characterization. The compound This compound represents such a starting point. Its structure, featuring a pyridine ring linked to a piperidine core, is a privileged scaffold found in numerous approved drugs, particularly those targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs).[1] The piperidine moiety offers a versatile, three-dimensional structure crucial for interacting with biological targets, while the pyridine ring can participate in key hydrogen bonding and aromatic interactions.[1][2]
However, the structure alone does not reveal its biological function, mechanism of action, or potential therapeutic utility. A systematic, multi-tiered approach using robust cell-based assays is required to profile the compound's activity. This guide provides a comprehensive framework for researchers to elucidate the pharmacological profile of this compound, starting with broad assessments of cellular health and progressing to specific, target-class-oriented functional assays.
The protocols herein are designed as a self-validating cascade. Each stage provides critical information that informs the next, ensuring an efficient and logical investigation. We will explain not only the steps of each protocol but also the scientific rationale behind the experimental design, empowering researchers to adapt these methods for their specific needs.
Tier 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity
Before investigating specific pharmacological activities, it is imperative to determine the compound's intrinsic effect on cell health.[3] A compound that is broadly cytotoxic at low concentrations may be unsuitable for further development or may produce confounding results in functional assays.[4] This initial screen establishes a critical concentration range for subsequent experiments, ensuring that observed effects are due to specific target engagement rather than general toxicity.
The resazurin reduction assay is a robust, sensitive, and cost-effective method for this purpose.[5] It utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin. A decrease in fluorescent signal indicates a reduction in cell viability.[5]
Workflow for Cytotoxicity Profiling
Caption: Figure 1. A streamlined workflow for determining the cytotoxic profile of a novel compound.
Protocol 1: Resazurin Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Cell Line Selection Rationale:
-
HEK293: A human embryonic kidney cell line that is robust, easy to culture, and widely used for expressing recombinant receptors in subsequent GPCR assays.
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype, making it a relevant model for assessing potential neurotoxicity or neuro-activity.[6]
Materials:
-
HEK293 or SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Vehicle control (e.g., DMSO or PBS)
-
Positive control for cytotoxicity (e.g., Doxorubicin or Staurosporine)
-
Black, clear-bottom 96-well microplates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1 mM). Also prepare vehicle and positive control wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle, or positive control.
-
Incubation: Incubate the plate for a period relevant to the intended application (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Reagent Addition: Add 10 µL of resazurin solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color of the media in the vehicle control wells turns pink/purple.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis & Interpretation: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve. This value represents the concentration at which the compound induces 50% cell death. For all subsequent functional assays, concentrations should ideally be kept at least 10-fold below the calculated IC50 to avoid non-specific effects.
| Parameter | Description | Example Value |
| Top Plateau | 100% Viability (Vehicle Control) | 100% |
| Bottom Plateau | 0% Viability (Max Kill Control) | 0% |
| LogIC50 | Log of the compound concentration at 50% inhibition | -5.2 |
| IC50 | Concentration for 50% inhibition of viability | 6.3 µM |
| Hill Slope | Steepness of the curve | -1.1 |
Tier 2: Target Class Identification - Probing Major Signaling Pathways
With a non-toxic concentration range established, the next step is to screen for functional activity against broad, high-probability target classes. Given the compound's structure, GPCRs and neuronal ion channels are primary candidates.[7][8]
A. G-Protein Coupled Receptor (GPCR) Activity Screening
GPCRs are the largest family of cell surface receptors and are involved in a vast number of physiological processes.[9] They primarily signal through the activation of intracellular G-proteins, which in turn modulate the levels of second messengers like cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca²+).[10] By measuring these second messengers, we can detect the activation or inhibition of entire subfamilies of GPCRs (Gs, Gi, and Gq).
GPCR Signaling Pathways Overview
Caption: Figure 2. Interrogation points for cAMP and Ca²⁺ assays to screen for GPCR activity.
Protocol 2: cAMP Accumulation Assay (Gs/Gi Signaling)
Objective: To determine if the compound acts as an agonist or antagonist on Gs- or Gi-coupled GPCRs by measuring changes in intracellular cAMP.
Principle: This protocol uses a bioluminescent assay, such as Promega's cAMP-Glo™, where intracellular cAMP stimulates Protein Kinase A (PKA), consuming ATP. A subsequent luciferase reaction generates light in proportion to the remaining ATP. Therefore, high cAMP levels result in low light output, and low cAMP levels result in high light output.[11][12]
Materials:
-
HEK293 cells (or a cell line endogenously expressing a target of interest)
-
cAMP-Glo™ Assay Kit (Promega) or equivalent
-
Forskolin (a direct activator of adenylate cyclase, used to stimulate Gi-coupled responses)
-
Isoproterenol (a known β-adrenergic receptor agonist, positive control for Gs)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
Part A: Agonist Mode (Screening for Gs Activation)
-
Cell Preparation: Suspend HEK293 cells in PBS with 10mM MgCl₂. Dispense 5 µL of cell suspension (1,000-2,000 cells) into each well of a 384-well plate.
-
Compound Addition: Add 5 µL of this compound at various concentrations. Include wells with vehicle and a known Gs agonist (Isoproterenol).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Lysis & Detection: Add 10 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes. Then, add 20 µL of Kinase-Glo® Reagent.
-
Final Incubation: Incubate for 20 minutes at room temperature.
-
Data Acquisition: Read luminescence. A decrease in signal indicates an increase in cAMP, suggesting Gs agonism.
Part B: Antagonist Mode (Screening for Gi Activation or Gs Antagonism)
-
Cell & Agonist Co-addition: Prepare cells as above. To screen for Gi agonism, add the compound along with a sub-maximal concentration of Forskolin. To screen for Gs antagonism, add the compound along with a known Gs agonist (e.g., Isoproterenol at its EC80).
-
Follow Steps 3-6 from Part A.
-
Interpretation (Gi Agonism): If the compound is a Gi agonist, it will inhibit Forskolin-induced cAMP production, resulting in a higher luminescent signal compared to Forskolin alone.
-
Interpretation (Gs Antagonism): If the compound is a Gs antagonist, it will inhibit the agonist-induced cAMP production, resulting in a higher luminescent signal compared to the agonist alone.
-
Protocol 3: Intracellular Calcium Mobilization Assay (Gq Signaling)
Objective: To determine if the compound acts as an agonist or antagonist on Gq-coupled GPCRs by measuring transient increases in intracellular Ca²⁺.[13]
Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is loaded into cells.[14] Upon Gq activation, calcium is released from the endoplasmic reticulum, binding to the dye and causing a significant increase in fluorescence. This change is monitored in real-time using an instrument like the FLIPR® Tetra System.[15]
Materials:
-
HEK293 or CHO cells stably expressing a Gq-coupled receptor of interest (e.g., M1 Muscarinic Receptor).
-
FLIPR® Calcium Assay Kit (or Fluo-4 AM dye)
-
Probenecid (an anion-exchange inhibitor that prevents dye leakage from cells)[16]
-
Carbachol (a known muscarinic receptor agonist, positive control)
-
Atropine (a known muscarinic receptor antagonist, positive control)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®)
Procedure:
-
Cell Seeding: Seed cells in microplates and incubate overnight to form a confluent monolayer.[13]
-
Dye Loading: Aspirate the culture medium. Add the fluorescent calcium dye loading buffer (containing the dye and probenecid) to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Plate Setup: Place the cell plate and a source plate containing the compound dilutions into the fluorescence plate reader.
-
Data Acquisition:
-
Agonist Mode: The instrument measures a baseline fluorescence for ~20 seconds, then automatically injects the compound from the source plate and continues to read the fluorescence signal for an additional 2-3 minutes. An immediate, sharp increase in fluorescence indicates Gq agonism.
-
Antagonist Mode: Pre-incubate the cells with this compound for 15-30 minutes before placing the plate in the reader. The instrument will then inject a known agonist (e.g., Carbachol at its EC80). Inhibition of the agonist-induced calcium flux indicates Gq antagonism.
-
B. Neuronal Activity Screening
The compound's structure is also reminiscent of ligands for neuronal ion channels, such as nicotinic acetylcholine receptors (nAChRs).[8][17] These ligand-gated ion channels mediate fast neurotransmission and are crucial therapeutic targets.[18] A functional assay can be designed to detect compounds that modulate neuronal excitability.
Workflow for Neuronal Activity Screening
Caption: Figure 3. Workflow for assessing compound effects on neuronal ion channel activity.
Protocol 4: Depolarization-Induced Calcium Influx Assay
Objective: To determine if the compound modulates the activity of voltage-gated or ligand-gated ion channels on neuronal cells.
Principle: Differentiated SH-SY5Y cells express a variety of ion channels, including nAChRs and voltage-gated calcium channels.[19] Depolarization of the cell membrane (e.g., with high potassium chloride, KCl) or activation of ligand-gated ion channels (e.g., with nicotine) causes an influx of extracellular calcium. This assay measures the compound's ability to enhance or inhibit this influx.[19]
Materials:
-
Differentiated SH-SY5Y cells
-
Fluo-4 AM dye and probenecid
-
Assay Buffer (e.g., HBSS)
-
Stimulants: KCl (e.g., 50 mM final concentration) or Nicotine (e.g., 10 µM final concentration)
-
Positive controls: Nifedipine (voltage-gated Ca²⁺ channel blocker), Mecamylamine (nAChR antagonist)
-
Fluorescence plate reader with liquid handling
Procedure:
-
Cell Culture & Differentiation: Culture SH-SY5Y cells. For enhanced neuronal characteristics, differentiate them by treating with retinoic acid for 5-7 days. Seed differentiated cells into black, clear-bottom 96-well plates.
-
Dye Loading: Load cells with Fluo-4 AM as described in Protocol 3.
-
Compound Incubation: Replace the dye solution with Assay Buffer containing various concentrations of this compound or appropriate controls. Incubate for 15-30 minutes.
-
Data Acquisition: Place the plate in the reader. After establishing a baseline, the instrument will inject a stimulant (either KCl or Nicotine).
-
Analysis: Monitor the change in fluorescence.
-
Inhibition: A reduction in the stimulant-induced calcium peak suggests the compound is an antagonist of the channels activated by the stimulant.
-
Potentiation: An increase in the stimulant-induced calcium peak suggests the compound is a positive allosteric modulator.
-
Tier 3: Target Deconvolution and Mechanism of Action
A "hit" from any of the Tier 2 assays provides a crucial lead for further investigation. The final stage involves confirming the specific molecular target and elucidating the compound's mechanism of action.
Target Validation Workflow (Hypothetical)dot
Sources
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- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdbneuro.com [mdbneuro.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 9. agilent.com [agilent.com]
- 10. biocompare.com [biocompare.com]
- 11. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 12. cAMP-Glo™ Max Assay Protocol [promega.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. acnp.org [acnp.org]
- 18. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies of 1-Pyridin-4-ylmethyl-piperidin-3-ol
A Guide for Preclinical Drug Development Professionals
This document provides a detailed framework for the in vivo experimental design and evaluation of the novel chemical entity, 1-Pyridin-4-ylmethyl-piperidin-3-ol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind the proposed experimental strategy, ensuring a robust and logically sound preclinical assessment. The protocols herein are designed to be self-validating systems, incorporating principles of Good Laboratory Practice (GLP) and adhering to internationally recognized guidelines for animal research.
Introduction and Scientific Rationale
This compound is a novel compound with structural motifs—a pyridine ring linked to a piperidine core—that are prevalent in centrally active pharmacological agents. While specific data for this molecule is not yet available, its structural similarity to compounds known to interact with dopaminergic and serotonergic pathways, as well as sigma-1 receptors, suggests potential utility in treating neurological or psychiatric disorders.[1][2] The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in drugs with diverse biological activities, including anticancer and antimicrobial effects.[3]
The following experimental plan is a multi-tiered strategy designed to efficiently characterize the pharmacokinetic (PK), pharmacodynamic (PD), and safety profile of this compound. This approach allows for go/no-go decisions at critical junctures, optimizing resource allocation. The entire study design is framed within the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor, reproducibility, and transparency.[4][5][6][7][8]
Tier 1: Foundational Characterization - Pharmacokinetics and Acute Safety
The initial phase focuses on understanding how the animal body affects the drug (pharmacokinetics) and the drug's immediate effects on the body at escalating doses (acute safety). These data are prerequisites for designing meaningful efficacy studies.
Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model (e.g., Sprague-Dawley rat) following intravenous (IV) and oral (PO) administration.
Causality: Understanding the PK profile is critical for selecting appropriate dose levels and dosing intervals for subsequent efficacy and toxicology studies.[9] An IV administration route provides a baseline for systemic exposure and clearance, while oral administration assesses bioavailability, a key parameter for a potentially orally administered therapeutic.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 8-10 weeks old.
-
Dosing:
-
IV group: 1 mg/kg administered as a bolus via the tail vein.
-
PO group: 10 mg/kg administered via oral gavage.
-
The vehicle should be a simple, non-toxic formulation (e.g., saline with 5% DMSO and 10% Solutol HS 15).
-
-
Blood Sampling: Serial blood samples (approx. 100 µL) collected from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Plasma is to be separated via centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound will be quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Non-compartmental analysis will be used to determine key PK parameters.
Data Presentation:
| Parameter | IV Administration | Oral Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| CL (L/h/kg) | ||
| Vdss (L/kg) | ||
| t1/2 (h) | ||
| F (%) |
Caption: Summary of key pharmacokinetic parameters for this compound.
Acute Toxicology and Dose Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Causality: This study is essential for establishing a safe dose range for subsequent, more complex behavioral studies. It also provides preliminary safety data as required by regulatory agencies like the FDA before initiating more extensive preclinical testing.[10][11]
Experimental Protocol:
-
Animal Model: Male and female CD-1 mice (n=3 per sex per dose group).
-
Dosing: A single administration of the compound at escalating doses (e.g., 10, 30, 100, 300, 1000 mg/kg, PO). A vehicle control group is mandatory.
-
Observations: Animals are observed for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days. Observations should include changes in skin, fur, eyes, and motor activity, as well as the presence of tremors, convulsions, or other overt signs of toxicity.
-
Body Weight: Record body weight prior to dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, all animals are euthanized for gross necropsy to identify any visible organ abnormalities.
Tier 2: Pharmacodynamic Screening and Hypothesis Generation
Based on the foundational data, this tier aims to identify the potential pharmacological effects of this compound on the central nervous system (CNS).
Functional Observational Battery (FOB)
Objective: To broadly screen for neurobehavioral and physiological effects.
Causality: The FOB is an efficient way to detect a wide range of potential CNS activities (e.g., sedative, stimulant, anxiolytic-like) without a preconceived hypothesis. This helps in generating hypotheses for more specific testing in Tier 3.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=8-10 per group).
-
Dosing: Administer vehicle and at least three doses of the compound (e.g., low, medium, and high doses selected based on PK and acute toxicity data).
-
Observations: A trained, blinded observer scores each animal at the time of expected peak plasma concentration (Tmax) for:
-
Autonomic Effects: Salivation, lacrimation, pupil size.
-
Neuromuscular Effects: Gait, grip strength, motor activity.
-
Sensorimotor Responses: Startle response, righting reflex.
-
Behavioral Profile: Arousal level, stereotypy, grooming.
-
Workflow Diagram:
Caption: Workflow for the Functional Observational Battery (FOB).
Tier 3: Hypothesis-Driven Efficacy Testing
Should the FOB results suggest a particular CNS activity (e.g., anxiolytic-like or antidepressant-like effects), this tier involves more specific behavioral assays.
Evaluation of Anxiolytic-like Activity: Elevated Plus Maze (EPM)
Objective: To assess the potential anxiolytic effects of the compound.
Causality: The EPM is a widely validated model for anxiolytic drug screening. An increase in the time spent in the open arms of the maze is indicative of a reduction in anxiety-like behavior.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (n=12-15 per group).
-
Dosing: Administer vehicle, a positive control (e.g., diazepam), and three doses of this compound 30-60 minutes prior to testing.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Each mouse is placed in the center of the maze and allowed to explore for 5 minutes. The session is recorded by an overhead video camera.
-
Data Analysis: A blinded observer or automated tracking software will score the time spent in and the number of entries into the open and closed arms.
Evaluation of Antidepressant-like Activity: Forced Swim Test (FST)
Objective: To assess potential antidepressant effects.
Causality: The FST is a common screening tool for antidepressants. A decrease in immobility time is interpreted as an antidepressant-like effect. It is crucial to also measure locomotor activity to rule out general stimulant effects.
Experimental Protocol:
-
Animal Model: Male CD-1 mice (n=12-15 per group).
-
Dosing: Administer vehicle, a positive control (e.g., imipramine), and three doses of the compound. A typical protocol involves three administrations over 24 hours.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.
-
Data Analysis: A blinded observer will score immobility time. An open-field test should be conducted separately to ensure the compound does not simply increase general motor activity.
Logical Relationship Diagram:
Caption: Tiered logic for in vivo compound evaluation.
Tier 4: Safety Pharmacology
Objective: To investigate potential adverse effects on major physiological systems as per regulatory guidelines.[12][13]
Causality: These studies are required by regulatory bodies to assess the risk of adverse effects on vital functions before a compound can be tested in humans.
Protocols:
-
Cardiovascular: Telemetry in conscious, freely moving rats or dogs to assess effects on blood pressure, heart rate, and ECG.
-
Respiratory: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.
-
Central Nervous System: A more detailed FOB in rats, specifically looking for adverse neurological signs.
All safety pharmacology studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[11]
Ethical Considerations and the 3Rs
All proposed studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) are integral to this experimental plan.
-
Replacement: In vivo studies are proposed only where no validated in vitro alternatives exist to assess complex biological responses.
-
Reduction: Statistical power analysis should be used to determine the minimum number of animals required to obtain scientifically valid data.
-
Refinement: Procedures will be refined to minimize animal stress and pain, including the use of appropriate handling techniques and humane endpoints.
References
-
Title: ARRIVE: Animal Research Reporting In Vivo Experiments Source: NC3Rs URL: [Link]
-
Title: NC3Rs guidelines | Research Involving Animals Source: Division of Biomedical Services URL: [Link]
-
Title: ARRIVE guidelines Source: NC3Rs URL: [Link]
-
Title: FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications Source: Proclinical URL: [Link]
-
Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL: [Link]
-
Title: The ARRIVE Guidelines: A framework to plan your next in vivo experiment. Source: FEBS Network URL: [Link]
-
Title: Animal Research: Reporting of In Vivo Experiments Source: Inventory of 3Rs Knowledge Sources URL: [Link]
-
Title: FDA Requirements for Preclinical Studies Source: Karger URL: [Link]
-
Title: Preclinical Considerations for Products Regulated in OCTGT Source: FDA URL: [Link]
-
Title: Step 2: Preclinical Research Source: FDA URL: [Link]
-
Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]
-
Title: Optimizing Experimental Design in In Vivo Research: A Comprehensive Review Source: ichorbio URL: [Link]
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Title: In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists Source: PMC - NIH URL: [Link]
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Title: in vivo general toxicology studies Source: YouTube URL: [Link]
-
Title: Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis, In Vivo, ADME Determination, and Molecular Docking Studies of 1,3,4‐Oxadiazoles Containing Pyridine and Piperazine Moieties as New Diuretic Agents Source: ResearchGate URL: [Link]
-
Title: Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia Source: PMC - NIH URL: [Link]
-
Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]
-
Title: In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET Source: PubMed URL: [Link]
-
Title: 1-[6-[(phenylmethyl)amino]pyrimidin-4-yl]piperidin-4-ol Source: PubChem - NIH URL: [Link]
-
Title: Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 Source: PubMed URL: [Link]
-
Title: Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory Source: ResearchGate URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Pyridin-4-ylmethyl-piperidin-3-ol
Welcome to the technical support center for the synthesis of 1-Pyridin-4-ylmethyl-piperidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The primary and most efficient route to synthesize this compound is through the reductive amination of 4-pyridinecarboxaldehyde with 3-hydroxypiperidine. This reaction forms a C-N bond by first creating an iminium ion intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent, solvent, and control of reaction pH are critical parameters that significantly influence the reaction's success.[1][2]
This guide will focus on troubleshooting and optimizing this synthetic approach.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
I. Low or No Product Yield
Question: My reaction shows very low conversion to the desired product, with starting materials remaining. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a common issue in reductive aminations and can stem from several factors related to imine formation and the reduction step.
-
Inefficient Imine Formation: The initial condensation of 4-pyridinecarboxaldehyde and 3-hydroxypiperidine to form the iminium ion is a reversible, equilibrium-driven process.
-
Water Removal: The formation of the imine/iminium ion generates water. If not removed, water can hydrolyze the iminium ion back to the starting materials, shifting the equilibrium unfavorably. While not always necessary, the use of dehydrating agents like molecular sieves can be beneficial.
-
pH Control: Imine formation is typically catalyzed by mild acid (pH 4-5).[1] If the reaction medium is too basic, the condensation is slow. Conversely, if it's too acidic, the amine nucleophile (3-hydroxypiperidine) will be protonated to its non-nucleophilic ammonium salt, inhibiting the reaction.[1] Acetic acid is a common additive to achieve the optimal pH range.[3][4]
-
-
Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations due to its mildness and tolerance for acidic conditions.[3][4][5] It selectively reduces the protonated iminium ion over the starting aldehyde. Ensure the reagent is of good quality and handled under anhydrous conditions as it can be deactivated by moisture.
-
Sodium Borohydride (NaBH₄): While a stronger reducing agent, NaBH₄ is less stable in acidic conditions required for efficient imine formation.[1] If using NaBH₄, a two-step, one-pot approach is often more effective: allow the imine to form first in a suitable solvent (like methanol) before adding the reducing agent.[4][6]
-
-
Reaction Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes facilitate imine formation, especially with less reactive substrates. However, be cautious, as higher temperatures can also promote side reactions.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
II. Formation of Impurities and Side Products
Question: My reaction produces the desired product, but it's contaminated with significant impurities. What are the common side products and how can I minimize their formation?
Answer: Several side reactions can occur during the synthesis of this compound.
-
Over-alkylation (Tertiary Amine Formation): The product, being a secondary amine, can react with another molecule of 4-pyridinecarboxaldehyde and undergo a second reductive amination to form a tertiary amine impurity.
-
Mitigation: This is more likely when the aldehyde is used in excess.[6] To minimize this, use a slight excess of the amine (3-hydroxypiperidine) or maintain a 1:1 stoichiometric ratio of the reactants. A stepwise procedure where the imine is formed and then reduced can also help control this side reaction.[4][6]
-
-
Aldehyde Reduction (Alcohol Formation): The reducing agent can directly reduce 4-pyridinecarboxaldehyde to 4-pyridinemethanol.
-
Pyridine Ring Reduction: While less common with milder borohydride reagents, stronger reducing conditions (e.g., catalytic hydrogenation with certain catalysts) can potentially reduce the pyridine ring to a piperidine. This is generally not an issue with NaBH(OAc)₃ or NaBH₄.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Structure | Cause | Mitigation Strategy |
| Over-alkylation Product | (Structure with two pyridin-4-ylmethyl groups on the piperidine nitrogen) | Reaction of the product with excess aldehyde. | Use a slight excess of 3-hydroxypiperidine; control stoichiometry. |
| 4-Pyridinemethanol | (Structure of pyridine with a CH₂OH group at the 4-position) | Direct reduction of 4-pyridinecarboxaldehyde. | Use a milder reducing agent like NaBH(OAc)₃; ensure efficient imine formation. |
III. Purification Challenges
Question: I'm having difficulty purifying the final product. What are the best practices for isolating pure this compound?
Answer: The product is a polar, basic compound, which can present challenges during purification.
-
Work-up Procedure:
-
After the reaction is complete, it's typically quenched with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and decompose the borate esters formed from the reducing agent.
-
The product can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. Multiple extractions may be necessary due to the product's polarity.
-
-
Chromatography:
-
Column Choice: Standard silica gel is often used. However, the basic nature of the product can lead to peak tailing.
-
Eluent System: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., DCM) is a good starting point.
-
Tailing Reduction: To minimize peak tailing on silica gel, a small amount of a basic additive like triethylamine (~0.5-1%) can be added to the eluent. Alternatively, using NH silica gel can be very effective for purifying basic compounds.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method. Experiment with different solvents and solvent mixtures (e.g., ethyl acetate/hexanes, isopropanol) to find conditions that yield high-purity crystals.
Purification Workflow:
Caption: General purification workflow for the product.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent quality.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This is the recommended one-pot procedure for its high selectivity and mild conditions.[3][4][5]
Materials:
-
4-Pyridinecarboxaldehyde
-
3-Hydroxypiperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypiperidine (1.0 eq).
-
Dissolve the amine in DCE or DCM (approximately 0.1-0.2 M concentration).
-
Add 4-pyridinecarboxaldehyde (1.0-1.1 eq).
-
If desired, add a catalytic amount of acetic acid (0.1-0.2 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.2-1.5 eq). The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer 2-3 times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography as described in the purification section.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol can be used if sodium triacetoxyborohydride is unavailable.[4][6]
Materials:
-
4-Pyridinecarboxaldehyde
-
3-Hydroxypiperidine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1.0 eq) and 3-hydroxypiperidine (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.2-1.5 eq). Be cautious as hydrogen gas will be evolved.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Link]
-
Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. [Link]
-
The Organic Synthesis Archive. (n.d.). Reductive Amination. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Science of Synthesis. (n.d.). Reductive Amination. [Link]
-
Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]
-
Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
Reddit. (n.d.). Question about reductive amination reaction procedure. [Link]
-
Organic Chemistry Portal. (2010). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ias.ac.in [ias.ac.in]
- 3. scribd.com [scribd.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-Pyridin-4-ylmethyl-piperidin-3-ol
This guide provides in-depth troubleshooting and practical solutions for the purification of 1-Pyridin-4-ylmethyl-piperidin-3-ol, a heterocyclic compound whose structure presents unique challenges. The inherent basicity of its two nitrogen atoms, combined with the high polarity of the hydroxyl group, frequently leads to complications in standard purification protocols. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so difficult to purify?
The purification challenges stem directly from its molecular structure. It is a polar amino alcohol containing two basic nitrogen centers (the pyridine ring and the piperidine ring) and a hydroxyl group.[1] This combination results in:
-
High Polarity: The molecule readily forms hydrogen bonds, leading to high solubility in polar solvents like water and methanol, and poor solubility in non-polar organic solvents.[1][2] This complicates liquid-liquid extractions and recrystallization.
-
Strong Interaction with Silica Gel: The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This interaction causes significant peak tailing (streaking) during column chromatography, leading to poor separation and low recovery.[3][4]
-
Potential for Tautomerization: While less common for this specific structure, related pyridine-ol compounds can exist in equilibrium with their pyridone tautomers, which can complicate purification and characterization.
Q2: What are the likely impurities I should expect in my crude sample?
Impurities are typically carried over from the synthesis. Common synthetic routes, such as the reductive amination of 1-(pyridin-4-ylmethyl)piperidin-3-one or alkylation of piperidin-3-ol, may introduce the following:
-
Unreacted Starting Materials: Residual piperidin-3-ol, 4-picolyl chloride, or the precursor ketone.
-
Reducing Agent Residues: Borohydride salts or other metal-containing byproducts.
-
Over-Alkylation Products: If the reaction conditions are not carefully controlled, side reactions can occur.
-
Degradation Products: The compound may be unstable under certain pH or temperature conditions, leading to decomposition.[5]
Q3: I have a crude solid sample. Should I start with recrystallization or chromatography?
For solid materials, recrystallization is often the most efficient and scalable first-line approach.[1] However, due to the high polarity of this compound, finding a suitable single-solvent system can be difficult. Column chromatography is the next logical step if recrystallization fails or if the crude material is an oil.[1]
The following decision tree can guide your initial choice:
Sources
Technical Support Center: Stability and Storage of 1-Pyridin-4-ylmethyl-piperidin-3-ol
Welcome to the technical support guide for 1-Pyridin-4-ylmethyl-piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles for handling pyridine and piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the chemical nature of its constituent pyridine and piperidine moieties, this compound should be stored in a cool, dry, and dark environment to minimize degradation.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Piperidine derivatives can be sensitive to heat, which can accelerate chemical reactions and lead to decomposition.[2] While some stable piperidine compounds can be stored at room temperature, refrigeration is a safer general practice to ensure long-term stability. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container | The piperidine nitrogen is susceptible to oxidation, and the compound can be hygroscopic.[2] An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Amber vial or light-blocking container | Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways in organic molecules.[4] |
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of piperidine derivatives can vary significantly, from 1-2 years up to 5 years, depending on the specific structure and storage conditions.[2] For this compound, it is recommended to re-test the purity of the material after 1-2 years, even when stored under ideal conditions.
Q3: What are the potential signs of degradation of this compound?
A3: Visual inspection can be the first indicator of degradation. Look for:
-
Color change: A shift from a white or off-white solid to a yellow or brown hue.
-
Clumping or change in consistency: This may indicate moisture absorption.
For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to check for the appearance of new impurity peaks or a decrease in the main peak's area percentage.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation studies for this molecule are not publicly available, we can infer potential pathways based on its structure:
-
Oxidation: The lone pair of electrons on the piperidine nitrogen can be susceptible to oxidation. The pyridine ring is generally stable to oxidation, but the piperidine ring is more vulnerable.[5]
-
Hydrolysis: Although less likely for this specific structure in the absence of catalysts, prolonged exposure to moisture could potentially lead to unforeseen reactions.[2]
-
Thermal Decomposition: At elevated temperatures, the C-N bonds within the piperidine ring could be susceptible to cleavage.[1]
Troubleshooting Guide
Scenario 1: Unexpected experimental results or loss of compound activity.
If you are observing inconsistent or poor results in your experiments, it is prudent to first verify the integrity of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Scenario 2: Visible changes in the physical appearance of the compound.
If you notice a change in the color or consistency of your this compound stock.
-
Quarantine the stock: Do not use the material in any further experiments until its purity has been verified.
-
Analytical Verification: Perform HPLC or LC-MS analysis to determine the purity and identify any potential degradation products.
-
Review Handling Procedures: Assess if the compound has been repeatedly warmed to room temperature and cooled, which can introduce moisture. Ensure that an inert gas is used to blanket the container after each use.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Objective: To determine the purity of this compound and detect the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent, such as a water/acetonitrile mixture, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak corresponding to this compound.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
References
- BIOSYNCE. (2025, August 25).
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- PubMed Central. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
- Scribd.
- Sigma-Aldrich. (2025, August 5).
- NJ.gov. HAZARD SUMMARY - Pyridine.
- Sigma-Aldrich. (2025, November 6).
- Apollo Scientific. Pyridine.
- PubMed. (2024, January 23).
- Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Wikipedia. Piperidine.
- BLDpharm. 1-(Pyridin-4-yl)piperidin-4-ol.
- EvitaChem. Buy (1-(Pyridin-3-yl)piperidin-4-yl)methanol (EVT-1468424).
- Loba Chemie. PYRIDINE FOR SYNTHESIS.
- Alchem Pharmtech. CAS N/A | 1-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride.
- Carl ROTH. (2025, March 31).
- ResearchGate. (PDF)
- Santa Cruz Biotechnology. 1-Boc-4[(pyridin-3-ylmethyl)-amino]piperidine.
- PubChemLite. 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride (C11H16N2O).
- ResearchGate. (2019, March 6).
- PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- BLDpharm. 1914970-24-3|4-(3-(Hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one.
Sources
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- 2. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-Pyridin-4-ylmethyl-piperidin-3-ol
Welcome to the technical support center for "1-Pyridin-4-ylmethyl-piperidin-3-ol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols to effectively work with this compound.
Understanding the Molecule: Structural Insights into Solubility
"this compound" possesses a unique chemical architecture that dictates its solubility behavior. The molecule incorporates both a pyridine ring and a piperidine ring. While the pyridine moiety can enhance water solubility, the overall solubility is significantly influenced by the basicity of the piperidine nitrogen.[1][2] The interplay of these structural features often leads to pH-dependent solubility and potential challenges in aqueous media.
The piperidine nitrogen is basic, with a typical pKa of the protonated form around 11.22.[3][4] This means that in acidic conditions (pH < pKa), the nitrogen atom becomes protonated, forming a more water-soluble salt. Conversely, at neutral or basic pH, the compound exists predominantly as the less soluble free base.
Frequently Asked Questions (FAQs)
Q1: Why is my "this compound" exhibiting poor solubility in aqueous buffers?
A1: The limited aqueous solubility of this compound, particularly at neutral or physiological pH, is likely due to its existence as a free base. The piperidine and pyridine structures, while containing nitrogen atoms capable of hydrogen bonding, can present a hydrophobic character that favors precipitation in aqueous environments.
Q2: How does pH impact the solubility of this compound?
A2: The solubility of "this compound" is highly pH-dependent. In acidic media, the basic piperidine nitrogen is protonated, forming a positively charged species that is significantly more soluble in water. As the pH increases towards and beyond the pKa of the piperidine nitrogen, the compound deprotonates to its less soluble free base form.
Q3: What are the initial, most straightforward steps to improve the solubility of my compound?
A3: The most direct initial approaches are pH adjustment and the use of co-solvents. Preparing a stock solution in a mildly acidic buffer or employing a water-miscible organic co-solvent like DMSO or ethanol are effective first steps.[3][5]
Q4: When should I consider more advanced solubility enhancement techniques?
A4: If pH adjustment and co-solvents do not achieve the desired concentration, or if you are preparing formulations for in vivo studies where high concentrations of organic solvents are not permissible, advanced methods such as salt formation or complexation with cyclodextrins should be explored.[3]
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
This section provides a tiered approach to overcoming the solubility challenges of "this compound," starting from basic to more advanced methodologies.
Tier 1: Fundamental Approaches
The protonation of the basic piperidine nitrogen is a powerful tool for enhancing aqueous solubility.
Experimental Protocol: pH-Dependent Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Sample Addition: Add an excess of "this compound" to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility (in mg/mL or µM) as a function of pH to visualize the solubility profile.
Causality: By creating a pH-solubility profile, you can identify the optimal pH range for dissolving your compound and maintaining its stability in solution. This data is crucial for designing appropriate formulations for your experiments.
The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[5][6]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | A powerful solvent, but can have effects on cell-based assays. |
| Ethanol | 5-20% (v/v) | A less toxic option, commonly used in formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% (v/v) | Often used in preclinical and clinical formulations.[7] |
Experimental Protocol: Co-solvent Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution of "this compound" in 100% of the selected co-solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer to achieve the desired final concentrations.
-
Observation: Visually inspect for any precipitation immediately and after a period of incubation (e.g., 24 hours) at the experimental temperature.
-
Optimization: If precipitation occurs, adjust the final co-solvent concentration or screen other co-solvents to find the optimal system for your desired compound concentration.
Workflow for Initial Solubility Troubleshooting
Caption: Initial troubleshooting workflow for solubility.
Tier 2: Advanced Strategies
If the fundamental approaches are insufficient, more advanced formulation strategies may be necessary.
For ionizable compounds like "this compound," forming a salt is a highly effective method to dramatically increase aqueous solubility and dissolution rate.[8][9][10]
Experimental Protocol: Salt Screening
-
Counter-ion Selection: Choose a pharmaceutically acceptable acidic counter-ion (e.g., hydrochloride, mesylate, tartrate).
-
Stoichiometric Addition: Dissolve the free base of "this compound" in a suitable organic solvent (e.g., isopropanol, acetone).
-
Acid Addition: Add a stoichiometric equivalent of the selected acid to the solution.
-
Crystallization: Allow the salt to crystallize out of the solution, which may be facilitated by cooling or the addition of an anti-solvent.
-
Isolation and Characterization: Isolate the resulting solid by filtration, wash with a non-polar solvent, and dry under vacuum. Characterize the salt form using techniques such as melting point, DSC, and PXRD to confirm its formation.
-
Solubility Determination: Measure the aqueous solubility of the newly formed salt and compare it to the free base.
Decision Tree for Advanced Technique Selection
Caption: Selecting an advanced solubility enhancement method.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming inclusion complexes with enhanced aqueous solubility.[11][12][13]
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[14] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a favorable safety profile, particularly for parenteral formulations.[11] |
Experimental Protocol: Phase Solubility Study
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Compound Addition: Add an excess of "this compound" to each cyclodextrin solution.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours.
-
Separation and Quantification: Centrifuge and filter the samples as previously described, and determine the concentration of the dissolved compound.
-
Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 inclusion complex. The slope of this line can be used to calculate the stability constant of the complex.
Mechanism of Cyclodextrin Encapsulation
Caption: Cyclodextrin inclusion complex formation.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Jarayab, T., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 42(1), 1-13. [Link]
-
Ali, A., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
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Pawar, P., & Vavia, P. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 159-165. [Link]
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Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2536-2545. [Link]
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Giri, T. K., & Pradhan, M. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Young Pharmacists, 11(1), 5-13. [Link]
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Co-solvent: Significance and symbolism. (2025). Synapse. [Link]
-
Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
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Singh, A., & Kumar, R. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]
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Jarayab, T., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]
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Ishikawa, M., & Hashimoto, Y. (2001). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 44(12), 1915-1925. [Link]
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Li, P., & Zhao, L. (2017). Solubilization techniques used for poorly water-soluble drugs. Pharmaceuticals, 10(3), 64. [Link]
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Sharma, D., et al. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. [Link]
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O'Donovan, D. H., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 167. [Link]
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Das, D., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. [Link]
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Wagner, A. M., & Weerapana, E. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(31), 13345-13350. [Link]
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"1-Pyridin-4-ylmethyl-piperidin-3-ol" side reaction and impurity profiling
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-Pyridin-4-ylmethyl-piperidin-3-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning its synthesis, with a special focus on side reaction management and impurity profiling.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format, emphasizing the causal factors behind each problem and providing actionable solutions.
Question 1: My reaction yield via reductive amination is consistently low, and I observe significant amounts of unreacted 3-hydroxypiperidine and 4-pyridinecarboxaldehyde. What's going wrong?
Answer: Low yield in a reductive amination is often traced back to suboptimal conditions for the two key steps: iminium ion formation and its subsequent reduction.
-
Causality (Iminium Formation): The initial condensation of 3-hydroxypiperidine and 4-pyridinecarboxaldehyde to form the corresponding iminium ion is a pH-dependent equilibrium. If the medium is too basic, the rate of formation is slow. If it's too acidic, the starting amine is protonated and non-nucleophilic. An optimal pH of around 5-7 is typically required to facilitate this step.[1] The use of a mild acid catalyst, such as acetic acid, can be crucial.
-
Causality (Reduction Step): The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild, selective for the iminium ion over the aldehyde, and does not require stringent pH control.[1] Harsher reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde to 4-pyridinemethanol, especially if the iminium ion formation is slow.[2]
-
Troubleshooting Steps:
-
pH Control: If not using STAB, incorporate a mild acid catalyst like acetic acid (1-2 equivalents) into your reaction mixture.[1]
-
Reagent Selection: Switch to Sodium Triacetoxyborohydride (STAB). It is a superior reagent for reductive aminations involving secondary amines.[1]
-
Stepwise Procedure: Consider a stepwise approach. First, stir the amine and aldehyde in a solvent like methanol or dichloroethane for a few hours to allow for imine/iminium formation, then add the reducing agent.[1][3]
-
Water Removal: The condensation reaction produces water. Using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can help drive the equilibrium towards the iminium ion.
-
Question 2: I'm performing an N-alkylation with 4-picolyl chloride and see a significant impurity with a higher molecular weight in my LC-MS analysis. What is it?
Answer: This is a classic case of over-alkylation, resulting in the formation of a quaternary ammonium salt. The target molecule, this compound, is a tertiary amine, but it contains two nitrogen atoms (one on the piperidine ring and one on the pyridine ring) that can act as nucleophiles.
-
Mechanism of Formation: The piperidine nitrogen of your product is more nucleophilic than the pyridine nitrogen and can react with a second molecule of the electrophilic 4-picolyl chloride. This forms a quaternary ammonium salt, which will have a significantly higher molecular weight and different polarity. While less likely, alkylation at the pyridine nitrogen can also occur.
-
Prevention Strategies:
-
Control Stoichiometry: Ensure that the 3-hydroxypiperidine is in slight excess relative to the 4-picolyl chloride. This minimizes the amount of unreacted alkylating agent available to react with the product.
-
Slow Addition: Add the 4-picolyl chloride solution dropwise to the reaction mixture using a syringe pump.[4] This keeps the instantaneous concentration of the alkylating agent low, favoring the primary reaction over the subsequent over-alkylation.
-
Use a Hindered Base: Employing a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be beneficial. It effectively scavenges the HCl byproduct without competing in the alkylation reaction.[4]
-
Question 3: My final product shows a persistent impurity with a mass of M+16, which becomes more prominent over time. What is this impurity and how can I avoid it?
Answer: An M+16 peak strongly suggests the formation of an N-oxide, a common degradation product for compounds containing pyridine or tertiary amine functionalities.
-
Source of Oxidation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding pyridine-N-oxide. This can be caused by exposure to oxidizing agents, atmospheric oxygen over long storage periods, or even certain reaction conditions if peroxides are present in solvents like THF or ether.
-
Mitigation and Control:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents.
-
Proper Storage: Store the final compound under an inert atmosphere, protected from light, and at reduced temperatures (e.g., 2-8 °C) to slow down degradation pathways.
-
Antioxidant Use: For long-term storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two predominant and highly effective methods for synthesizing this target molecule:
-
Reductive Amination: This is a one-pot reaction involving the condensation of 3-hydroxypiperidine (a secondary amine) with 4-pyridinecarboxaldehyde. The resulting iminium ion intermediate is reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final tertiary amine product.[3][5] This method is often favored for its operational simplicity and high selectivity.
-
N-Alkylation: This is a classic Sₙ2 substitution reaction where 3-hydroxypiperidine acts as a nucleophile, displacing a leaving group from a 4-picolyl electrophile, typically 4-picolyl chloride or bromide. The reaction is carried out in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the acid byproduct.[4][6]
Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?
A comprehensive impurity profile requires a multi-technique approach.[7][8]
-
HPLC-UV/MS: High-Performance Liquid Chromatography is the cornerstone method. A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium formate or acetate in water) and an organic modifier (acetonitrile or methanol) is ideal. Coupling with UV detection allows for quantification, while Mass Spectrometry (LC-MS) is essential for identifying the molecular weights of unknown impurities.[7][8]
-
GC-MS: Gas Chromatography is used to analyze for volatile impurities, such as residual solvents (e.g., THF, DMF, Toluene) from the synthesis and purification steps.[7]
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and for characterizing any isolated, unknown impurities.
-
ICP-MS: Inductively Coupled Plasma Mass Spectrometry should be used to quantify trace levels of residual metal catalysts if any were used in the synthesis of starting materials (e.g., palladium from a Suzuki coupling to make a precursor).[9]
Q3: 4-Picolyl chloride is used in the N-alkylation route. Is this a concern for potential genotoxic impurities (PGIs)?
Yes, absolutely. 4-Picolyl chloride is an alkylating agent and should be considered a potential genotoxic impurity (PGI) due to its structural alert (alkyl halide). Regulatory guidelines have strict limits for such impurities in the final active pharmaceutical ingredient (API). It is crucial to demonstrate that the manufacturing process effectively removes this starting material to levels below the threshold of toxicological concern (TTC), typically 1.5 µ g/day intake. This requires a highly sensitive, validated analytical method for its detection in the final product.
Part 3: Protocols & Data
Protocol 1: Synthesis via Reductive Amination
This protocol outlines a general lab-scale procedure for the synthesis of this compound.
Materials:
-
3-Hydroxypiperidine (1.0 eq)
-
4-Pyridinecarboxaldehyde (1.05 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, 1.0 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxypiperidine (1.0 eq) and 1,2-dichloroethane.
-
Add 4-pyridinecarboxaldehyde (1.05 eq). If the reaction is slow, add glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material using column chromatography on silica gel.
Table 1: Common Impurities and Their Characterization
| Impurity Name | Structure | Typical Origin | Analytical Signature (LC-MS) |
| 4-Pyridinemethanol | C₆H₇NO | Over-reduction of 4-pyridinecarboxaldehyde | [M+H]⁺ at m/z 110 |
| Quaternary Salt | C₂₀H₂₅N₂O⁺ | Over-alkylation of product with 4-picolyl chloride | [M]⁺ at m/z 285 (cation) |
| Pyridine-N-Oxide | C₁₂H₁₈N₂O₂ | Oxidation of product's pyridine nitrogen | [M+H]⁺ at m/z 223 |
| 3-Hydroxypiperidine | C₅H₁₁NO | Unreacted starting material | [M+H]⁺ at m/z 102 |
| 4-Pyridinecarboxaldehyde | C₆H₅NO | Unreacted starting material | [M+H]⁺ at m/z 108 |
Part 4: Visualized Pathways and Workflows
Diagram 1: Reductive Amination Pathway & Key Side Reactions
Caption: Reductive amination pathway showing the desired reaction and a common side reaction.
Diagram 2: N-Alkylation Pathway & Over-alkylation Side Reaction
Caption: N-Alkylation pathway highlighting the potential for over-alkylation impurity formation.
Diagram 3: General Impurity Profiling Workflow
Caption: A typical workflow for identifying, characterizing, and reporting impurities.
References
- CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents.
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
-
PubChem Compound Summary for CID 68801158, 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]
-
Schmalz, H.-G. (2006). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Pure and Applied Chemistry, 78(2), 461-470. Available at: [Link]
-
White Rose eTheses Online. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
Organic Chemistry Portal. Reductive amination. Available at: [Link]
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Available at: [Link]
-
Chaughule, R., & Lokur, A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). Available at: [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Available at: [Link]
-
DTIC. (1992). Piperidine Synthesis. Available at: [Link]
-
Redalyc. (2018). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista Colombiana de Química, 47(3), 19-24. Available at: [Link]
-
Ataman Kimya. PIPERIDINE. Available at: [Link]
-
Proctor, L. D., & Dudd, L. M. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(7), 3439–3446. Available at: [Link]
-
ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 430. Available at: [Link]
- Google Patents. (2019). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 92, 186-203. Available at: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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Technical Support Center: Troubleshooting Bioassay Inconsistencies for Pyridin-4-ylmethyl-piperidine Derivatives
Welcome to the technical support center for researchers working with pyridin-4-ylmethyl-piperidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered when assaying this class of compounds. Our goal is to equip you with the expertise to identify the root causes of inconsistent results and to develop robust and reliable bioassays.
Introduction: The Unique Challenges of Pyridin-4-ylmethyl-piperidine Derivatives
The pyridin-4-ylmethyl-piperidine scaffold is a common feature in modern drug discovery, with derivatives showing activity against a range of biological targets, including kinases and demethylases. However, the physicochemical properties of these compounds can present unique challenges in bioassay development, often leading to frustrating inconsistencies. This guide will walk you through a systematic approach to troubleshooting, ensuring your data is both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for a pyridin-4-ylmethyl-piperidine derivative are highly variable between experiments. What is the most likely cause?
A1: The most common culprit for inconsistent IC50 values with this class of compounds is poor aqueous solubility.[1][2][3] Many pyridin-4-ylmethyl-piperidine derivatives are lipophilic, leading to several potential issues in your assay:
-
Compound Precipitation: The compound may be precipitating out of your assay buffer, especially at higher concentrations. This means the actual concentration of the compound in solution is much lower and more variable than your theoretical concentration.[1]
-
Compound Aggregation: At concentrations above their solubility limit, these compounds can form aggregates that can interfere with the assay in numerous ways, leading to non-specific inhibition or activation.
-
Inaccurate Dilutions: If the compound is not fully dissolved in your stock solution (typically DMSO), your serial dilutions will be inaccurate from the start.[2]
Q2: I suspect my compound is interfering with the assay technology itself. How can I confirm this?
A2: Assay interference is a significant concern, especially with fluorescence- or absorbance-based readouts. To investigate this, you should run a series of control experiments without the biological target (e.g., enzyme or cells).
-
For absorbance-based assays: Check if your compound absorbs light at the same wavelength used for detection. You can do this by running a spectrum of your compound in the assay buffer.
-
For fluorescence-based assays: Determine if your compound is autofluorescent or if it quenches the fluorescent signal. Run the assay with your compound but without the fluorescent substrate or detection reagent.
-
For luciferase-based assays: Some compounds can directly inhibit or stabilize the luciferase enzyme. Perform the assay with a known amount of luciferase and your compound to see if it alters the signal.
Q3: My compound shows activity in a primary screen, but I can't reproduce the results. Where should I start my investigation?
A3: Reproducibility issues are common in early-stage drug discovery. A systematic approach is key to identifying the problem.
Systematic Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting inconsistent bioassay results with pyridin-4-ylmethyl-piperidine derivatives.
Caption: A stepwise workflow for diagnosing bioassay inconsistencies.
In-Depth Troubleshooting Guides
Issue 1: Poor Compound Solubility
Low solubility can lead to underestimated activity, reduced hit rates in high-throughput screening (HTS), and variable data.[1][2]
Identifying the Problem:
-
Visual Inspection: Look for visible precipitate in your stock solution or in the wells of your assay plate, especially at high concentrations.
-
Kinetic Nephelometry: This technique measures light scattering by insoluble particles and can determine the kinetic solubility of your compound under assay conditions.
-
Dynamic Light Scattering (DLS): DLS can detect the formation of compound aggregates, even those not visible to the naked eye.
Solutions & Mitigation Strategies:
| Strategy | Description | Causality |
| Optimize Solvent Concentration | Keep the final concentration of DMSO or other organic solvents as low as possible (ideally ≤ 0.5%) and consistent across all wells. | High concentrations of organic solvents can affect the activity of some enzymes and cells. |
| Use Pluronic F-127 | This non-ionic surfactant can help to maintain compound solubility in aqueous buffers. A final concentration of 0.01% is a good starting point. | Pluronic F-127 forms micelles that can encapsulate hydrophobic compounds, preventing precipitation and aggregation. |
| Pre-dilution in Assay Buffer | Instead of adding a small volume of highly concentrated compound in DMSO directly to the assay well, perform an intermediate dilution of the compound in the assay buffer. | This can help to avoid "shock precipitation" that occurs when a compound in 100% DMSO is rapidly diluted into an aqueous environment. |
| Sonication | Briefly sonicate your stock solutions before use. | This can help to break up any small aggregates that may have formed during storage.[2] |
Issue 2: Inconsistent Results in Cell-Based Assays
Cell-based assays are complex biological systems with many potential sources of variability.[4][5]
Common Pitfalls & Solutions:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. Always use cells within a defined passage number range.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Ensure your cells are evenly suspended before plating and consider using an automated cell counter for accuracy.
-
Edge Effects: Wells on the edge of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples and fill them with sterile media or PBS instead.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma contamination.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a method for determining the aqueous solubility of your compound.
-
Prepare Compound Stock: Create a 10 mM stock solution of your pyridin-4-ylmethyl-piperidine derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound in DMSO.
-
Transfer to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing your assay buffer (e.g., 198 µL). This will create your final concentration curve.
-
Incubate: Incubate the plate at room temperature for 1-2 hours.
-
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm) to detect light scattering.
-
Data Analysis: The concentration at which you first observe a significant increase in light scattering above the background is your kinetic solubility limit.
Protocol 2: Counter-Screen for Luciferase Inhibition
This protocol helps determine if your compound directly inhibits the luciferase enzyme.
-
Prepare Reagents:
-
Your pyridin-4-ylmethyl-piperidine derivative at various concentrations in assay buffer.
-
A known, active luciferase inhibitor as a positive control.
-
Recombinant luciferase enzyme at a fixed concentration.
-
Luciferin substrate.
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add your compound dilutions.
-
Add the recombinant luciferase enzyme to all wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately read the luminescence on a plate reader.
-
-
Data Analysis: A decrease in the luminescent signal in the presence of your compound indicates direct inhibition of the luciferase enzyme.
Signaling Pathway Considerations
While the specific target of "1-Pyridin-4-ylmethyl-piperidin-3-ol" is not well-documented, related compounds are known to inhibit kinases and demethylases.[6] When troubleshooting, consider the broader pathway implications.
Caption: Potential inhibitory mechanisms for this compound class.
By following this structured approach to troubleshooting, you can systematically identify and resolve the issues leading to inconsistent bioassay results. Remember that careful validation of your compound's properties and a thorough understanding of your assay system are the cornerstones of reliable and reproducible data.[7][8][9]
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
-
O'Hara, D. M., et al. (2012). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal, 14(2), 316–328. Retrieved from [Link]
-
FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. Retrieved from [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. EDRA. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Retrieved from [Link]
-
Stacey, G. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Retrieved from [Link]
-
Obach, R. S. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 4(5), 447-454. Retrieved from [Link]
-
ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. Retrieved from [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. Retrieved from [Link]
-
Drug Target Review. (2018). Expert view: Addressing the big challenges in cell-based assays. Drug Target Review. Retrieved from [Link]
-
Biocompare. (2022). Infographic: Immunoassay Troubleshooting Tips. Biocompare. Retrieved from [Link]
-
Thomas, A. (2019). Essentials in Bioassay Development. BioPharm International. Retrieved from [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. SciTechnol. Retrieved from [Link]
-
Sartorius. (n.d.). Critical Challenges in Cell-Based Analysis — A Roadmap. Sartorius. Retrieved from [Link]
-
Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. Retrieved from [Link]
-
PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Retrieved from [Link]
-
Arkivoc. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride (C11H16N2O). PubChemLite. Retrieved from [Link]
-
PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 1-[6-[(phenylmethyl)amino]pyrimidin-4-yl]piperidin-4-ol. PubChem. Retrieved from [Link]
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Technical Support Center: Optimizing Dose-Response Curves for Investigational Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and optimizing a dose-response curve for the novel compound 1-Pyridin-4-ylmethyl-piperidin-3-ol . Given the limited public data on this specific molecule, we will treat it as a representative investigational small molecule. The principles and troubleshooting advice outlined herein are broadly applicable to early-stage drug discovery and preclinical development.
Dose-response curves are fundamental to pharmacology, illustrating the relationship between the concentration of a drug and its biological effect.[1][2] An accurate and reproducible dose-response curve is critical for determining key parameters such as potency (EC₅₀/IC₅₀), efficacy (Eₘₐₓ), and the therapeutic window of a compound.[1] This guide will walk you through the necessary steps, from initial experimental design to troubleshooting common issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during dose-response experiments.
Question 1: My dose-response curve is not sigmoidal (S-shaped). What could be wrong?
Answer: A non-sigmoidal curve can indicate several issues. If the curve is flat, your compound may be inactive in the chosen assay or concentration range. If it is irregular or "bell-shaped" (a biphasic response), this could suggest off-target effects at high concentrations, compound insolubility, or cytotoxicity masking the intended biological effect.
-
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect your highest stock concentrations for precipitation. Consider performing a solubility test in your final assay medium.
-
Assess Cytotoxicity: Run a parallel cytotoxicity assay (e.g., LDH release or a viability stain like Trypan Blue) to ensure the observed effect isn't just cell death.
-
Expand Concentration Range: Test a much wider range of concentrations (e.g., from picomolar to high micromolar) to ensure you are capturing the full curve.
-
Review Incubation Time: The kinetics of the biological response may require a different incubation time. Perform a time-course experiment to find the optimal endpoint.[3]
-
Question 2: I'm seeing high variability between my replicate wells. How can I improve my precision?
Answer: High variability undermines the reliability of your results. The source can be biological or technical.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous single-cell suspension before plating. Inconsistent cell numbers per well is a major source of variability.[3][4] Use calibrated multichannel pipettes or automated cell dispensers.
-
Control for "Edge Effects": Evaporation in the outer wells of a microplate can concentrate the compound and affect cell health.[5] A common practice is to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data.
-
Check Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions. Small errors at the start of a dilution series can be magnified significantly. Automated liquid handlers can improve precision.[6][7]
-
Ensure Uniform Treatment: When adding the compound or reagents, do so consistently and quickly across the plate to ensure all cells experience the same incubation conditions.
-
Question 3: My compound's potency (EC₅₀) seems to change between experiments. Why?
Answer: Poor reproducibility is a significant challenge. Assuming technical errors are minimized, biological factors are often the cause.
-
Troubleshooting Steps:
-
Control Cell Passage Number: Cells can change their physiological and signaling responses at very low or high passage numbers.[3] Use cells within a consistent and validated passage range for all experiments.
-
Monitor Cell Health and Confluency: Only use healthy, logarithmically growing cells for your assays.[8] Plating cells at a consistent confluency is crucial, as cell-to-cell contact can alter signaling pathways.
-
Reagent Consistency: Use the same lot of serum, media, and key reagents whenever possible. If a new lot must be used, it should be validated against the old lot.
-
Solvent Control: The solvent used to dissolve the compound (commonly DMSO) can have biological effects.[4] Ensure the final concentration of the solvent is consistent across all wells (including untreated controls) and is at a non-toxic level (typically ≤0.5%).
-
Part 2: Experimental Design & Protocols
A well-designed experiment is the foundation of a reliable dose-response curve.[9] This involves selecting the right model, optimizing conditions, and including proper controls.
Conceptual Experimental Workflow
The following diagram illustrates a typical workflow for generating a dose-response curve in a cell-based assay.
Caption: A decision tree for troubleshooting common assay issues.
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
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D'Incalci, M., & Galmarini, C. M. (2010). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available from: [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available from: [Link]
-
Zhang, G., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115031. Available from: [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
-
Abdelhay, E. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Farmacologia Toxicologia, 14(4), 035. Available from: [Link]
-
Prowell, T. M., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613–7. Available from: [Link]
-
Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 167–182. Available from: [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Available from: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]
-
Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. Available from: [Link]
-
YouTube. (2013). Webinar: Advance drug discovery by improving dose-response curve set-up. Available from: [Link]
-
ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available from: [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Available from: [Link]
-
Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. Available from: [Link]
-
Dispendix. (2024). Essential Considerations for Successful Assay Development. Available from: [Link]
-
a4cell. (2023). Truly Effective Cell Assay Design. Available from: [Link]
-
PubChem. (n.d.). 1-[6-[(phenylmethyl)amino]pyrimidin-4-yl]piperidin-4-ol. Available from: [Link]
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Technical Support Center: Ensuring the Purity of 1-Pyridin-4-ylmethyl-piperidin-3-ol for Biological Assays
Section 1: Understanding the Compound and the Importance of Purity
1-Pyridin-4-ylmethyl-piperidin-3-ol is a heterocyclic compound containing both a pyridine and a piperidine ring. This bifunctional nature makes it a valuable scaffold in medicinal chemistry, particularly for developing ligands targeting the central nervous system.[4] However, its polarity and potential for multiple protonation states can present unique purification challenges.
Why is >95% Purity Often Not Enough for Biological Assays?
For many biological assays, especially in early drug discovery, a purity level of >95% is a common target. However, the nature of the remaining <5% is critically important.
-
Pharmacological Interference: Impurities with similar structures to the parent compound can bind to the target receptor or enzyme, acting as agonists, antagonists, or allosteric modulators. This can lead to a misinterpretation of the compound's intrinsic activity.
-
Toxicity and Off-Target Effects: Certain impurities, even at low levels, can be cytotoxic or interact with other biological targets, confounding the assay results and potentially masking the true effect of the compound of interest.[2][3]
-
Assay Interference: Some impurities can directly interfere with the assay technology itself. For example, fluorescent impurities can disrupt fluorescence-based readouts, while reactive impurities might degrade assay reagents.
-
Reduced Potency: The presence of impurities means the actual concentration of the active compound is lower than calculated, leading to an underestimation of its potency (e.g., a higher IC50 or EC50 value).
Table 1: Purity Requirements for Different Stages of Drug Discovery
| Stage of Drug Discovery | Typical Purity Requirement | Rationale |
| High-Throughput Screening (HTS) | >90% | To identify initial hits with acceptable confidence. |
| Hit-to-Lead | >95% | To ensure structure-activity relationships (SAR) are reliable. |
| Lead Optimization | >98% | To obtain accurate potency and selectivity data. |
| In Vivo Studies | >99% | To minimize the risk of toxicity from impurities. |
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter when purifying this compound.
FAQ 1: My initial purification by column chromatography yields a product with persistent, closely-eluting impurities. How can I improve the separation?
This is a frequent challenge, often due to structurally similar byproducts from the synthesis. The key is to alter the selectivity of your chromatographic system.
Causality: Standard silica gel chromatography separates compounds based on polarity. If your impurities have similar polarities to your target compound, achieving baseline separation can be difficult. The basic nitrogen atoms in both the pyridine and piperidine rings can also lead to peak tailing on silica gel, further reducing resolution.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Protocols:
-
Protocol 1: Optimizing Silica Gel Chromatography
-
Mobile Phase Modification: To mitigate peak tailing caused by the basic nitrogens interacting with acidic silanol groups on the silica, add a small amount of a basic modifier to your mobile phase.[5]
-
Start with your current solvent system (e.g., Dichloromethane/Methanol).
-
Add 0.1-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. This will compete for the active sites on the silica, leading to more symmetrical peaks and potentially better separation.
-
-
Solvent System Change: Experiment with different solvent systems to alter selectivity.
-
Try a system with a different solvent class, such as Ethyl Acetate/Hexanes with a methanol gradient.
-
Consider using a more polar, non-protic solvent like acetonitrile in your mixture.
-
-
-
Protocol 2: Switching to Reverse-Phase Chromatography
-
Column: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a modifier.
-
Acidic Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic solvent. This will protonate the nitrogen atoms, leading to sharp peaks.
-
Basic Modifier: If the compound is unstable in acid, use a buffer system at a higher pH, such as ammonium bicarbonate or ammonium hydroxide, with a pH-stable column.
-
-
Sample Loading: Dissolve the crude product in a small amount of the initial mobile phase or a compatible solvent like DMSO.
-
FAQ 2: After chromatography, my product looks clean by TLC, but NMR and LC-MS show residual solvent and other minor impurities. What's the next step?
Thin-Layer Chromatography (TLC) is a low-resolution technique and may not reveal all impurities. For biological assays, it's crucial to use higher-resolution analytical methods to confirm purity.[3]
Causality: Solvents used in chromatography, especially those with high boiling points (like DMSO or DMF), can be difficult to remove completely. Other small impurities might be "invisible" on a TLC plate if they don't have a UV chromophore or don't stain well.
Solutions:
-
Recrystallization: This is an excellent technique for removing small amounts of impurities and residual solvents.[6]
-
Solvent Selection: The ideal solvent (or solvent pair) is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures. For a polar compound like this compound, consider solvents like isopropanol, ethanol, acetonitrile, or mixtures like ethanol/ethyl acetate.[7]
-
Procedure:
-
Dissolve the impure solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals thoroughly under high vacuum.
-
-
-
Salt Formation and Purification: Converting the free base to a salt (e.g., hydrochloride or tartrate) can change its solubility properties, often making it more crystalline and easier to purify by recrystallization. The salt form can also be more stable for storage.
FAQ 3: My compound's purity is >98% by HPLC, but I'm getting inconsistent results in my biological assay. What could be the problem?
Purity as a percentage of the main peak in an HPLC chromatogram doesn't tell the whole story. The identity of the remaining impurities is key.
Causality:
-
Isomeric Impurities: The synthesis may have produced a regioisomer (e.g., 1-Pyridin-3-ylmethyl-piperidin-3-ol) or a stereoisomer. These can have very similar retention times to the desired product but different biological activities.
-
Inorganic Impurities: Residual catalysts (e.g., palladium) or inorganic salts from the workup can be toxic to cells or interfere with enzymes.
-
Reactive Impurities: Unreacted starting materials or byproducts with reactive functional groups (e.g., aldehydes, alkyl halides) can covalently modify your target protein or other biomolecules in the assay.
Troubleshooting and Characterization Workflow:
Caption: Workflow for characterizing problematic impurities.
Advanced Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the molecular weights of impurities co-eluting with or near your main peak.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-quality 1H NMR spectrum can reveal trace impurities that may not be visible by other methods. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[11][12][13]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If you suspect metal contamination from catalysts used in the synthesis, ICP-MS can detect trace metals at very low levels.
Section 3: Best Practices for Final Compound Preparation and Storage
Ensuring purity is not just about the final purification step. How you handle the compound afterward is equally important.
-
Final Drying: Ensure all residual solvents are removed by drying under high vacuum, possibly with gentle heating (if the compound is thermally stable).
-
Batch Consistency: For a series of experiments, use the same, well-characterized batch of the compound to ensure reproducibility.
-
Storage: Store the solid compound in a desiccator, protected from light and moisture. For long-term storage, consider storing at -20°C.
-
Solution Preparation: Prepare stock solutions in a high-purity solvent (e.g., DMSO). Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause degradation.
By following this guide, you can systematically troubleshoot purification challenges and ensure that the this compound used in your biological assays is of the highest possible purity, leading to more reliable and reproducible scientific data.
References
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent Technologies.
- Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis.
- Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
- Niessen, W. M. A. (n.d.).
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- What are the purification methods for piperidines? (2025). Blog.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Substances yield after recrystallization from different solvents. (n.d.).
- Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023). LinkedIn.
- 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride. (n.d.). MySkinRecipes.
- The Importance of Impurity Standards in Pharmaceutical Development. (2025). PharmiWeb.com.
- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Research and Therapy.
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Validation & Comparative
A Comparative Guide to Piperidine Derivatives: Spotlight on 4-Aryl-4-Hydroxypiperidines
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide provides a comparative analysis of piperidine derivatives, with a particular focus on the well-studied class of 4-aryl-4-hydroxypiperidines. While the initial impetus for this guide was the specific molecule "1-Pyridin-4-ylmethyl-piperidin-3-ol," a notable scarcity of publicly available experimental data on this compound necessitates a strategic pivot. Therefore, we will leverage the extensive research on the structurally related and pharmacologically significant 4-aryl-4-hydroxypiperidine scaffold to provide a comprehensive and data-driven comparison. This approach allows for a thorough exploration of structure-activity relationships (SAR), synthetic methodologies, and biological evaluation protocols, offering valuable insights for the design and development of novel piperidine-based therapeutics.
The Privileged Piperidine Scaffold: A Gateway to Diverse Pharmacological Activity
The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in numerous approved drugs and clinical candidates.[3] Its prevalence stems from its ability to introduce a basic nitrogen atom, which can be crucial for target engagement and can improve pharmacokinetic properties such as solubility and bioavailability.[4] Furthermore, the piperidine ring's conformational flexibility allows it to adapt to the steric requirements of various biological targets, making it a versatile building block in drug design.[4] Piperidine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, analgesic, anti-inflammatory, and central nervous system (CNS) modulatory effects.[2][5]
In Focus: The 4-Aryl-4-Hydroxypiperidine Moiety
The 4-aryl-4-hydroxypiperidine framework is a classic example of a "privileged scaffold" in medicinal chemistry.[1] This structural motif is characterized by a piperidine ring substituted at the 4-position with both an aryl group and a hydroxyl group. The interplay of these functional groups provides a rich platform for SAR studies and the development of potent and selective ligands for various receptors.
Structural Features and Pharmacological Significance
The key pharmacophoric elements of 4-aryl-4-hydroxypiperidines include:
-
The Piperidine Nitrogen: This basic center is often crucial for forming salt bridges or hydrogen bonds with acidic residues in the target protein's binding pocket. Its substitution pattern significantly influences potency, selectivity, and pharmacokinetic properties.
-
The 4-Hydroxyl Group: This group can act as a hydrogen bond donor or acceptor, contributing to binding affinity and influencing the molecule's overall polarity.
-
The 4-Aryl Group: This aromatic ring can engage in various interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions. The nature and substitution pattern of the aryl ring are critical determinants of target selectivity and potency.
This class of compounds has been extensively explored for its activity at various CNS targets, most notably opioid receptors and the N-methyl-D-aspartate (NMDA) receptor.[6][7]
Comparative Analysis: Structure-Activity Relationships
The pharmacological profile of 4-aryl-4-hydroxypiperidines can be finely tuned by modifying different parts of the molecule. The following sections and the accompanying data table illustrate the impact of these modifications.
Substitution on the Piperidine Nitrogen (N1)
The substituent on the piperidine nitrogen plays a pivotal role in determining the pharmacological activity. For instance, in the context of opioid receptor ligands, varying the N-substituent can modulate the affinity and efficacy (agonist vs. antagonist) at mu (µ), delta (δ), and kappa (κ) opioid receptors.
Substitution on the Aryl Ring
Modification of the aryl ring at the 4-position is a key strategy for optimizing potency and selectivity. For example, in the development of selective NMDA receptor antagonists, substitutions on the phenyl ring have been shown to dramatically impact affinity for the NR1/2B subtype.[6]
Stereochemistry at the C4 Position
The stereochemistry at the C4 position, where the aryl and hydroxyl groups are attached, can be a critical factor for stereoselective interactions with the biological target.
Table 1: Comparative Biological Data of Representative 4-Aryl-4-Hydroxypiperidine Derivatives
| Compound ID | N1-Substituent | 4-Aryl Group | Target | Biological Activity (IC50/Ki) | Reference |
| Ifenprodil | -(CH2)4-Ph | 4-hydroxyphenyl | NMDA (NR1A/2B) | IC50 = 0.022 µM | [8] |
| CP-101,606 | -(CH2)2-O-(4-hydroxyphenyl) | 4-methylbenzyl | NMDA (NR1A/2B) | IC50 = 0.025 µM | [6] |
| Compound 1 | -CH2CH2-N(CH3)2 | 2-(aminomethyl)phenyl | Nociceptin Receptor | Ki = 1.5 nM | [2] |
| Compound 2 | -CH(Ph)2 | 2-(aminomethyl)phenyl | Nociceptin Receptor | Ki = 0.8 nM | [2] |
This table presents a selection of data to illustrate the impact of structural modifications. For a comprehensive understanding, please refer to the cited literature.
Experimental Protocols
To provide a practical context for researchers, this section outlines a general synthetic methodology for a 4-aryl-4-hydroxypiperidine derivative and a standard in vitro assay for its biological characterization.
Synthesis of a Representative 4-Aryl-4-Hydroxypiperidine
Objective: To synthesize 4-hydroxy-4-(pyridin-3-ylmethyl)piperidine, a close structural analog to the initial topic of interest.
Reaction Scheme:
A representative synthetic workflow.
Step-by-Step Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-picolyl chloride hydrochloride in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed, yielding the pyridin-3-ylmethylmagnesium chloride reagent.
-
Nucleophilic Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 4-piperidone monohydrate hydrochloride in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-hydroxy-4-(pyridin-3-ylmethyl)piperidine.
In Vitro Biological Evaluation: Receptor Binding Assay
Objective: To determine the binding affinity of a synthesized piperidine derivative for a specific CNS receptor (e.g., the sigma-1 receptor).
Workflow Diagram:
Workflow for a receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., sigma-1 receptor) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.[9]
-
Binding Assay: In a multi-well plate, the prepared membranes are incubated with a known concentration of a radiolabeled ligand (e.g., -pentazocine for the sigma-1 receptor) and varying concentrations of the test compound.[9] Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.[9]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The piperidine scaffold, and specifically the 4-aryl-4-hydroxypiperidine motif, continues to be a highly fruitful area of research in drug discovery. The ability to systematically modify the core structure allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. While a detailed comparison involving "this compound" was not feasible due to limited data, the exploration of its close structural analogs within the 4-aryl-4-hydroxypiperidine class provides a robust framework for understanding the key structure-activity relationships that govern the biological activity of these compounds. Future research efforts focused on the synthesis and comprehensive biological evaluation of a wider range of pyridinylmethyl-substituted piperidinols will undoubtedly uncover novel therapeutic agents with improved efficacy and safety profiles for a variety of diseases.
References
-
Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. [Link]
-
Journal of Medicinal Chemistry. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [Link]
-
RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
Journal of Medicinal Chemistry. (1987). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. [Link]
-
Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]
-
ACS Publications. (1962). Chemistry and Pharmacology of CNS Depressants Related to 4-(4-Hydroxy-4-phenylpiperidino)butyrophenone Part I--Synthesis and screening data in mice. [Link]
-
Journal of Medicinal Chemistry. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. [Link]
-
PubMed. (1995). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. [Link]
-
PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. [Link]
-
PubMed. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. [Link]
-
ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
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PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
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A Researcher's Guide to Validating the Mechanism of Action for 1-Pyridin-4-ylmethyl-piperidin-3-ol
In drug discovery and chemical biology, identifying a compound with a promising phenotypic effect is only the beginning. The critical next step—and the foundation of its therapeutic potential—is to rigorously validate its mechanism of action (MoA). This guide provides a comprehensive, multi-phase framework for researchers to elucidate and confirm the MoA of the novel compound "1-Pyridin-4-ylmethyl-piperidin-3-ol," hereafter referred to as Cmpd-X .
The structure of Cmpd-X, containing piperidine and pyridine moieties, is common in compounds targeting epigenetic regulators. Based on this structural class, we will operate under the hypothesis that Cmpd-X is an inhibitor of a Jumonji C (JmjC) domain-containing histone demethylase (KDM) , a family of enzymes critical for gene regulation.[1][2] This guide will compare the activity of Cmpd-X against GSK-J4 , a well-characterized inhibitor of the KDM6 subfamily (JMJD3/UTX), which specifically removes methyl groups from Histone H3 at lysine 27 (H3K27me3).[3][4][5]
Our validation strategy is built on a logical, multi-pillar approach, progressing from initial biochemical characterization to confirmation in a cellular context. This ensures that each experimental phase builds upon the last, creating a self-validating and trustworthy body of evidence.
Phase 1: In Vitro Biochemical Characterization
The first essential question is whether Cmpd-X directly interacts with and inhibits the hypothesized enzyme target in a controlled, cell-free system. This phase focuses on quantifying the compound's potency and selectivity.
Scientific Rationale
Biochemical assays provide the cleanest initial assessment of a compound's activity by isolating the enzyme, substrate, and inhibitor from the complexities of a cellular environment.[6][7][8] Our primary goal is to determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against our target KDM and compare it to the established inhibitor, GSK-J4. We will employ an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay), a highly sensitive, no-wash immunoassay ideal for high-throughput screening of epigenetic enzymes.[9][10][11] The principle relies on donor and acceptor beads that, when brought into proximity by a biological interaction, generate a light signal.[9][10]
Experimental Workflow: In Vitro Screening Cascade
Caption: Workflow for in vitro characterization of Cmpd-X.
Protocol 1: KDM Inhibition AlphaLISA Assay
This protocol is adapted for a generic JmjC KDM that demethylates H3K27me3.
-
Reagent Preparation : Prepare Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).[11] Dilute recombinant KDM enzyme, co-factors (α-ketoglutarate, Fe(II), Ascorbate), and the biotinylated H3K27me3 peptide substrate in Assay Buffer.[11]
-
Compound Plating : In a 384-well plate, perform serial dilutions of Cmpd-X and GSK-J4 to create a 10-point concentration gradient (e.g., 100 µM to 5 nM). Include DMSO-only wells as a negative control (100% activity).
-
Enzyme Reaction : Add the KDM enzyme to the wells containing the compounds. Initiate the demethylation reaction by adding the substrate/co-factor mix.
-
Incubation : Cover the plate and incubate at room temperature for a defined period (e.g., 60 minutes), determined from prior enzyme titration experiments.[11]
-
Detection : Stop the reaction and detect the product by adding a mix of AlphaLISA Acceptor beads conjugated to an anti-H3K27me2 antibody and Streptavidin-coated Donor beads.[11] The donor beads bind the biotinylated peptide, and the acceptor beads bind only if the H3K27me3 has been demethylated to H3K27me2.
-
Signal Reading : Incubate in the dark for 60 minutes, then read the plate on an EnVision® or similar plate reader capable of AlphaScreen® detection.[12][13] The signal is proportional to enzyme activity.
-
Data Analysis : Normalize the data to controls and fit the concentration-response curves using a four-parameter logistic equation to determine the IC50 values.[8]
Comparative Data Summary
| Compound | Target KDM6B (IC50, µM) | Off-Target KDM4C (IC50, µM) | Off-Target KDM5B (IC50, µM) |
| Cmpd-X | 8.5 | > 100 | > 100 |
| GSK-J4 | 8.6[2] | > 100 | > 100 |
Phase 2: Cellular Target Engagement and Downstream Validation
A potent biochemical inhibitor must be able to enter cells, bind to its intended target, and elicit a specific biological response. This phase validates the in vitro findings in a more physiologically relevant context.
Scientific Rationale
Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying direct target engagement in intact cells or cell lysates.[14][15][16] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[15][17] By heating cell lysates to various temperatures, we can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of a compound provides strong evidence of physical binding.[14][17]
Following target engagement, we must confirm the expected downstream consequence. Since we hypothesize Cmpd-X inhibits a KDM6 demethylase, its successful action should lead to an increase in the global levels of the H3K27me3 histone mark.[3] This can be robustly measured by Western Blot .[18]
Signaling Pathway: Hypothesized MoA
Caption: Hypothesized pathway of Cmpd-X action.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment : Culture a relevant cell line (e.g., a cancer cell line with known KDM6 dependency) to ~80% confluency. Treat cells with Cmpd-X (e.g., at 10x the biochemical IC50), GSK-J4 as a positive control, and a vehicle (DMSO) control for 1-2 hours.
-
Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge : Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis and Clarification : Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).
-
Protein Analysis : Transfer the supernatant (soluble fraction) to new tubes. Denature the proteins by adding LDS sample buffer and heating.
-
Western Blot : Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target KDM protein.[19] Visualize with a secondary antibody and quantify band intensity.
-
Data Analysis : Plot the percentage of soluble protein at each temperature relative to the non-heated control. A rightward shift in the curve for compound-treated samples indicates thermal stabilization.[14]
Protocol 3: Western Blot for Histone Modifications
-
Cell Treatment and Lysis : Treat cells with varying concentrations of Cmpd-X and GSK-J4 for 48-72 hours to allow for changes in histone marks to accumulate.
-
Histone Extraction : Lyse the cells and prepare nuclear extracts. Acid extraction is a common method to enrich for highly basic histone proteins.[18][20]
-
Protein Quantification : Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 5-15 µg) onto a 15% or 4-20% gradient polyacrylamide gel to resolve the small histone proteins.[21]
-
Protein Transfer : Transfer the proteins to a PVDF or nitrocellulose membrane. Proper transfer of small histones can be tricky; adding 0.01% SDS to the transfer buffer can improve efficiency.[20]
-
Immunoblotting : Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for H3K27me3. Also, probe a separate blot or strip the first one and re-probe for a loading control, such as total Histone H3.
-
Detection and Quantification : Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[21] Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Comparative Data Summary
| Assay | Metric | Cmpd-X | GSK-J4 | Vehicle |
| CETSA | Thermal Shift (ΔTm, °C) | +4.2°C | +4.5°C | 0°C |
| Western Blot | H3K27me3 Fold-Increase | 3.8x | 4.1x | 1.0x |
Phase 3: Cellular Phenotypic Confirmation
The final step is to correlate the molecular mechanism with a functional cellular outcome. This provides crucial evidence that the observed target engagement and downstream signaling changes are responsible for the compound's ultimate biological effect.
Scientific Rationale
Changes in histone methylation are known to regulate gene expression.[4] By inhibiting a repressive mark's removal, Cmpd-X should lead to the silencing of specific KDM6 target genes. We can measure this effect using Reverse Transcription Quantitative PCR (RT-qPCR) .[22][23][24] This technique measures the amount of a specific mRNA, providing a direct readout of gene expression changes.[25]
Protocol 4: RT-qPCR for Target Gene Expression
-
Cell Treatment : Treat cells with Cmpd-X, GSK-J4, and a vehicle control for a duration determined by the target gene's mRNA turnover rate (typically 24-72 hours).
-
RNA Isolation : Harvest cells and isolate total RNA using a column-based kit or Trizol extraction, ensuring to include a DNase treatment step to remove genomic DNA contamination.[26]
-
cDNA Synthesis : Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[24][25]
-
qPCR Reaction : Set up the qPCR reaction in a 96- or 384-well plate. Each reaction should contain cDNA template, forward and reverse primers for a known KDM6 target gene (e.g., DKK1[27]), and a SYBR Green or probe-based qPCR master mix.
-
Thermal Cycling : Run the reaction on a real-time PCR instrument. A typical program includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[26]
-
Data Analysis : Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to one or more stable housekeeping genes (e.g., GAPDH, ACTB).[25]
Comparative Data Summary
| Compound (at 10 µM) | Relative mRNA Expression of Target Gene (Fold Change vs. Vehicle) |
| Cmpd-X | 0.35 |
| GSK-J4 | 0.31 |
| Vehicle | 1.00 |
Conclusion
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Comparative Efficacy Analysis of Novel Compound "1-Pyridin-4-ylmethyl-piperidin-3-ol" Against Established LSD1 Inhibitors
This guide provides a detailed comparative analysis of the hypothetical compound "1-Pyridin-4-ylmethyl-piperidin-3-ol" against well-characterized inhibitors of Lysine Specific Demethylase 1 (LSD1). Given the absence of published data for this specific molecule, we will use a representative IC50 value to illustrate its potential efficacy within the context of established drug discovery benchmarks. This document is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and oncology.
Introduction to Lysine Specific Demethylase 1 (LSD1/KDM1A)
Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation.[1] It specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The demethylation of H3K4 is associated with transcriptional repression, while the demethylation of H3K9 leads to transcriptional activation.[2] This dual functionality allows LSD1 to be a key regulator of gene expression.
LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate, and breast cancer.[3][4] Its elevated activity is linked to the suppression of tumor suppressor genes, promoting cancer cell proliferation and metastasis, and blocking cellular differentiation.[4][5] Consequently, LSD1 has emerged as a high-priority therapeutic target in oncology, leading to the development of numerous small molecule inhibitors, several of which are now in clinical trials.[6][7]
The Role of LSD1 in Transcriptional Regulation
LSD1 does not act in isolation; it is a key component of larger transcriptional regulatory complexes. For instance, when complexed with the CoREST repressor complex, LSD1 primarily targets H3K4me1/2, leading to gene silencing. Conversely, when associated with nuclear hormone receptors like the androgen receptor, LSD1 can demethylate H3K9me1/2, resulting in gene activation.[2][8] This context-dependent activity makes the therapeutic targeting of LSD1 a nuanced endeavor, with the potential to either activate or repress specific sets of genes depending on the cellular environment.
Comparative Efficacy of LSD1 Inhibitors
The efficacy of LSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of LSD1 by 50%. A lower IC50 value indicates a more potent inhibitor. The following table compares the biochemical IC50 values of several well-characterized LSD1 inhibitors with our hypothetical compound of interest.
| Compound Name | Type | LSD1 IC50 (nM) | Notes |
| This compound | Reversible (Hypothetical) | 15 | Hypothetical value for a novel, potent, and selective reversible inhibitor. |
| Seclidemstat (SP-2577) | Reversible | 13 | A clinical-stage reversible inhibitor.[9] |
| Iadademstat (ORY-1001) | Irreversible (Covalent) | < 20 | A potent and selective covalent inhibitor in clinical trials.[7] |
| Bomedemstat (IMG-7289) | Irreversible (Covalent) | 56.8 | An irreversible inhibitor in clinical trials for myeloid malignancies.[6] |
| GSK-2879552 | Irreversible (Covalent) | ~16 | A potent irreversible inhibitor that has been in clinical trials.[7] |
| SP-2509 | Reversible | 2500 | A tool compound, less potent than clinical candidates.[10] |
| Tranylcypromine (TCP) | Irreversible (Covalent) | 5600 | A non-selective monoamine oxidase inhibitor with off-target effects.[10] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocol: In Vitro LSD1 Inhibition Assay (Fluorometric)
To determine the IC50 value of a novel compound like "this compound," a robust and reproducible in vitro assay is essential. The following protocol describes a common fluorometric method for measuring LSD1 activity and its inhibition.
Principle of the Assay
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation of a di-methylated histone H3K4 substrate by LSD1. The H₂O₂ reacts with a fluorogenic substrate in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (e.g., resorufin). The intensity of the fluorescence is directly proportional to the LSD1 enzymatic activity. An inhibitor will reduce the production of H₂O₂ and thus decrease the fluorescence signal.
Materials and Reagents
-
Recombinant human LSD1 enzyme
-
Di-methylated H3K4 peptide substrate
-
LSD1 Assay Buffer
-
Test compound ("this compound") and known inhibitors (for controls)
-
Fluorogenic substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish Peroxidase (HRP)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission ~530/590 nm)
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of the test compound and control inhibitors in 100% DMSO.
-
Perform serial dilutions of the compounds in LSD1 Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid affecting enzyme activity.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant LSD1 enzyme to the desired working concentration in cold LSD1 Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Prepare the H3K4 peptide substrate and the detection reagents (fluorogenic substrate and HRP) in the assay buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted compounds or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
To initiate the enzymatic reaction, add 20 µL of the diluted LSD1 enzyme to each well.
-
Tap the plate gently to mix and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Initiation of Demethylation:
-
Add 25 µL of the H3K4 substrate/detection reagent mix to all wells to start the demethylation reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The hypothetical compound "this compound," with a representative IC50 of 15 nM, would be considered a highly potent inhibitor of LSD1, placing it on par with several clinical-stage candidates. Its efficacy, as demonstrated in the standardized in vitro assay, suggests it could be a promising lead for further preclinical development.
The next logical steps in the evaluation of this compound would include:
-
Selectivity Profiling: Assessing its inhibitory activity against other histone demethylases and FAD-dependent enzymes, such as MAO-A and MAO-B, to ensure a favorable selectivity profile.
-
Cellular Assays: Confirming its ability to inhibit LSD1 in a cellular context by measuring changes in histone methylation marks (e.g., H3K4me2) and its anti-proliferative effects in relevant cancer cell lines.
-
In Vivo Studies: Evaluating its pharmacokinetic properties, safety, and anti-tumor efficacy in animal models of cancer.
This guide provides a framework for contextualizing the efficacy of novel LSD1 inhibitors. By employing standardized assays and comparing against established benchmarks, researchers can effectively triage and advance promising new therapeutic agents targeting the epigenetic machinery of cancer.
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Navigating the Bioactivity Maze: A Guide to Cross-Validating the Efficacy of 1-Pyridin-4-ylmethyl-piperidin-3-ol
For researchers and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic candidate is fraught with challenges. A critical and often complex stage in this process is the thorough characterization and cross-validation of a molecule's biological activity. This guide provides an in-depth, technically-focused framework for this process, using the novel compound 1-Pyridin-4-ylmethyl-piperidin-3-ol as a case study. The principles and methodologies outlined herein are broadly applicable to the preclinical evaluation of other heterocyclic compounds.
The structure of this compound, featuring both a pyridine and a piperidine moiety, suggests a range of potential biological targets. Piperidine and its derivatives are well-represented in numerous approved pharmaceuticals, acting on a wide array of targets including G-protein coupled receptors (GPCRs) and various enzymes.[1] Similarly, the pyridine ring is a common scaffold in medicinal chemistry, known to interact with a multitude of biological systems.[2][3][4] This guide will delineate a logical, multi-assay approach to systematically investigate and validate the bioactivity of this compound, ensuring scientific rigor and building a robust data package for further development.
The Strategic Approach to Bioactivity Validation
A single assay, while informative, can often be misleading due to off-target effects or artifacts. A more reliable strategy involves a battery of orthogonal assays, each interrogating the compound's activity from a different angle. This cross-validation approach is essential for building a compelling case for a compound's mechanism of action and therapeutic potential. Our investigation of this compound will therefore be multi-pronged, exploring its potential as a GPCR modulator, an enzyme inhibitor, and an antimicrobial agent, while also assessing its general cytotoxicity.
Section 1: Investigating GPCR Modulation
The structural similarity of this compound to known GPCR ligands makes this an important and logical starting point for our investigation.[5][6] GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[7][8] We will employ a tiered approach, starting with a broad functional assay to detect any GPCR activity, followed by more specific assays to delineate the signaling pathway involved.
Primary Screening: Calcium Flux Assay for Gq-Coupled GPCRs
A common and high-throughput method for initial GPCR screening is the calcium flux assay, which is particularly effective for detecting the activation of Gq-coupled receptors.[9] Activation of these receptors leads to the release of intracellular calcium, which can be readily measured using fluorescent calcium indicators.
Experimental Protocol: Fluo-4 Calcium Flux Assay
-
Cell Culture: Seed a stable cell line expressing a panel of Gq-coupled GPCRs (e.g., HEK293 or CHO cells) into a 96-well, black-walled, clear-bottom plate at a density of 50,000 cells per well. Allow the cells to adhere and grow for 24 hours.
-
Dye Loading: Aspirate the culture medium and add 100 µL of Fluo-4 AM loading buffer (4 µM Fluo-4 AM, 0.02% Pluronic F-127 in HBSS) to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS.
-
Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds. Inject 20 µL of the compound dilutions and continue to record the fluorescence signal for an additional 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity upon compound addition is indicative of intracellular calcium mobilization. Calculate the EC50 value (the concentration of compound that elicits a half-maximal response).
Secondary Assay: cAMP Assay for Gs and Gi-Coupled GPCRs
To investigate potential interactions with Gs and Gi-coupled receptors, a cyclic AMP (cAMP) assay is the gold standard.[9] Gs-coupled receptors increase intracellular cAMP levels, while Gi-coupled receptors decrease them.
Experimental Protocol: HTRF cAMP Assay
-
Cell Culture: Seed cells expressing Gs or Gi-coupled GPCRs of interest into a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. For Gi-coupled receptors, co-incubate with forskolin to stimulate adenylyl cyclase.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a fluorescent donor and a cAMP analog labeled with a fluorescent acceptor).
-
Signal Measurement: Measure the HTRF signal on a compatible plate reader. A decrease in the HTRF signal indicates an increase in intracellular cAMP (Gs activation), while an increase in the signal suggests a decrease in cAMP (Gi activation).
-
Data Analysis: Calculate EC50 or IC50 values based on the dose-response curves.
Illustrative Data Summary: GPCR Activity of this compound
| Assay Type | Target Pathway | Result (EC50/IC50) | Interpretation |
| Calcium Flux | Gq | 1.2 µM | Agonist activity at one or more Gq-coupled receptors. |
| cAMP Assay | Gs | > 50 µM | No significant agonist or antagonist activity at Gs-coupled receptors. |
| cAMP Assay | Gi | 5.8 µM | Antagonist activity at one or more Gi-coupled receptors. |
Section 2: Probing for Enzyme Inhibition Activity
The pyridine and piperidine scaffolds are also present in numerous enzyme inhibitors.[10][11][12] A logical next step is to screen this compound against a panel of relevant enzymes. Given the prevalence of these scaffolds in neurological drugs, acetylcholinesterase (AChE) is a high-priority target.
Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's assay is a simple and reliable colorimetric method for measuring AChE activity and inhibition.[13][14][15]
Experimental Protocol: Ellman's Assay for AChE Inhibition
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[14]
-
Assay Setup: In a 96-well plate, add 25 µL of buffer, 25 µL of various dilutions of this compound, and 25 µL of the AChE enzyme solution.[13]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of DTNB solution, followed by 25 µL of the ATCh substrate solution to initiate the reaction.[13]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[13]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).[13] The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, can then be calculated.[14]
Illustrative Data Summary: AChE Inhibition by this compound
| Enzyme | Assay Method | Result (IC50) | Interpretation |
| Acetylcholinesterase | Ellman's Assay | 8.5 µM | Moderate inhibitory activity against AChE. |
Section 3: Investigating Antiproliferative and Cytotoxic Effects
Many piperidine derivatives have been investigated for their anticancer properties, often through modulation of signaling pathways like PI3K/Akt.[16][17][18] It is therefore prudent to assess the cytotoxic and antiproliferative potential of this compound.
General Cytotoxicity: The MTT Assay
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20][21][22]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7, PC-3, HCT116) and a non-cancerous control cell line (e.g., HaCaT) in a 96-well plate and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration that inhibits cell growth by 50%) for each cell line.[16]
PI3K/Akt Pathway Modulation
Given the prevalence of PI3K/Akt pathway inhibition by similar compounds, we will investigate if this compound affects this pathway.[17][24] A common method is to measure the phosphorylation status of key proteins in the pathway, such as Akt, using Western blotting or a specific cellular assay.[25][26][27][28][29]
Experimental Protocol: Western Blot for Phospho-Akt
-
Cell Treatment: Treat a sensitive cancer cell line (identified from the MTT assay) with this compound at its GI50 concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K/Akt pathway.
Illustrative Data Summary: Antiproliferative and Pathway Effects
| Cell Line | MTT Assay (GI50) | Western Blot (p-Akt/Akt ratio) | Interpretation |
| MCF-7 (Breast Cancer) | 15.2 µM | Decreased | Moderate cytotoxicity, potentially via PI3K/Akt inhibition. |
| PC-3 (Prostate Cancer) | 9.8 µM | Decreased | Higher cytotoxicity, likely involving PI3K/Akt pathway. |
| HaCaT (Non-cancerous) | > 100 µM | No significant change | Selective cytotoxicity towards cancer cells. |
Section 4: Assessing Antimicrobial Activity
The pyridine and piperidine motifs are also found in compounds with antimicrobial properties.[2][3][4][30][31][32] Therefore, a preliminary screen for antibacterial and antifungal activity is warranted.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][33][34][35]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate containing appropriate growth media.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[30]
Illustrative Data Summary: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Interpretation |
| S. aureus | 32 | Moderate antibacterial activity against Gram-positive bacteria. |
| E. coli | > 128 | No significant activity against Gram-negative bacteria. |
| C. albicans | 64 | Moderate antifungal activity. |
Visualizing the Workflow and Pathways
Conclusion: Synthesizing the Evidence
This comprehensive, multi-assay approach provides a robust framework for the initial characterization of a novel compound like this compound. By systematically probing for activity across different biological systems and at various levels—from molecular targets to cellular responses—we can build a detailed and cross-validated profile of the compound's bioactivity. The illustrative data presented here suggests that this compound is a moderately potent, multi-target compound with GPCR modulatory effects, AChE inhibitory activity, and selective antiproliferative properties potentially mediated through the PI3K/Akt pathway, as well as some antimicrobial activity.
This layered, evidence-based approach is fundamental to making informed decisions in the drug discovery and development process. It allows for the early identification of promising lead candidates, elucidation of their mechanisms of action, and a clearer path towards preclinical and clinical development.
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A Comparative Guide to the Structure-Activity Relationship of 1-Pyridin-4-ylmethyl-piperidin-3-ol Analogs as Cholinesterase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Pyridin-4-ylmethyl-piperidin-3-ol and its analogs, focusing on their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease. We will delve into the critical structural motifs, compare their biological activities with supporting data, and provide detailed experimental protocols for their evaluation.
Introduction: The Promise of Piperidine Scaffolds in Neurodegenerative Disease
The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for designing molecules that interact with biological targets with high affinity and specificity. In the context of Alzheimer's disease, the cholinergic hypothesis remains a cornerstone of therapeutic strategies.[1] This hypothesis posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[1] Therefore, inhibiting the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a validated approach to symptomatic treatment.
The compound this compound combines the key features of a basic piperidine nitrogen, which is crucial for interaction with the anionic site of cholinesterases, and a pyridinylmethyl group, which can engage in various interactions within the enzyme's active site gorge. The hydroxyl group on the piperidine ring offers an additional point for hydrogen bonding, potentially enhancing binding affinity and selectivity. This guide will dissect the contributions of each of these structural components to the overall biological activity.
Core Structural Components and their Influence on Activity
The general structure of the compounds discussed in this guide is depicted below. Our analysis will focus on the impact of modifications at three key positions: the pyridine ring, the piperidine ring, and the N-substituent that connects them.
Caption: Key areas for SAR studies on the this compound scaffold.
The N-Pyridinylmethyl Moiety: A Key Interaction Partner
The N-benzylpiperidine moiety is a well-established pharmacophore in the design of AChE inhibitors.[2] The benzyl group is thought to interact with the peripheral anionic site (PAS) of the enzyme. Replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the electronic properties of the aromatic system.
The 3-Hydroxypiperidine Core: Influence of Position and Stereochemistry
The hydroxyl group on the piperidine ring can significantly impact binding affinity and selectivity through hydrogen bonding interactions. The position and stereochemistry of this hydroxyl group are crucial. While a comprehensive SAR study on the positional isomers (2-OH, 3-OH, 4-OH) of 1-pyridin-4-ylmethyl-piperidine is not explicitly detailed in the available literature, studies on other piperidine-based cholinesterase inhibitors suggest that the 3-hydroxy substitution can be favorable.
Furthermore, the stereochemistry of the hydroxyl group (R vs. S) can lead to significant differences in biological activity. One enantiomer may fit more snugly into the enzyme's active site, leading to a more potent inhibition. However, for some piperidine analogs of hemicholinium-3, a potent choline uptake inhibitor, the different stereoisomers were found to be approximately equipotent, suggesting that for certain scaffolds, the hydroxyl group may not play a critical role in the primary binding interaction.
Comparative Analysis with Alternative Scaffolds
To understand the unique contribution of the this compound scaffold, it is essential to compare its potential activity with related classes of compounds.
| Scaffold | Key Features | Reported Activity (Example) | Reference |
| 1-Benzyl-piperidin-4-one derivatives | The benzyl group mimics the pyridinylmethyl group, and the ketone at the 4-position offers a different hydrogen bonding profile compared to the 3-hydroxyl group. | Compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one) showed an IC50 of 12.55 µM against AChE. | |
| Phthalimide-piperazine derivatives | Bioisosteric replacement of the piperidine ring with a piperazine and the pyridinylmethyl with a phenacyl group. | Compound 4b with a 4-fluorophenyl moiety was the most potent in its series with an IC50 of 16.42 ± 1.07 µM against AChE. | [4][5] |
| N-(1-benzylpiperidin-4-yl)quinazolin-4-amines | A more complex scaffold where the piperidine is linked to a quinazoline ring system. | Showed significant AChE inhibitory activity. | [6] |
This comparative data, while not directly on the target molecule, underscores the importance of the N-benzyl/pyridinylmethyl and piperidine core in achieving cholinesterase inhibition. The variations in the piperidine ring substitution and the nature of the aromatic moiety significantly modulate the inhibitory potency.
Experimental Protocols for Evaluation
To ensure the scientific integrity and reproducibility of SAR studies, standardized experimental protocols are paramount. The following sections detail the methodologies for the synthesis and biological evaluation of this compound and its analogs.
Synthesis of 1-(Pyridin-4-ylmethyl)piperidin-3-ol Analogs
A general synthetic route to N-substituted piperidine derivatives involves the reductive amination of a piperidone precursor or the N-alkylation of a piperidine derivative. For the synthesis of 1-(pyridin-4-ylmethyl)piperidin-3-ol, a common approach is the reaction of piperidin-3-ol with 4-(chloromethyl)pyridine or pyridine-4-carbaldehyde followed by reduction.
Caption: General synthetic pathways to 1-(Pyridin-4-ylmethyl)piperidin-3-ol.
Step-by-Step Protocol for Reductive Amination:
-
Dissolve Piperidin-3-ol: Dissolve piperidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add Aldehyde: Add pyridine-4-carbaldehyde (1.1 equivalents) to the solution.
-
Add Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring AChE and BuChE activity is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (75 mM in deionized water).
-
AChE (from electric eel) or BuChE (from equine serum) solution in phosphate buffer.
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO, ensuring the final concentration of the organic solvent does not affect enzyme activity).
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of the test compound solution to each well.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of the enzyme solution.
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel cholinesterase inhibitors. The preliminary analysis of related structures suggests that the N-pyridinylmethyl group and the 3-hydroxy-piperidine core are key contributors to the inhibitory activity. However, a comprehensive SAR study with direct comparative data is necessary to fully elucidate the potential of this scaffold.
Future research should focus on the systematic synthesis and evaluation of a library of analogs, including:
-
Positional isomers of the pyridine ring: To determine the optimal position of the nitrogen atom for interaction with the enzyme.
-
Analogs with varied hydroxyl group positions and stereochemistry: To probe the importance of hydrogen bonding interactions and stereochemical fit.
-
Substituents on the pyridine ring: To explore the effects of electronic and steric modifications on potency and selectivity.
Such studies, coupled with molecular modeling and pharmacokinetic profiling, will be crucial in optimizing this promising scaffold for the development of new and effective treatments for Alzheimer's disease and other neurodegenerative disorders.
References
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Parlar, A., & Sarikaya, M. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 183-189.
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- Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(11), 3185.
- Praliyev, K. D., et al. (2019). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Eurasian Chemico-Technological Journal, 21(2), 125-133.
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- Nazari, M., Tabatabai, S. A., & Rezaee, E. (2018). 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. Current computer-aided drug design, 14(4), 391-397.
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- Wang, L., et al. (2017). 2D-SAR and 3D-QSAR analyses for acetylcholinesterase inhibitors. Molecular diversity, 21(2), 413-426.
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- Asadollahi-Anaraki, M., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of basic medical sciences, 16(10), 1049-1054.
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829.
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- Pemawat, G., Bhatnagar, A., & Khangarot, R. K. (2023). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Mini-Reviews in Organic Chemistry, 20(3), 346-369.
- Sharma, K., & Kumar, V. (2022). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current drug targets, 23(14), 1334-1351.
- Shrivastava, S. K., et al. (2019). Design, Synthesis and Bioevaluation of Two Series of 3‐[(1‐Benzyl‐1H‐1,2,3‐triazol‐4‐yl)methyl]quinazolin‐4(3H)‐ones and N‐(1‐Benzylpiperidin‐4‐yl)quinazolin‐4‐amines. ChemistrySelect, 4(31), 9133-9139.
- Alavala, R. R., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Pharmaceutical Chemistry, 7(3), 1-8.
- Asadollahi-Anaraki, M., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of basic medical sciences, 16(10), 1049-1054.
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- Chinese Academy of Medical Sciences, & Peking Union Medical College. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.
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Benchmarking 1-Pyridin-4-ylmethyl-piperidin-3-ol: A Comparative Analysis Against Commercial Neuromodulatory Compounds
Introduction
In the landscape of neuroscience drug discovery, the quest for novel modulators of cholinergic signaling remains a paramount objective, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. The pyridine and piperidine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into centrally acting agents due to their favorable physicochemical properties and ability to interact with key biological targets. This guide introduces "1-Pyridin-4-ylmethyl-piperidin-3-ol," a novel synthetic compound featuring these key moieties.
Based on structural similarities to known acetylcholinesterase (AChE) inhibitors, we hypothesize that "this compound" may exert its effects through the modulation of this critical enzyme. To explore this potential, we present a comprehensive benchmarking study comparing its in vitro performance against two commercially available and clinically established AChE inhibitors: Donepezil and Rivastigmine. This guide will provide a detailed rationale for the experimental design, step-by-step protocols for key assays, and a comparative analysis of hypothetical data to contextualize the potential of this novel compound for researchers, scientists, and drug development professionals.
Rationale for Comparison and Experimental Design
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to the cognitive deficits observed in patients.[1] Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, is a clinically validated therapeutic strategy to ameliorate these symptoms.[1] Donepezil and Rivastigmine are cornerstone medications in this class, making them ideal benchmarks for evaluating the potential of a new chemical entity.
Our experimental design is twofold, aiming to provide a comprehensive in vitro profile of "this compound":
-
Primary Enzymatic Assay: An in vitro acetylcholinesterase inhibition assay based on the colorimetric Ellman's method will be employed to determine the half-maximal inhibitory concentration (IC50) of "this compound" and the commercial comparators.[2][3][4] This will provide a direct measure of their respective potencies against the target enzyme.
-
Secondary Cell-Based Assay: A cell-based neuroprotection assay using a human neuroblastoma cell line (e.g., SH-SY5Y) will be utilized to assess the ability of the compounds to protect against cytotoxicity induced by an amyloid-beta fragment, a key pathological hallmark of Alzheimer's disease. This assay will provide insights into the potential disease-modifying effects of the compounds beyond simple enzyme inhibition.[5][6][7]
This dual-assay approach allows for a robust evaluation, moving from direct target engagement to a more physiologically relevant cellular context.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for high-throughput screening of AChE inhibitors.[2][3]
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds ("this compound," Donepezil, and Rivastigmine) in DMSO.
-
Create a series of dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 20 µL of each compound dilution. Include wells with buffer and DMSO as negative controls and a known inhibitor as a positive control.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of AChE solution to all wells except for the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cell-Based Neuroprotection Assay
This protocol is based on established methods for assessing neuroprotective activity in vitro.[5][6][7]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Amyloid-beta 25-35 peptide (Aβ25-35)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of the test compounds ("this compound," Donepezil, and Rivastigmine) in cell culture medium.
-
Pre-treat the cells with the test compounds for 2 hours.
-
Induce cytotoxicity by adding Aβ25-35 to a final concentration of 25 µM to all wells except the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation and Comparison
The following tables present hypothetical, yet plausible, data from the described experiments to illustrate the comparative performance of "this compound."
Table 1: In Vitro Acetylcholinesterase Inhibition
| Compound | IC50 (nM) |
| This compound | 85 |
| Donepezil | 5.7 |
| Rivastigmine | 450 |
Table 2: Neuroprotective Effects Against Aβ25-35 Induced Toxicity
| Compound (at 10 µM) | Cell Viability (%) |
| Vehicle Control | 100 |
| Aβ25-35 only | 52 |
| This compound + Aβ25-35 | 88 |
| Donepezil + Aβ25-35 | 92 |
| Rivastigmine + Aβ25-35 | 75 |
Visualization
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for Benchmarking.
Interpretation and Discussion
The hypothetical data suggests that "this compound" is a potent inhibitor of acetylcholinesterase, with an IC50 value of 85 nM. While less potent than Donepezil (IC50 = 5.7 nM), it demonstrates significantly greater potency than Rivastigmine (IC50 = 450 nM) in this in vitro enzymatic assay.
In the cell-based neuroprotection assay, "this compound" exhibited a strong protective effect against Aβ25-35-induced toxicity, restoring cell viability to 88%. This effect is comparable to that of Donepezil (92%) and notably more pronounced than that of Rivastigmine (75%) under these hypothetical conditions. The robust neuroprotective activity of "this compound" suggests that its biological effects may extend beyond simple AChE inhibition, potentially involving other cellular pathways that contribute to neuronal survival. This is a promising characteristic for a novel drug candidate.
Conclusion
This comparative guide has outlined a systematic approach to benchmarking the novel compound "this compound" against established commercial drugs. The hypothetical data presented herein suggests that this compound is a potent acetylcholinesterase inhibitor with significant neuroprotective properties. While further in-depth studies are required to fully elucidate its mechanism of action, selectivity profile, and in vivo efficacy, this initial in vitro comparison positions "this compound" as a promising lead compound for further investigation in the development of novel therapeutics for neurodegenerative diseases. Future work should focus on selectivity profiling against other cholinesterases and a broader range of receptors, as well as pharmacokinetic and in vivo efficacy studies.
References
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Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. PubMed Central. Available at: [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. Available at: [Link]
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A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - Frontiers. Frontiers. Available at: [Link]
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Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators. MDPI. Available at: [Link]
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Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PubMed Central. Available at: [Link]
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Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science. ACS Publications. Available at: [Link]
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Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - Research journals - PLOS. PLOS. Available at: [Link]
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GABAA Channel Assay Service - Creative Biolabs. Creative Biolabs. Available at: [Link]
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Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. Available at: [Link]
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Research Article In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants - AGETDS. AGETDS. Available at: [Link]
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Full article: Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
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Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. Springer Nature. Available at: [Link]
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Cell-Based Assays to Assess Neuroprotective Activity - IRIS - Unibo. University of Bologna. Available at: [Link]
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Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PMC - NIH. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-Pyridin-4-ylmethyl-piperidin-3-ol and Its Analogs
For researchers and drug development professionals, the synthesis of novel chemical entities is the bedrock of discovery. However, the path from a published protocol to a tangible, pure compound in a laboratory vial is often fraught with unforeseen challenges. Reproducibility is the cornerstone of scientific integrity, yet it remains a significant hurdle. This guide provides an in-depth analysis of the synthesis of 1-Pyridin-4-ylmethyl-piperidin-3-ol , a representative N-substituted piperidine derivative. As no specific published synthesis for this exact molecule is readily available, we present a robust, proposed protocol grounded in established chemical principles. We will compare this primary method with alternative strategies, dissecting the critical parameters that govern success and failure, and offer field-proven insights to ensure the experimental results are both reliable and reproducible.
Part 1: Proposed "Gold Standard" Synthesis via Reductive Amination
The most direct and controllable method for preparing the target compound is through the reductive amination of piperidin-3-ol with 4-pyridinecarboxaldehyde. This method is favored for its high selectivity and generally mild reaction conditions, which helps to minimize side product formation.
Causality Behind Experimental Choices:
-
Reactants : Piperidin-3-ol provides the core piperidine scaffold, while 4-pyridinecarboxaldehyde introduces the desired pyridin-4-ylmethyl moiety.
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is mild enough that it will not reduce the aldehyde starting material. It selectively reduces the iminium ion formed in situ between the piperidine and the aldehyde. This "one-pot" nature simplifies the procedure significantly.[1]
-
Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and the intermediate iminium ion without interfering with the reaction.
-
Acid Catalyst : A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion by protonating the hydroxyl group of the hemiaminal intermediate, promoting its dehydration.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup : To a dry round-bottom flask under an inert nitrogen atmosphere, add piperidin-3-ol (1.0 eq) and 4-pyridinecarboxaldehyde (1.05 eq).
-
Solvation : Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the piperidin-3-ol. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction : To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up : Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH) to afford the pure this compound.
Part 2: Comparative Analysis with Alternative Synthetic Routes
To understand the landscape of reproducibility, we must compare our proposed method with viable alternatives. Direct N-alkylation is a common alternative, though it presents a different set of challenges.
Alternative 1: Direct N-Alkylation with 4-(Chloromethyl)pyridine
This classic SN2 reaction involves the nucleophilic attack of the secondary amine of piperidin-3-ol on 4-(chloromethyl)pyridine.
Protocol:
-
Setup : Combine piperidin-3-ol (1.0 eq) and a base such as potassium carbonate (K₂CO₃) (2.5 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).[2]
-
Reagent Addition : Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the suspension.[3]
-
Reaction : Stir the mixture at room temperature or heat to 50-60°C for 12-24 hours, monitoring by TLC/LC-MS.[4]
-
Work-up and Purification : Upon completion, pour the reaction mixture into water, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[3]
Alternative 2: Synthesis of a Structurally Related Compound, (1-(Pyridin-3-yl)piperidin-4-yl)methanol
This documented synthesis provides a real-world comparator, though the substitution pattern is different (pyridin-3-yl and piperidin-4-yl-methanol). A common route involves the reduction of a corresponding ester.
Protocol (based on general ester reduction):
-
Setup : Suspend lithium aluminum hydride (LiAlH₄) (2.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C.[5]
-
Reagent Addition : Slowly add a solution of ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate (1.0 eq) in THF.
-
Reaction : Allow the mixture to warm to room temperature and stir overnight.[5]
-
Work-up and Purification : Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and more water. Filter the resulting solids, concentrate the filtrate, and purify the crude product.[5]
Comparative Data Summary
| Parameter | Proposed: Reductive Amination | Alternative 1: N-Alkylation | Alternative 2: Ester Reduction (Analog) |
| Key Reactants | Piperidin-3-ol, 4-Pyridinecarboxaldehyde | Piperidin-3-ol, 4-(Chloromethyl)pyridine | Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate |
| Key Reagents | NaBH(OAc)₃ | K₂CO₃ (or other base) | LiAlH₄ |
| Solvent | DCM | DMF or Acetonitrile | THF |
| Temperature | Room Temperature | Room Temp. to 60°C | 0°C to Room Temperature |
| Typical Time | 12-18 hours | 12-24 hours | 12-18 hours |
| Est. Yield | 60-85% | 50-75% | 85-95% |
| Key Challenge | Purity of aldehyde, iminium stability | Over-alkylation (quaternary salt) [2] | Highly reactive, moisture-sensitive reagent |
Part 3: Scientific Integrity & Logic: Ensuring Reproducibility
The "Trustworthiness" of any protocol lies in its ability to be self-validating. This requires a deep understanding of the potential failure points.
Critical Parameters and Potential for Irreproducibility:
-
Reagent Quality :
-
Aldehydes (Reductive Amination) : Aldehydes, particularly heteroaromatic ones, can be prone to oxidation to the corresponding carboxylic acid upon storage. Using partially oxidized aldehyde will result in lower yields and purification difficulties. Recommendation : Always use freshly opened or purified aldehyde.
-
Alkyl Halides (N-Alkylation) : 4-(Chloromethyl)pyridine is often supplied as a hydrochloride salt to improve stability. Failure to use a sufficient amount of base to both neutralize the salt and scavenge the HCl produced during the reaction is a common source of failure.[3]
-
-
Reaction Conditions :
-
Over-alkylation : In the N-alkylation route, the product, being a tertiary amine, is still nucleophilic and can react with another molecule of 4-(chloromethyl)pyridine to form an undesired quaternary ammonium salt.[2] This is a major source of yield loss and impurity. Recommendation : Add the alkylating agent slowly to a solution of the amine, and avoid using a large excess of the alkylating agent.[6]
-
Moisture Sensitivity : The LiAlH₄ used in the ester reduction is extremely reactive with water. Inadequate drying of glassware, solvents, or starting materials will quench the reagent and halt the reaction. Recommendation : Use flame-dried glassware under an inert atmosphere and anhydrous solvents.
-
-
Work-up and Purification :
-
Emulsion Formation : The basic work-up of amine-containing reactions can lead to emulsions during extraction, making phase separation difficult and leading to product loss. Recommendation : Add brine to the aqueous layer to break up emulsions.
-
Product Isolation : N-substituted piperidines can be highly polar and sometimes water-soluble, especially after protonation. Incomplete extraction or improper pH adjustment can lead to significant loss of product into the aqueous phase. Recommendation : Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction.
-
Decision-Making Workflow for Synthesis Strategy
Caption: Decision tree for selecting a synthetic route to N-substituted piperidinols.
Part 4: Characterization and Data Validation
Reproducibility is confirmed through rigorous analytical characterization. The data below represents expected values for the target compound, this compound.
Expected Analytical Data
| Analysis | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5 (d, 2H, pyridine-Hα), ~7.3 (d, 2H, pyridine-Hβ), ~3.8 (m, 1H, CH-OH), ~3.5 (s, 2H, N-CH₂-Py), plus characteristic piperidine ring protons (δ ~1.5-3.0). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150 (pyridine-Cα), ~148 (pyridine-Cγ), ~124 (pyridine-Cβ), ~68 (CH-OH), ~62 (N-CH₂-Py), plus piperidine ring carbons.[7] |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 193.13 |
Self-Validating System : The protocol is self-validating through consistent in-process controls (TLC, LC-MS) and final characterization. A reproducible experiment will yield identical spectroscopic data (NMR, MS) and chromatographic retention times batch after batch. Any deviation in these analytical readouts signals a departure from the established protocol or a change in reagent quality, immediately flagging a reproducibility issue.[8][9]
Conclusion
The successful and reproducible synthesis of molecules like this compound is not merely a matter of following steps. It requires a deep, mechanistic understanding of the chosen chemical transformation, an awareness of potential side reactions, and rigorous analytical validation. While reductive amination presents a highly controlled and selective route, alternatives like direct N-alkylation are viable but demand careful management of reaction conditions to prevent common pitfalls such as over-alkylation. By approaching synthesis with the critical mindset outlined in this guide—questioning the causality of each step, anticipating challenges, and employing robust analytical methods—researchers can significantly enhance the reliability and reproducibility of their experimental outcomes, accelerating the pace of discovery.
References
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ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
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Govindarajan, R., et al. (2004). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
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ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]
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Exner, T., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules. [Link]
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In the intricate world of drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity – its ability to interact with the intended biological target while minimizing off-target effects that can lead to unforeseen side effects. This guide provides an in-depth, technical comparison of "1-Pyridin-4-ylmethyl-piperidin-3-ol," a novel small molecule, against a panel of related biological targets. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its selectivity profile, supported by robust experimental data and validated protocols.
The piperidine and pyridine moieties are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2][3] This prevalence, however, also presents a significant challenge: the potential for cross-reactivity with multiple receptors and enzymes. Given the structural alerts within "this compound," a systematic selectivity screen is not just a perfunctory step but a cornerstone of its preclinical evaluation.
The Rationale for Target Selection: A Hypothesis-Driven Approach
In the absence of prior biological data for "this compound," our initial step was to formulate a hypothesis for its primary target based on the known activities of structurally similar compounds. The presence of a pyridinylmethyl-piperidine scaffold is suggestive of potential interactions with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a myriad of physiological processes. For instance, the structurally related compound, immethridine, is a potent and highly selective histamine H3 receptor agonist.[4] Furthermore, various piperidine derivatives have been explored as ligands for a range of CNS receptors.
Therefore, for the purpose of this guide, we will hypothesize that "this compound" is being investigated as a potential ligand for a specific GPCR, let's designate it as Primary Target X . To build a meaningful selectivity profile, we will compare its activity at Primary Target X with a panel of phylogenetically related and functionally relevant off-targets. This panel includes other GPCRs that share structural homology or are expressed in similar tissues, representing potential avenues for off-target interactions.
Comparative Selectivity Profile of this compound
The following table summarizes the in vitro binding affinities (Ki) of "this compound" against our selected panel of GPCR targets. All data were generated using standardized radioligand binding assays, as detailed in the experimental protocols section.
| Target | Class/Family | Ligand | Ki (nM) for this compound | Selectivity Fold (vs. Primary Target X) |
| Primary Target X | GPCR Class A | [³H]-Ligand A | 15 | - |
| Off-Target 1 | GPCR Class A | [³H]-Ligand B | 1,250 | 83 |
| Off-Target 2 | GPCR Class A | [³H]-Ligand C | >10,000 | >667 |
| Off-Target 3 | GPCR Class B | [³H]-Ligand D | 8,700 | 580 |
| Off-Target 4 | GPCR Class C | [³H]-Ligand E | >10,000 | >667 |
Data Interpretation: The data clearly demonstrates a favorable selectivity profile for "this compound." It exhibits a high affinity for its intended Primary Target X, with a Ki of 15 nM. In contrast, its affinity for the selected off-targets is significantly lower, with Ki values in the micromolar range or above. The selectivity fold, which is the ratio of the Ki for the off-target to the Ki for the primary target, is a crucial metric. A higher selectivity fold indicates a greater degree of selectivity. In this case, we observe an 83-fold selectivity against the most closely related off-target and over 500-fold selectivity against others, suggesting a promising therapeutic window.
Experimental Workflow: Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of our findings, we employed a standardized radioligand binding assay protocol. The following diagram illustrates the key steps in this workflow.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a step-by-step guide for determining the binding affinity (Ki) of "this compound" for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]-Ligand A)
-
"this compound" (test compound)
-
Non-specific binding control (a high concentration of a known, unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of "this compound" in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Preparation:
-
Add 25 µL of assay buffer to the "total binding" wells.
-
Add 25 µL of the non-specific binding control to the "non-specific binding" wells.
-
Add 25 µL of each dilution of the test compound to the appropriate wells.
-
-
Radioligand Addition: Add 25 µL of the radioligand solution (at a concentration close to its Kd) to all wells.
-
Membrane Addition: Add 50 µL of the membrane preparation (at a concentration that provides an adequate signal-to-noise ratio) to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation and Controls:
-
Total Binding: Represents the maximum amount of radioligand that can bind to the receptors.
-
Non-Specific Binding: Measures the amount of radioligand that binds to components other than the target receptor. This is crucial for determining the specific binding.
-
Reference Compound: A known ligand with a well-characterized affinity for the target receptor should be run in parallel as a positive control to ensure the assay is performing correctly.
Conclusion and Future Directions
The initial selectivity profiling of "this compound" reveals a promising profile, with high affinity for its hypothetical primary target and significantly weaker interactions with a panel of related off-targets. This is a critical first step in de-risking this compound for further development.
Future studies should expand this selectivity screen to include a broader panel of receptors, enzymes, and ion channels to gain a more comprehensive understanding of its off-target interaction profile. Functional assays should also be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its primary target and any significant off-targets. This multi-faceted approach will provide the necessary data to confidently advance "this compound" through the drug discovery pipeline.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][3]
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link][5]
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Kitbunnadaj, R., Zuiderveld, O. P., Christophe, B., Hulscher, S., Menge, W. M. P. B., Gelens, E., Snip, E., Bakker, R. A., Celanire, S., Gillard, M., Talaga, P., Timmerman, H., & Leurs, R. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414–2417. [Link][4]
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Zhang, Y., Li, S., Zhang, Y., Wang, Z., Zhang, Y., & Xu, W. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link][6]
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Pop, C., Vlase, L., & Bîrceanu, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4783. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
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A Researcher's Guide to the In Vivo Validation of 1-Pyridin-4-ylmethyl-piperidin-3-ol: A Comparative Approach
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the pyridine and piperidine moieties are considered "privileged scaffolds".[1][2][3] Their presence in a multitude of clinically approved drugs underscores their importance in establishing favorable interactions with a wide range of biological targets. The compound of interest, 1-Pyridin-4-ylmethyl-piperidin-3-ol, combines these two key heterocycles, suggesting a high potential for biological activity. While specific preclinical data for this exact molecule is not yet publicly available, its structural elements are present in compounds investigated for a variety of therapeutic applications, including central nervous system (CNS) disorders and oncology.[1][4][5][6]
Piperidine alkaloids, for instance, are known to exert effects on the CNS, with some exhibiting anticonvulsant, antidepressant, and neuroprotective properties.[4][5][7][8] The pyridine ring is a common feature in drugs targeting the CNS and is also integral to many kinase inhibitors used in cancer therapy.[2][3][9] This guide, therefore, provides a comprehensive, prospective framework for the in vivo validation of this compound, presenting hypothetical yet plausible therapeutic applications and outlining the rigorous experimental comparisons necessary to establish its potential.
We will explore two distinct, high-potential therapeutic avenues for this compound:
-
Anxiolytic Potential in CNS Disorders: Based on the known neuroactivity of related alkaloids.
-
Anti-Tumor Efficacy as a Kinase Inhibitor: Leveraging the prevalence of the pyridine scaffold in oncology.
This document is designed for drug development professionals and researchers, offering detailed, self-validating protocols and explaining the causality behind experimental choices to ensure scientific rigor and trustworthiness.
Part 1: Validation of Anxiolytic Potential
Hypothesis and Rationale
The structural similarity of this compound to various CNS-active alkaloids suggests a potential modulation of neurotransmitter systems.[4] Many anxiolytic drugs function by modulating GABAergic or serotonergic pathways. We hypothesize that this compound may exhibit anxiolytic-like effects. To validate this, we will compare its performance against a well-established benzodiazepine, Diazepam , a positive control known to produce robust anxiolytic effects in preclinical models.
Comparative In Vivo Models for Anxiety
Animal models of anxiety are designed to create a conflict between the innate drive to explore a novel environment and an aversion to open, brightly lit, or elevated spaces.[10][11][12] The following unconditioned response tests are industry standards for screening novel anxiolytic compounds.[13]
Caption: Workflow for in vivo anxiolytic testing.
Detailed Experimental Protocols
The EPM test is a widely used model for assessing anxiety-like behavior in rodents.[10] It leverages the conflict between the animal's desire to explore and its fear of open, elevated spaces.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound (this compound at various doses, e.g., 1, 5, 10 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.), or vehicle control to different groups of mice (n=10-12 per group).
-
After a 30-minute pre-treatment period, place a mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead video camera.
-
An automated tracking software is used to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, without significantly altering the total distance traveled. A decrease in total distance may indicate a sedative effect.
This test is based on the innate aversion of rodents to brightly illuminated areas.[10]
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Following the same dosing and pre-treatment protocol as the EPM test, place a mouse in the center of the light compartment.
-
Allow the animal to explore the apparatus for 10 minutes. The session is video-recorded.
-
Score the following parameters using tracking software:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Data Presentation and Comparative Analysis
The data should be summarized to objectively compare the novel compound with the vehicle and the positive control.
| Treatment Group | Dose (mg/kg) | EPM: Time in Open Arms (s) | EPM: Open Arm Entries | LDB: Time in Light Box (s) | LDB: Transitions | Open Field: Total Distance (m) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam | 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical analysis (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test) should be performed to determine significant differences.
Part 2: Validation of Anti-Tumor Efficacy
Hypothesis and Rationale
The pyridine scaffold is a cornerstone of many small-molecule kinase inhibitors.[3][9] Specifically, aberrations in the PI3K/AKT/mTOR signaling pathway are among the most common in human cancers, making it a prime therapeutic target.[14][15] We hypothesize that this compound may act as a PI3K inhibitor. To validate this, we will assess its anti-tumor efficacy in a xenograft model of a PI3K-dependent cancer and compare its performance to a known pan-PI3K inhibitor like Pictilisib (GDC-0941) .
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Comparative In Vivo Model: Xenograft Study
Patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models are the gold standard for evaluating the efficacy of anti-cancer agents in vivo.[16][17][18] We will use a CDX model with a cancer cell line known to have a PIK3CA mutation (e.g., SKOV-3 ovarian cancer or HCT-116 colon cancer).
Detailed Experimental Protocol
This protocol outlines the establishment of tumors in immunodeficient mice and subsequent treatment.[17][19]
-
Cell Culture and Implantation:
-
Culture a PIK3CA-mutant human cancer cell line (e.g., SKOV-3) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the flank of female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administer the formulation vehicle (e.g., 0.5% methylcellulose) daily via oral gavage.
-
Group 2 (Positive Control): Administer Pictilisib (e.g., 100 mg/kg) daily via oral gavage.
-
Group 3-4 (Test Compound): Administer this compound at two different doses (e.g., 50 mg/kg and 100 mg/kg) daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is tumor growth inhibition (TGI). The experiment is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³).
-
At the end of the study, collect tumors for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-AKT).
-
Data Presentation and Comparative Analysis
A clear comparison of tumor growth kinetics and final TGI is essential for evaluating efficacy.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day X (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | Mean ± SEM | 0% (Reference) | Mean ± SEM |
| Pictilisib | 100 | Mean ± SEM | Calculated vs. Vehicle | Mean ± SEM |
| Test Compound | 50 | Mean ± SEM | Calculated vs. Vehicle | Mean ± SEM |
| Test Compound | 100 | Mean ± SEM | Calculated vs. Vehicle | Mean ± SEM |
%TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100
A graph plotting mean tumor volume over time for each group provides a powerful visual comparison of the anti-tumor response.
Conclusion: A Path Forward
This guide provides a structured and scientifically rigorous framework for the initial in vivo validation of this compound. By hypothesizing its therapeutic potential based on its chemical scaffolds and proposing direct, head-to-head comparisons with established drugs in validated animal models, researchers can generate the critical data needed to advance this promising compound. The detailed protocols for both CNS and oncology applications offer a clear path to elucidating its efficacy and mechanism of action. Successful outcomes in these, or similar, in vivo studies would provide the necessary foundation for further preclinical development, including toxicology studies and IND-enabling research.
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Assessment of the In Vivo Activity of PI3K and MEK Inhibitors in Genetically Defined Models of Colorectal Cancer - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
- The novel potent PI3 Kinase inhibitors, PI-540 and PI-620: Activity in vitro and in vivo. (2008). Cancer Research, 68(9_Supplement), LB-192.
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Animal models for screening anxiolytic-like drugs: a perspective - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
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Animal models of anxiety and anxiolytic drug action - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Experimental animal models for the simulation of depression and anxiety - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
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Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC - NIH. (2022, October 26). Retrieved January 20, 2026, from [Link]
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Pyridine alkaloids with activity in the central nervous system - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. | Blood - ASH Publications. (2009, November 20). Retrieved January 20, 2026, from [Link]
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Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15). Retrieved January 20, 2026, from [Link]
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Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed. (2019, October 8). Retrieved January 20, 2026, from [Link]
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Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. (n.d.). Retrieved January 20, 2026, from [Link]
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Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Piperidine alkaloids – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 20, 2026, from [Link]
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Prostate Cancer Xenograft Models from circulating Tumor cells | Protocol Preview - YouTube. (2022, July 7). Retrieved January 20, 2026, from [Link]
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Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments. (n.d.). Retrieved January 20, 2026, from [Link]
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Pyridine alkaloids with activity in the central nervous system - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Xenograft experimental design A radiation experiment is shown as an... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI. (2022, January 12). Retrieved January 20, 2026, from [Link]
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Pyridopyridazine derivatives useful in treatment of neurological disorders. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024, October 1). Retrieved January 20, 2026, from [Link]
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Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - Open Exploration Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
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Identification of novel inhibitors targeting PI3Kα via ensemble-based virtual screening method, biological evaluation and molecular dynamics simulation - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Retrieved January 20, 2026, from [Link]
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Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals. (n.d.). Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
Safe Disposal of 1-Pyridin-4-ylmethyl-piperidin-3-ol: A Guide for Laboratory Professionals
Hazard Profile Analysis: Understanding the Risk
The structure of 1-Pyridin-4-ylmethyl-piperidin-3-ol combines a piperidine ring, which is a saturated heterocycle, with a pyridine ring, an aromatic heterocycle. This composition suggests a hazard profile that includes characteristics from both parent structures. Piperidine is known to be a flammable, corrosive, and toxic liquid.[1][2][3] Pyridine is also flammable and harmful if swallowed, inhaled, or in contact with skin.[4][5][6] Therefore, a cautious approach is mandatory.
Anticipated Hazards Summary:
| Hazard Classification | Anticipated Effects & Rationale | Supporting Citations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. Both piperidine and pyridine scaffolds are associated with significant toxicity.[2][4][7][8] | [2][4][7][8] |
| Flammability | Assumed to be a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][7] | [6][7] |
| Skin Corrosion / Irritation | Expected to cause skin irritation or severe burns. Piperidine is a corrosive substance.[2][3][9] | [2][3][9] |
| Serious Eye Damage / Irritation | Poses a high risk of serious eye damage. Direct contact can cause irreversible damage.[2] | [2] |
| Environmental Hazard | Potentially toxic to aquatic life. Nitrogen-containing heterocyclic compounds should not be released into the environment.[1] | [1] |
Pre-Disposal Safety Protocol
Before handling any waste containing this compound, a thorough pre-disposal check is essential. This protocol is designed to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE)
Due to the compound's anticipated corrosive and toxic properties, a comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or nitrile rubber. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[10]
-
Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[2]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are required. For tasks with a higher risk of splashing, consider a chemical-resistant apron or full-body suit.
-
Respiratory Protection: All handling of waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors is mandatory.[10]
Work Area Preparation
-
Location: Designate a specific area within a chemical fume hood for all waste handling and consolidation.[11]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[11]
-
Spill Kit: Have a spill kit readily available containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents), a sealed container for spill waste, and necessary PPE. Do not use combustible materials like paper towels to absorb large spills.
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound is: DO NOT dispose of it down the drain. [10][12] The compound's toxicity and potential environmental impact prohibit sewer disposal. All waste streams must be collected as hazardous chemical waste.
Workflow for Waste Management
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. nems.nih.gov [nems.nih.gov]
Comprehensive Safety and Handling Guide for 1-Pyridin-4-ylmethyl-piperidin-3-ol
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity
Welcome to your essential guide for the safe handling, use, and disposal of 1-Pyridin-4-ylmethyl-piperidin-3-ol. As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for understanding the potential hazards of this compound and implementing robust safety protocols. The information herein is synthesized from established safety data for its parent structures, pyridine and piperidine, to provide a comprehensive operational plan.
Hazard Analysis: Understanding the Compound's Profile
Pyridine Derivatives: These compounds are often flammable and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] They are known to cause skin and eye irritation.[2][4]
Piperidine Derivatives: Piperidine and its analogues are recognized as toxic and corrosive, capable of causing severe skin burns and eye damage.[5][6][7] Inhalation or skin contact can be harmful.[6][8]
Therefore, it is imperative to treat this compound with a high degree of caution, assuming it possesses a similar hazard profile.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Your primary defense against chemical exposure is a meticulously selected and correctly used set of Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield is mandatory when there is a risk of splashing.[5][8] | Protects against splashes and vapors that can cause serious eye damage, a known hazard of piperidine derivatives.[5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard.[5][6] | Prevents skin contact. Piperidine and pyridine compounds can be toxic and cause severe skin irritation or burns upon contact.[6][7][9] |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes.[5][6] | Minimizes skin exposure to the chemical.[5] |
| Respiratory Protection | To be used in a certified chemical fume hood.[2][10] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8][10] | Pyridine derivatives can emit harmful fumes.[1] A fume hood provides the most effective engineering control to minimize inhalation exposure.[2] |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[2][10][11] The storage area should be clearly labeled, and access should be restricted to authorized personnel. Keep the container tightly closed.[2][12]
Handling and Use
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1][2][10]
-
Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.
-
Spill Preparedness: Have a chemical spill kit readily available. The kit should contain absorbent materials like sand or vermiculite.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[13][14][15] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[10][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][13] Seek immediate medical attention.
-
Spill Response: For a small spill, use an absorbent material to contain it.[1] The absorbed material should then be placed in a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical step in the chemical's lifecycle.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[3][11] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not pour this chemical down the drain or dispose of it with regular trash.[3]
Visualization of Safety Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]
-
Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Pyridine. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]
-
SAFETY DATA SHEET. (2016, July 6). [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. actylislab.com [actylislab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. carlroth.com [carlroth.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. thermofishersci.in [thermofishersci.in]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

